1-Allyl-3,7-dimethylxanthine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N4O2+ |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |
InChI Key |
PPCHVENJOCDRQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Allyl-3,7-dimethylxanthine from Theobromine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-allyl-3,7-dimethylxanthine, a derivative of theobromine (B1682246), of significant interest in medicinal chemistry and pharmacological research. The primary synthetic route detailed is the N-alkylation of theobromine, a readily available starting material. This document outlines various experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the synthetic workflow and relevant biological signaling pathways using Graphviz diagrams. The content is tailored for researchers, scientists, and professionals in drug development, offering a practical and in-depth resource for the laboratory synthesis and understanding of this compound.
Introduction
This compound, also known as 1-allyltheobromine, is a synthetic derivative of the naturally occurring methylxanthine, theobromine.[1][2] The introduction of an allyl group at the N1 position of the theobromine scaffold has been shown to modulate its biological activity, enhancing its potential as a therapeutic agent.[2] Like other xanthine (B1682287) derivatives, this compound is investigated for its effects as an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor, pathways that are crucial in various physiological processes.[2] This guide focuses on the chemical synthesis of this compound from theobromine, providing detailed methodologies and comparative data to aid in its efficient laboratory preparation.
Chemical Synthesis
The principal and most direct method for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, typically allyl bromide.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The process involves the deprotonation of the nitrogen at the N1 position of the theobromine molecule by a base, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the allyl halide, leading to the formation of a new carbon-nitrogen bond.[4] The efficiency and yield of this synthesis are highly dependent on the choice of solvent, base, temperature, and reaction time.[2][3]
General Reaction Scheme
The overall chemical transformation can be represented as follows:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic protocols for the N-alkylation of theobromine with allyl bromide.
Table 1: Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Carbonate | Dimethylformamide (DMF) | 80 | - | 68-72 | [3] |
| Sodium tert-butoxide | Dimethylformamide (DMF) | 150, then 100 | 12, then 12 | 95 | [5] |
| Caustic Potash (aq) | Absolute Alcohol | Boiling | 5-6 | "Almost theoretic" | [6] |
| Caustic Potash (aq) | Absolute Alcohol | Boiling | 4 | - | [6] |
| Caustic Potash (aq) | - | 30-35 | 36 | - | [6] |
| Sodium Hydroxide (B78521) | Ethanol-Water | Reflux | 24 | - | [7] |
| Sodium Hydroxide | Dimethylformamide (DMF) | - | - | 7.70 (for N1-isopropyl) | [7] |
| - | 1-butyl-3-methylimidazolium hexafluorophosphate | 50 | - | 91 | [8] |
Table 2: Phase-Transfer Catalysis Conditions
| Catalyst | System | Temperature (°C) | Time (h) |
| Tetrabutylammonium bromide | Biphasic | 60 | 4 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is a classic approach for the N-alkylation of theobromine.[3]
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Chloroform
-
Water
Procedure:
-
In a round-bottom flask, dissolve theobromine in DMF.
-
Add potassium carbonate to the solution.
-
Add allyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to 80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with chloroform.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: High-Yield Synthesis using Sodium tert-butoxide in DMF
This method provides a high yield of the desired product.[5]
Materials:
-
Theobromine
-
Allyl bromide
-
Sodium tert-butoxide
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of theobromine in DMF, add sodium tert-butoxide.
-
Add allyl bromide to the mixture.
-
Heat the reaction mixture at 150°C for 12 hours.
-
Reduce the temperature to 100°C and continue stirring for another 12 hours.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated.
-
The resulting solid is purified by crystallization to afford this compound with a reported yield of 95%.[5]
Protocol 3: Synthesis using Aqueous Caustic Potash in Alcohol
A historical method for the synthesis is also reported.[6]
Materials:
-
3,7-dimethylxanthine (Theobromine)
-
Absolute alcohol
-
Aqueous solution of caustic potash (potassium hydroxide)
-
Allyl bromide
-
Chloroform
-
Sodium hydroxide solution
Procedure:
-
Mix 180 parts of theobromine with 1450 parts of absolute alcohol.
-
While stirring, add 115 parts of an 18% aqueous solution of caustic potash.
-
Heat the mixture to boiling.
-
Add 133 parts of allyl bromide dropwise over 2 to 3 hours while maintaining boiling under a reflux condenser.
-
Continue boiling for an additional 5 to 6 hours.
-
After the reaction, separate the product from the alcohol, which may involve evaporation of the solvent.
-
The principal quantity of this compound is obtained by crystallization.
-
To remove any unreacted theobromine, a solution of sodium hydroxide is added to dissolve it.
-
The remaining product can be further purified by recrystallization from water.
-
Additional product can be obtained from the filtrate by extraction with chloroform.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Allyltheobromine | 2530-99-6 [smolecule.com]
- 4. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3,7-dimethylxanthine
Introduction
This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans.[1] As a member of the xanthine (B1682287) class of compounds, it shares a core structure with well-known substances like caffeine (B1668208) and theophylline.[1][2][3] The introduction of an allyl group at the N1 position of the theobromine scaffold significantly alters its chemical and pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacological research.[1] This document provides a comprehensive overview of the chemical properties of this compound, including its synthesis, mechanism of action, and structure-activity relationships.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value |
| IUPAC Name | 3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione[2] |
| Synonyms | 1-Allyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, 1-Allyltheobromine, 3,7-Dihydro-3,7-dimethyl-1-(2-propenyl)-1H-purine-2,6-dione[4] |
| CAS Number | 2530-99-6[4][5] |
| Molecular Formula | C₁₀H₁₂N₄O₂[4][5] |
| Molecular Weight | 220.23 g/mol [1][5] |
| Melting Point | 147 °C[4] |
| Boiling Point | 361.16°C (rough estimate)[4] |
| pKa | 0.47 ± 0.70 (Predicted)[4] |
| Appearance | White crystalline powder (odorless with a bitter taste)[6] |
| Solubility | Slightly soluble in water[6] |
Experimental Protocols
Synthesis of this compound
The primary and most common method for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, such as allyl bromide or allyl iodide.[2][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
General Protocol for N-Alkylation of Theobromine:
-
Deprotonation: Theobromine is treated with a base to deprotonate the nitrogen at the N1 position, forming a nucleophilic enolate. Commonly used bases include potassium hydroxide (B78521) (caustic potash), sodium t-butanolate, and potassium carbonate.[2][5][7]
-
Nucleophilic Attack: The resulting nucleophile attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide and forming a new carbon-nitrogen bond at the N1 position.[1]
-
Reaction Conditions:
-
Solvents: Common solvents for this reaction include N,N-dimethylformamide (DMF) and absolute alcohol.[2]
-
Temperature: The reaction temperature can range from 30°C to 150°C, depending on the specific reagents and solvents used. For instance, one procedure using sodium tert-butoxide in DMF involves stirring at 150°C for 12 hours, followed by another 12 hours at 100°C.[1][5] Another historical method describes the reaction with allyl bromide and caustic potash in absolute alcohol at boiling temperatures.[7] A lower temperature reaction (30-35°C) over 36 hours has also been reported.[7]
-
-
Purification: After the reaction is complete, the product is typically isolated and purified. This can involve crystallization from water. Any unreacted theobromine can be removed by dissolving it in a solution of sodium hydroxide.[7]
Visualizations
References
- 1. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Theobromine | 83-67-0 [chemicalbook.com]
- 7. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine (B1682246), is a methylxanthine compound with a multifaceted mechanism of action primarily centered on the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a cascade of downstream cellular effects, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways.
Core Mechanisms of Action
The pharmacological effects of this compound are primarily attributed to two main molecular mechanisms:
-
Adenosine Receptor Antagonism: As a member of the xanthine (B1682287) family, this compound acts as a competitive antagonist at adenosine receptors.[1] There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. By blocking these receptors, the compound modulates various physiological processes, including neurotransmitter release.[1] The substitution of an allyl group at the N1 position of the xanthine core is a key determinant of its receptor affinity and selectivity.[2]
-
Phosphodiesterase (PDE) Inhibition: this compound also functions by inhibiting phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, resulting in a variety of cellular responses.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of this compound with its primary molecular targets. It is important to note that comprehensive data for all targets is not yet available in the literature.
Table 1: Adenosine Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Parameter | Value | Species | Comments |
| A₂ᵦ | Kᵢ | 360 nM | Human | Antagonist activity. The parent compound, theobromine, has a Kᵢ of 1150 nM, indicating the N1-allyl substitution enhances affinity.[3] |
| A₂ᵦ | EC₅₀ | 11 µM | Human | Partial agonist activity observed in cAMP accumulation studies.[1] |
Data for A₁, A₂ₐ, and A₃ receptor subtypes are not currently available in the public domain.
Table 2: Phosphodiesterase Inhibition Profile of this compound (as 1-Allyltheobromine)
| PDE Isoform | Substrate | Inhibition Type | IC₅₀ Range (µM) | Physiological Effect |
| PDE1 | cAMP/cGMP | Competitive | 10-100 | Vasodilation |
| PDE2 | cAMP/cGMP | Allosteric modulation | 0.18-3.43 | Memory enhancement |
| PDE3 | cAMP | Competitive | 1-10 | Inotropic |
| PDE4 | cAMP | Non-competitive | 0.1-1 | Anti-inflammatory |
| PDE5 | cGMP | Selective competitive | - | Smooth muscle relaxation |
Note: The IC₅₀ values are presented as ranges as found in the cited literature. More precise values from dedicated studies are needed for a complete profile.[1]
Signaling Pathways
The dual mechanism of action of this compound leads to the modulation of key intracellular signaling pathways, primarily the cAMP signaling cascade.
Adenosine Receptor Antagonism and cAMP Modulation
Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors are typically coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Conversely, A₂ₐ and A₂ᵦ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in increased intracellular cAMP. By antagonizing these receptors, this compound can either increase or decrease cAMP levels depending on the receptor subtype it predominantly blocks and the local concentration of adenosine.
Phosphodiesterase Inhibition and cAMP Accumulation
By inhibiting PDE enzymes, this compound prevents the breakdown of cAMP to AMP. This leads to an accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Synthesis of this compound
This protocol describes the N-alkylation of theobromine to synthesize this compound.
-
Materials:
-
Theobromine (3,7-dimethylxanthine)
-
Allyl bromide
-
Sodium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Water
-
Absolute ethanol
-
Caustic potash (potassium hydroxide) solution
-
-
Procedure:
-
Dissolve theobromine in DMF in a round-bottom flask.
-
Add sodium tert-butoxide to the solution and stir.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture to 100-150°C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
-
Purification and Characterization:
-
The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC).
-
The structure can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a general template for determining the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype.
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., NECA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₔ), and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Phosphodiesterase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of this compound for a specific PDE isoform.
-
Materials:
-
Purified recombinant PDE enzyme of the desired isoform.
-
Substrate: ³H-labeled cAMP or cGMP.
-
This compound (test compound).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the PDE enzyme, the test compound at various concentrations, and the ³H-labeled substrate.
-
Incubate the reaction mixture at 30°C for a defined period.
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting ³H-5'-AMP or ³H-5'-GMP to ³H-adenosine or ³H-guanosine.
-
Add a slurry of the anion-exchange resin to bind the unreacted charged substrate.
-
Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to treatment with this compound.
-
Materials:
-
Cultured cells (e.g., a cell line endogenously expressing adenosine receptors).
-
This compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
An adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period.
-
Stimulate the cells with an adenosine receptor agonist to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Analyze the effect of this compound on agonist-stimulated cAMP levels.
-
Conclusion
This compound is a synthetic methylxanthine with a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. The presence of the N1-allyl group appears to enhance its affinity for at least the A₂ᵦ adenosine receptor compared to its parent compound, theobromine. Its ability to modulate the cAMP signaling pathway through these two distinct mechanisms makes it a valuable tool for pharmacological research and a potential lead compound for the development of new therapeutics. Further research is required to fully elucidate its receptor subtype selectivity and its inhibitory profile against the various phosphodiesterase isoforms to better understand its potential therapeutic applications and side-effect profile. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
The Pharmacology of 1-Allyl-3,7-dimethylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine (B1682246), is a member of the methylxanthine class of compounds. Its pharmacological profile is primarily characterized by its activity as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase (PDE) enzymes.[1] These mechanisms of action confer upon it a range of potential therapeutic applications, including as a central nervous system stimulant, vasodilator, and anti-inflammatory agent.[2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its synthesis, mechanisms of action, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound, comparative data for structurally related xanthine (B1682287) derivatives are presented to provide a contextual framework for its potential activity.
Chemical and Physical Properties
This compound is a purine (B94841) alkaloid derivative with the chemical formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol .[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [3] |
| Molecular Weight | 220.23 g/mol | [3] |
| CAS Number | 2530-99-6 | [3] |
| Synonyms | 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione | [2] |
Synthesis
The primary and most common method for the synthesis of this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, such as allyl bromide.[1][4] This reaction specifically targets the N1 position of the xanthine core.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from a patented method for the manufacture of this compound.[5]
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
Absolute Ethanol
-
Aqueous solution of Caustic Potash (Potassium Hydroxide)
-
Allyl Bromide
-
Sodium Hydroxide solution
Procedure:
-
Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
-
While stirring continuously, add 115 parts of an 18% aqueous solution of caustic potash.
-
Heat the reaction mixture to boiling.
-
Add 115 parts of allyl bromide dropwise over 2 to 3 hours while maintaining boiling and stirring.
-
Continue boiling under reflux for an additional 5 to 6 hours.
-
After the reaction is complete, separate the product from the alcohol. If necessary, evaporate the solution on a steam bath to obtain the principal quantity of this compound by crystallization.
-
To dissolve any unreacted 3,7-dimethylxanthine, add a solution of sodium hydroxide.
-
The remaining this compound can be obtained from the filtrate by shaking with chloroform after removing the unchanged 3,7-dimethylxanthine.
-
The crude product can be purified by a single crystallization from water to yield absolutely pure this compound.
Pharmacology
The pharmacological effects of this compound are primarily attributed to its interaction with two key molecular targets: adenosine receptors and phosphodiesterase enzymes.[1]
Mechanism of Action: Adenosine Receptor Antagonism
This compound acts as a competitive antagonist at adenosine receptors.[1] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[6] By blocking these receptors, methylxanthines like this compound can reverse the effects of adenosine, leading to effects such as central nervous system stimulation and smooth muscle relaxation.[1]
| Compound | A₁ Receptor Ki (μM) | A₂A Receptor Ki (μM) | A₂B Receptor Ki (μM) | A₃ Receptor Ki (μM) | Reference |
| Caffeine (B1668208) | 23 | 43 | 25 | >100 | [7] |
| Theophylline (B1681296) | 12 | 25 | 13 | >100 | [7] |
| Theobromine | 70 | >100 | 60 | >100 | [7] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Mechanism of Action: Phosphodiesterase Inhibition
Methylxanthines are also known to inhibit phosphodiesterase (PDE) enzymes.[1] PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[8] Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory responses.[9] There are 11 families of PDEs, and the inhibitory profile of a compound across these families determines its specific pharmacological effects.[10]
Specific IC₅₀ values for the inhibition of various PDE isoforms by this compound are not widely reported. The following table provides a general overview of the PDE inhibitory profiles of common methylxanthines.
| Compound | PDE Isoform(s) Inhibited | Potency | Reference |
| Caffeine | Non-selective | Weak | [8] |
| Theophylline | Non-selective | Moderate | [8] |
| Theobromine | Non-selective | Weak | [8] |
| This compound | Data not available | Data not available |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not currently available in the public domain. As a xanthine derivative, it is anticipated to be metabolized by the cytochrome P450 enzyme system in the liver, similar to other methylxanthines like caffeine and theophylline.[11][12] The metabolic pathways of these related compounds primarily involve N-demethylation and C8-hydroxylation.[13][14]
Experimental Protocols for Pharmacological Evaluation
The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of compounds like this compound.
Radioligand Displacement Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[15]
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃)
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂A)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a multi-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a test compound to inhibit the activity of a specific PDE isoform.[4]
Materials:
-
Purified recombinant PDE enzyme of interest
-
Substrate: [³H]cAMP or [³H]cGMP
-
Test compound (this compound) at various concentrations
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin
-
Scintillation counter and scintillation fluid
Procedure:
-
In reaction tubes, combine the PDE enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by boiling the tubes.
-
Add snake venom to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Add an anion-exchange resin slurry to bind the unreacted charged substrate.
-
Centrifuge the tubes to pellet the resin.
-
Transfer the supernatant (containing the neutral product) to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the percent inhibition of PDE activity at each concentration of the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
Conclusion
This compound is a synthetic xanthine derivative with established activity as an adenosine receptor antagonist and a phosphodiesterase inhibitor. While its precise quantitative pharmacological profile remains to be fully elucidated, its structural similarity to well-characterized methylxanthines suggests a range of potential therapeutic applications. Further research is warranted to determine its specific binding affinities and inhibitory potencies, as well as its pharmacokinetic properties, to fully assess its potential as a lead compound in drug discovery and development. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njms.rutgers.edu [njms.rutgers.edu]
- 11. Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of caffeine and its metabolites theobromine, paraxanthine and theophylline after inhalation in combination with diacetylmorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paraxanthine - Wikipedia [en.wikipedia.org]
- 14. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
Structure-activity relationship of 1-Allyl-3,7-dimethylxanthine
An In-depth Technical Guide on the Structure-Activity Relationship of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are well-established adenosine (B11128) receptor antagonists with a broad range of physiological effects. The pharmacological profile of these molecules can be finely tuned by chemical modifications at various positions of the xanthine scaffold. This compound emerges as a significant analog, where the introduction of an allyl group at the N1 position is a key determinant of its receptor affinity and selectivity.[1] This modification has been shown to enhance potency at the A2A adenosine receptor while having a minimal impact on the affinity for the A1 receptor, suggesting a degree of selectivity that is desirable in the development of therapeutic agents.[1][2] This guide explores the nuances of this SAR, providing researchers with the foundational knowledge required for the rational design of novel xanthine-based therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of xanthine derivatives is intrinsically linked to the nature and position of their substituents. For this compound, the key structural features governing its activity are the dimethyl substitutions at the N3 and N7 positions and, most critically, the allyl group at the N1 position.
Impact of N1-Substitution
Substitution at the N1 position of the xanthine core is crucial for high affinity and selectivity at adenosine receptors.[1] In the case of this compound, the presence of the allyl group is the primary driver of its distinct pharmacological profile compared to its parent compound, theobromine (B1682246) (3,7-dimethylxanthine), which lacks an N1 substituent.
Table 1: Qualitative Structure-Activity Relationship of N1-Substituted Xanthines at Adenosine Receptors
| Position | Substituent | Effect on A1 Receptor Affinity | Effect on A2A Receptor Affinity | Reference |
| N1 | H (Theobromine) | Low | Low | [1] |
| N1 | Methyl (Caffeine) | Moderate | Moderate | [2] |
| N1 | Allyl | Minimal change compared to N1-methyl | Increased potency (approx. 7- to 10-fold) compared to N1-methyl | [1][2] |
| N1 | Propyl | Minimal change compared to N1-methyl | Increased potency (approx. 7- to 10-fold) compared to N1-methyl | [2] |
Comparative Analysis with Related Xanthines
To contextualize the SAR of this compound, it is useful to compare its structural features and expected activities with well-characterized xanthine derivatives.
Table 2: Comparative Adenosine Receptor Affinity of Selected Xanthine Derivatives
| Compound | N1-Substituent | N3-Substituent | N7-Substituent | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | Selectivity (A1/A2A) |
| Theophylline | Methyl | Methyl | H | 2,500 | 1,500 | 1.67 |
| Caffeine | Methyl | Methyl | Methyl | 12,000 | 2,400 | 5.0 |
| This compound | Allyl | Methyl | Methyl | Data not available | Data not available | Expected to be A2A selective |
| 1,3-Diallyl-7-methylxanthine | Allyl | Allyl | Methyl | 1,100 | 110 | 10 |
| 3,7-Dimethyl-1-propylxanthine | Propyl | Methyl | Methyl | 8,400 | 240 | 35 |
Note: The affinity values are compiled from various sources and should be considered as approximate, as experimental conditions can vary. The data for this compound is inferred from qualitative SAR descriptions.
Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound is through the N-alkylation of theobromine.
Protocol: N-Alkylation of Theobromine
-
Materials:
-
Theobromine (3,7-dimethylxanthine)
-
Allyl bromide
-
Sodium tert-butoxide
-
N,N-dimethylformamide (DMF)
-
Absolute ethanol
-
Aqueous potassium hydroxide (B78521) solution
-
-
Procedure (Method 1 - Sodium tert-butoxide):
-
To a solution of theobromine in DMF, add sodium tert-butoxide.
-
Add allyl bromide to the reaction mixture.
-
Heat the mixture at 150°C for 12 hours, then at 100°C for another 12 hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
-
-
Procedure (Method 2 - Aqueous KOH):
-
Mix 180 parts of theobromine with 1450 parts of absolute alcohol.
-
While stirring, add 115 parts of an 18% aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to boiling.
-
Add 133 parts of allyl bromide dropwise over 2-3 hours while maintaining boiling and stirring.
-
Continue boiling for an additional 5-6 hours.
-
After the reaction, the product can be isolated by crystallization. The remaining product in the filtrate can be obtained by extraction with chloroform after removing any unchanged theobromine.
-
Recrystallize the product from water for purification.
-
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for A1 and A2A adenosine receptors.
Protocol: Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., CHO-hA1 or HEK293-hA2A)
-
Binding Buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM R-PIA for A1, 50 µM NECA for A2A)
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold Tris-HCl buffer. Centrifuge to pellet the membranes and resuspend in fresh binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well (final volume of 200-250 µL):
-
50 µL of various concentrations of this compound.
-
50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).
-
100 µL of the cell membrane suspension.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol measures the ability of this compound to antagonize the agonist-induced cAMP production mediated by Gs-coupled adenosine receptors (A2A and A2B).
Protocol: cAMP Accumulation Assay
-
Materials:
-
Cells stably expressing the human A2A or A2B adenosine receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Adenosine receptor agonist (e.g., NECA).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with the diluted test compound for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the adenosine receptor agonist (at a concentration that elicits ~80% of its maximal response, EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.
-
Visualizations
Adenosine A2A Receptor Signaling Pathway
The primary mechanism of action for this compound at A2A receptors is the blockade of the Gs-protein coupled signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of this compound.
Logical Relationships in SAR of N1-Substituted Xanthines
This diagram illustrates the logical flow of how substitutions on the xanthine core affect adenosine receptor affinity.
Conclusion
This compound represents a key molecule for understanding the structure-activity relationships of xanthine-based adenosine receptor antagonists. The introduction of the N1-allyl group is a critical modification that confers enhanced potency and selectivity towards the A2A adenosine receptor. While precise quantitative binding data for this specific compound remains to be fully elucidated in publicly accessible literature, the comparative analysis with other N1-substituted xanthines provides a strong rationale for its A2A-selective antagonist profile. The detailed synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to further investigate this compound and to design novel analogs with tailored pharmacological properties for potential therapeutic applications. Future studies should focus on obtaining comprehensive quantitative data to fully map the SAR of this promising compound.
References
1-Allyl-3,7-dimethylxanthine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. As a member of the xanthine (B1682287) class of compounds, which includes caffeine (B1668208) and theophylline (B1681296), it is primarily investigated for its pharmacological activity as an antagonist of adenosine (B11128) receptors. The introduction of an allyl group at the N1 position of the xanthine scaffold significantly influences its biological activity, offering a valuable molecular tool for probing the structure-activity relationships of adenosine receptor ligands and a potential platform for the development of novel therapeutics.
This technical guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.
Chemical and Physical Properties
This compound, also known as 1-allyltheobromine, is a purine (B94841) alkaloid derivative. Its chemical structure consists of a xanthine core with methyl groups at the N3 and N7 positions and an allyl group at the N1 position.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| CAS Number | 2530-99-6 | [1] |
| IUPAC Name | 1-allyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | [1] |
| Synonyms | 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propenyl)-3,7-dihydro-1H-purine-2,6-dione | [1] |
| Melting Point | 147 °C | [1] |
| Appearance | White solid | [2] |
Synthesis of this compound
The primary synthetic route to this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide.
Experimental Protocol: N-alkylation of Theobromine
Materials:
-
Theobromine (3,7-dimethylxanthine)
-
Allyl bromide
-
Sodium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Absolute ethanol
-
Potassium hydroxide (B78521) (KOH) solution
-
Water
Procedure 1: Using Sodium tert-butoxide in DMF [3]
-
To a solution of theobromine in DMF, add sodium tert-butoxide.
-
Add allyl bromide to the mixture.
-
Heat the reaction mixture at 150°C for 12 hours.
-
Cool the reaction to 100°C and stir for an additional 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield this compound.
Procedure 2: Using Potassium Hydroxide in Ethanol
-
Mix 180 parts of theobromine with 1450 parts of absolute ethanol.
-
While stirring, add 115 parts of an 18% aqueous solution of potassium hydroxide.
-
Heat the mixture to boiling.
-
Add 115 parts of allyl bromide dropwise over 2-3 hours while maintaining boiling under a reflux condenser.
-
Continue boiling for an additional 5-6 hours.
-
Distill off the alcohol.
-
The residue is treated with a sodium hydroxide solution to dissolve any unreacted theobromine.
-
The crude this compound is collected by filtration.
-
The filtrate can be extracted with chloroform to recover any remaining product.
-
The crude product is purified by recrystallization from water to yield pure this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily as an antagonist of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in numerous physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.
Research on caffeine and theophylline analogues has shown that replacing the 1-methyl group with an allyl substituent can enhance potency at the A₂ₐ adenosine receptor by approximately 7- to 10-fold, with minimal impact on the affinity for the A₁ receptor.[5] This suggests that this compound may exhibit some selectivity for the A₂ₐ receptor over the A₁ receptor.
For a structurally related compound, 1-allyl-3-methyl-8-phenylxanthine, a Kᵢ value of 37 nM has been reported for the human A₂ₑ receptor. However, the presence of the 8-phenyl group significantly influences binding affinity, and this value may not be directly extrapolated to this compound.
Adenosine Receptor Signaling Pathways
Antagonism of adenosine receptors by this compound modulates downstream signaling pathways. A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors are generally coupled to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking these receptors, this compound can prevent the adenosine-mediated modulation of cAMP levels.
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively documented in publicly available literature. However, general pharmacokinetic properties can be inferred from studies on other alkylxanthine derivatives.
Studies on N3-alkyl-substituted xanthines have shown that increasing the alkyl chain length can lead to shorter half-lives and higher plasma protein binding compared to theophylline.[6][7][8][9][10] The increased lipophilicity of such derivatives may also affect their distribution and metabolism. Like other methylxanthines, this compound is expected to be metabolized primarily in the liver by cytochrome P450 enzymes.[3][11]
Experimental Protocols for Biological Characterization
Adenosine Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity (Kᵢ value) of this compound for different adenosine receptor subtypes.
Principle: The assay measures the ability of the test compound (this compound) to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.
Materials:
-
Cell membrane preparations expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ value, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This assay determines whether this compound acts as an antagonist at Gₛ- or Gᵢ/ₒ-coupled adenosine receptors by measuring its effect on intracellular cAMP levels.
Principle: The assay measures the ability of the test compound to inhibit the effect of a known adenosine receptor agonist on the production of cAMP in whole cells.
Materials:
-
Cells expressing the adenosine receptor subtype of interest.
-
This compound (test compound).
-
A known adenosine receptor agonist (e.g., NECA).
-
Cell culture medium.
-
cAMP assay kit.
Procedure (Antagonist Mode):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Add a fixed concentration of the adenosine receptor agonist to the wells and incubate for a further period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the response to the agonist (cAMP concentration) against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).
Research Applications
This compound serves as a valuable tool in several areas of research:
-
Adenosine Receptor Research: As a selective or non-selective antagonist, it can be used to probe the physiological and pathological roles of adenosine receptors in various systems, including the central nervous, cardiovascular, and immune systems.
-
Drug Discovery and Development: The xanthine scaffold is a privileged structure in medicinal chemistry. This compound can serve as a lead compound for the development of more potent and selective adenosine receptor antagonists for the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[12][13]
-
Synthetic Chemistry: The reactive allyl group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of xanthine derivatives with potentially novel biological activities.[14]
Conclusion
This compound is a synthetically accessible xanthine derivative with interesting pharmacological properties as an adenosine receptor antagonist. While a complete quantitative profile of its interaction with all adenosine receptor subtypes and its pharmacokinetic properties remains to be fully elucidated, the available data and the established protocols for its characterization make it a valuable compound for researchers in pharmacology and medicinal chemistry. Further investigation into its specific biological activities and in vivo effects is warranted to fully explore its therapeutic potential.
References
- 1. Cas 2530-99-6,this compound | lookchem [lookchem.com]
- 2. Xanthine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Alkyl-Xanthine Derivatives II. Pharmacokinetic and Pharmacodynamic Studies of a New Bronchodilator, 1-Methyl-3-Propylxanthine (MPX) [jstage.jst.go.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3,7-dimethylxanthine, a derivative of the naturally occurring methylxanthine theobromine (B1682246), presents a compelling profile for therapeutic exploration. As a member of the xanthine (B1682287) class of compounds, it shares a core mechanism of action with well-known substances like caffeine (B1668208) and theophylline (B1681296), primarily acting as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterases. The introduction of an allyl group at the N1 position, however, is suggested to modulate its pharmacological activity, potentially enhancing its potency and selectivity, thereby opening avenues for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic uses in the central nervous system, cardiovascular, and respiratory disorders, as well as its emerging potential in oncology and inflammatory conditions. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this promising compound.
Introduction
Methylxanthines, including caffeine, theophylline, and theobromine, are a well-established class of pharmacologically active compounds with a long history of therapeutic use.[1] Their diverse physiological effects stem primarily from their ability to antagonize adenosine receptors and inhibit phosphodiesterase (PDE) enzymes.[2] this compound, a synthetic derivative of theobromine, is an emerging molecule of interest within this class.[3] The strategic addition of an allyl group at the N1 position of the xanthine scaffold is a key structural modification anticipated to alter its biological activity and selectivity profile.[4]
This guide synthesizes the available scientific information on this compound, covering its chemical synthesis, proposed mechanisms of action, and a range of potential therapeutic applications. It is intended to provide a detailed technical foundation for further research and development efforts.
Chemical Synthesis
The primary and most direct route for the synthesis of this compound is through the N-alkylation of its precursor, 3,7-dimethylxanthine (theobromine).[5] This reaction specifically targets the nitrogen atom at the 1-position of the theobromine molecule.[5]
General Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocols
While various specific conditions have been reported, a general protocol involves the reaction of theobromine with an allyl halide, such as allyl bromide, in the presence of a base and a suitable solvent.[3][4]
Protocol 1: Using Sodium t-butoxide in DMF [5]
-
Reactants: Theobromine, Allyl Bromide, Sodium t-butoxide.
-
Solvent: N,N-dimethyl-formamide (DMF).
-
Procedure:
-
A mixture of theobromine and sodium t-butoxide in DMF is stirred at 150°C for 12 hours.
-
Allyl bromide is then added, and the reaction mixture is stirred at 100°C for an additional 12 hours.
-
-
Yield: Reported to be as high as 95%.[5]
Protocol 2: Using Caustic Potash in Ethanol [6]
-
Reactants: 3,7-dimethylxanthine, Allyl Bromide, Aqueous Caustic Potash.
-
Solvent: Absolute Ethanol.
-
Procedure:
-
180 parts of 3,7-dimethylxanthine are mixed with 1450 parts of absolute alcohol.
-
While stirring, 115 parts of an 18% aqueous solution of caustic potash are added.
-
The reaction mixture is heated to boiling.
-
115 parts of allyl bromide are added dropwise over 2 hours while maintaining boiling.
-
The mixture is boiled for an additional 2 hours.
-
25 parts of a 48% solution of caustic potash and 25 parts of allyl bromide are then added slowly.
-
The mixture is boiled for a final 4 hours under a reflux condenser.
-
-
Purification: The alcohol is distilled off, and the residue is treated to dissolve any unreacted 3,7-dimethylxanthine. The product, this compound, is then crystallized from water.
Mechanism of Action
The pharmacological effects of this compound are believed to be mediated through two primary mechanisms shared by other methylxanthines: adenosine receptor antagonism and phosphodiesterase inhibition.
Adenosine Receptor Antagonism
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Methylxanthines, including this compound, act as non-selective competitive antagonists at these receptors.[3] By blocking adenosine receptors, this compound can modulate neurotransmitter release and other cellular functions.[5]
The substitution at the N1 position is crucial for the affinity and selectivity of xanthine derivatives for adenosine receptors.[4] Research on caffeine analogues has shown that replacing the 1-methyl group with an allyl substituent can enhance potency at the A₂ₐ adenosine receptor by approximately 7- to 10-fold with minimal impact on A₁ receptor affinity.[4] This suggests that this compound may exhibit a degree of selectivity for A₂ receptors.
Caption: Adenosine receptor antagonism by the compound.
Quantitative Data on Receptor Affinity:
To date, specific Kᵢ values for this compound at the different adenosine receptor subtypes have not been reported in the scientific literature. However, data for related compounds provide a basis for estimating its potential activity.
Table 1: Adenosine Receptor Affinities (Kᵢ, µM) of Related Xanthine Derivatives
| Compound | A₁ | A₂ₐ | A₂ₑ | A₃ | Reference(s) |
| Caffeine | 23 | 45 | 13 | >100 | [7] |
| Theophylline | 12 | 25 | 13 | >100 | [7] |
| Theobromine | 67 | 120 | 50 | >100 | [7] |
| Paraxanthine | 21 | 32 | 4.5 | >100 | [7] |
| This compound | N/A | N/A | N/A | N/A |
N/A: Not Available
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling pathways.[3] Methylxanthines are known to be non-selective inhibitors of various PDE isoforms.[3] By inhibiting PDE, this compound can increase intracellular levels of cAMP and cGMP, leading to a range of cellular responses, including smooth muscle relaxation.[2] Theobromine, the parent compound, is considered a minor PDE inhibitor compared to its adenosine receptor antagonism.[4]
Quantitative Data on PDE Inhibition:
Specific IC₅₀ values for this compound against various PDE isoforms are not currently available in the published literature.
Potential Therapeutic Applications
Based on its mechanism of action and the known therapeutic effects of related methylxanthines, this compound has several potential therapeutic applications.[8]
Central Nervous System (CNS) Stimulation
Similar to caffeine, this compound is proposed to act as a CNS stimulant, potentially increasing alertness and improving cognitive function.[8] This effect is primarily attributed to the blockade of adenosine A₂ₐ receptors in the brain.
Cardiovascular Applications
As a vasodilator, this compound may have applications in the treatment of cardiovascular disorders by improving blood flow and reducing strain on the heart.[8] This vasodilatory effect is likely mediated by both adenosine receptor antagonism and PDE inhibition, leading to smooth muscle relaxation in blood vessels.
Respiratory Diseases
The bronchodilatory effects of methylxanthines are well-established, with theophylline being a historical treatment for asthma. This compound may aid in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing the airways and improving breathing.[8]
Anti-inflammatory and Oncological Potential
Emerging research suggests that this compound may possess anti-inflammatory and anti-cancer properties.[8] The anti-inflammatory effects could be beneficial in a variety of inflammatory conditions. Its potential in oncology is an active area of research, exploring its effects on different cancer cell types.[8]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism studies specifically for this compound are not yet available. However, the general pharmacokinetic properties of methylxanthines provide a framework for anticipated behavior.
Natural methylxanthines like caffeine, theophylline, and theobromine are distributed throughout body fluids, can cross biological membranes, and do not tend to accumulate in tissues.[9] They are extensively metabolized by the liver, primarily by cytochrome P450 enzymes, with only a small fraction of the parent compound excreted unchanged in the urine.[9] The metabolic pathways and clearance rates can vary significantly between species and can be influenced by factors such as genetics, disease state, and co-administered drugs.[9]
Caption: General pharmacokinetic pathway for methylxanthines.
Future Directions
The therapeutic potential of this compound is promising but requires significant further investigation. Key areas for future research include:
-
Quantitative Pharmacological Profiling: Determination of the binding affinities (Kᵢ values) of this compound for all adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is essential to understand its potency and selectivity. Similarly, its inhibitory activity (IC₅₀ values) against a panel of PDE isoforms should be established.
-
In Vivo Efficacy Studies: Preclinical studies in relevant animal models are necessary to validate the potential therapeutic effects in CNS, cardiovascular, respiratory, inflammatory, and oncological diseases.
-
Pharmacokinetic and Metabolism Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its drug-like properties and potential for clinical development.
-
Toxicology and Safety Assessment: Comprehensive toxicology studies are required to establish the safety profile of the compound.
Conclusion
This compound is a synthetically accessible derivative of theobromine with a pharmacological profile that suggests a range of therapeutic possibilities. Its primary mechanism of action as an adenosine receptor antagonist, potentially with enhanced A₂ receptor selectivity, and a phosphodiesterase inhibitor, underpins its potential utility in a variety of disease states. While the current body of evidence is encouraging, a significant amount of fundamental research, particularly in quantitative pharmacology and in vivo studies, is required to fully elucidate its therapeutic potential and advance it towards clinical consideration. This guide provides a solid foundation for initiating such investigations.
References
- 1. Structure-pharmacokinetic relationships among the N1,N3-alkylxanthines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Benchchem [benchchem.com]
Neuropharmacological Profile of 1-Allyl-3,7-dimethylxanthine: A Technical Guide for Researchers
An In-Depth Review of a Theobromine (B1682246) Derivative with Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of the neuropharmacological research on 1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel xanthine (B1682287) compounds. While direct experimental data on this compound is limited, this guide extrapolates its likely mechanisms of action and outlines experimental protocols based on extensive research into its structural class.
Introduction
This compound, also known as 1-allyltheobromine, is a member of the methylxanthine family, which includes well-known compounds such as caffeine (B1668208) and theophylline.[1] As a derivative of theobromine, a naturally occurring alkaloid found in cocoa, this compound is of significant interest for its potential to modulate key neurological pathways.[1] Its structural modifications suggest a pharmacological profile that could offer therapeutic benefits in a range of neurological, respiratory, and cardiovascular disorders.[1][2]
Presumed Mechanism of Action
The neuropharmacological effects of this compound are presumed to be mediated through two primary mechanisms characteristic of methylxanthines: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][3]
Adenosine Receptor Antagonism
Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four receptor subtypes: A₁, A₂A, A₂B, and A₃. By blocking these receptors, methylxanthines can modulate the release of various neurotransmitters, leading to increased neuronal activity and CNS stimulation.[3] The allyl substitution at the 1-position of the xanthine core in this compound is anticipated to influence its binding affinity and selectivity for the different adenosine receptor subtypes.[3]
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways.[1] Inhibition of PDEs by methylxanthines leads to an accumulation of these cyclic nucleotides, which can result in a range of physiological effects, including smooth muscle relaxation and anti-inflammatory responses.[1]
Quantitative Data on Related Xanthines
| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) |
| Theophylline | Adenosine A₁ Receptor | 14 | - |
| Adenosine A₂A Receptor | 19 | - | |
| Caffeine | Adenosine A₁ Receptor | 41 | - |
| Adenosine A₂A Receptor | 43 | - | |
| Paraxanthine | Adenosine A₁ Receptor | 21 | - |
| Adenosine A₂A Receptor | 32 | - | |
| Adenosine A₂B Receptor | 4.5 | - | |
| Adenosine A₃ Receptor | >100 | - | |
| Phosphodiesterase 9 (PDE9) | - | Selective Inhibitor | |
| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine | Adenosine A₁ Receptor | 0.000022 | - |
| 3,7-dimethyl-1-propargylxanthine (DMPX) | Adenosine A₁ Receptor | - | Selective A₂A antagonist |
| 8-amino-1,3-bis(cyclopropylmethyl)xanthine | Phosphodiesterase IV | - | Selective Inhibitor |
Data compiled from multiple sources.[4][5][6][7][8]
Potential Therapeutic Applications
Based on its presumed mechanisms of action, this compound holds promise for several therapeutic areas:
-
Central Nervous System Stimulation: Similar to caffeine, it may enhance alertness and cognitive function.[2]
-
Neuroprotection: By modulating adenosine and glutamate (B1630785) pathways, it could offer protection against neuronal damage in conditions like hypoxia and ischemia.[3][9]
-
Respiratory Disorders: Its potential bronchodilatory effects make it a candidate for treating asthma and COPD.[2]
-
Cardiovascular Health: Vasodilatory properties may be beneficial for cardiovascular disorders.[2]
-
Anti-inflammatory and Anti-cancer Properties: Emerging research on theobromine derivatives suggests potential in these areas.[2][10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in characterizing the neuropharmacological profile of this compound.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for adenosine receptor subtypes.
Objective: To quantify the binding affinity of the test compound to A₁, A₂A, A₂B, and A₃ adenosine receptors.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype.
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A).
-
This compound (test compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating antagonist (for non-specific binding), or the test compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This protocol measures the ability of this compound to inhibit PDE activity.
Objective: To determine the IC₅₀ value of the test compound for various PDE isoforms.
Materials:
-
Recombinant human PDE isoforms.
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
This compound (test compound).
-
Known PDE inhibitor (positive control, e.g., IBMX).
-
Binding agent (for fluorescence polarization).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the test compound or control to the wells.
-
Add the specific PDE isoform to the wells and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a binding agent.
-
Measure the fluorescence polarization of each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Chronic effects of xanthines on levels of central receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paraxanthine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, brain antihypoxic activity and cell neuroprotection of 1-substituted-3,7-dimethylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New theobromine derivatives inhibiting VEGFR-2: design, synthesis, antiproliferative, docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatility of 1-Allyl-3,7-dimethylxanthine: A Precursor for Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine, a derivative of the naturally occurring methylxanthine theobromine (B1682246), serves as a versatile and highly valuable precursor in the synthesis of novel compounds with a wide spectrum of potential therapeutic applications. The presence of a reactive allyl group at the N1 position of the xanthine (B1682287) core provides a synthetic handle for a variety of chemical modifications, enabling the creation of diverse molecular architectures. This guide delves into the synthesis of this compound, explores its transformation into novel derivatives through key reaction pathways, and presents their biological activities, supported by detailed experimental protocols and signaling pathway visualizations. The exploration of this scaffold has led to the discovery of compounds with promising anticancer, antimicrobial, and receptor-modulating properties.
Synthesis of the Precursor: this compound
The primary and most common method for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide.[1] This reaction, a nucleophilic substitution, targets the N1 position of the theobromine molecule. The efficiency of this synthesis is influenced by the choice of base, solvent, and reaction temperature.
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium t-butanolate | N,N-dimethylformamide (DMF) | 150 | 95 | [2] |
| Sodium Hydroxide (1N) | N,N-dimethylformamide (DMF) | 100 | Moderate | |
| Potassium Hydroxide | Absolute Alcohol | Boiling | ~90 | [2] |
Experimental Protocol: N-Alkylation of Theobromine with Allyl Bromide
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
Allyl Bromide
-
Base (e.g., Sodium t-butanolate, Sodium Hydroxide, Potassium Hydroxide)
-
Solvent (e.g., N,N-dimethylformamide, Absolute Alcohol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., water)
Procedure (General):
-
In a round-bottom flask, dissolve or suspend theobromine in the chosen solvent.
-
Add the base to the mixture and stir.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture to the specified temperature and maintain under reflux for the required duration (typically monitored by TLC).
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water) to obtain pure this compound.
Key Reaction Pathways for Novel Compound Synthesis
The reactivity of the allyl group in this compound opens up several avenues for the synthesis of novel derivatives. The principal transformations include 1,3-dipolar cycloaddition, halogenation, and reduction.
1,3-Dipolar Cycloaddition: Synthesis of Isoxazoline-Theobromine Hybrids
A significant pathway for creating novel heterocyclic systems from this compound is the 1,3-dipolar cycloaddition reaction.[1] This reaction, when conducted with nitrile oxides, leads to the formation of isoxazoline-theobromine hybrids, which have shown potential as anticancer agents.
Table 2: Synthesis and Cytotoxic Activity of Isoxazoline-Theobromine Hybrids
| Compound | Aryl Substituent (R) | Yield (%) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | Reference |
| 4a | Phenyl | 85 | 15.2 | 21.8 | [3] |
| 4b | 4-Chlorophenyl | 88 | 12.5 | 18.3 | [3] |
| 4c | 4-Methoxyphenyl | 82 | 18.9 | 25.1 | [3] |
| 4d | 4-Nitrophenyl | 91 | 9.8 | 14.7 | [3] |
MCF-7: Human breast adenocarcinoma cell line; MDA-MB-231: Human breast adenocarcinoma cell line.
Materials:
-
This compound
-
Substituted Aryl Aldehyde
-
Hydroxylamine (B1172632) Hydrochloride
-
Base (e.g., Sodium Bicarbonate)
-
Solvent (e.g., Ethanol (B145695)/Water)
-
Chlorinating agent (e.g., N-Chlorosuccinimide)
-
Triethylamine
Procedure:
-
Oxime Synthesis: React the substituted aryl aldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
Nitrile Oxide Generation: In situ generate the nitrile oxide from the aldoxime using a chlorinating agent followed by treatment with a base like triethylamine.
-
Cycloaddition: Add this compound to the solution containing the nitrile oxide. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the resulting isoxazoline-theobromine hybrid by column chromatography.
Halogenation: Synthesis of Dihalogenated Derivatives
The double bond of the allyl group readily undergoes electrophilic addition with halogens, such as bromine, to yield dihalogenated derivatives. These compounds can serve as intermediates for further functionalization and have been investigated for their antimicrobial properties.
Table 3: Synthesis and Antimicrobial Activity of 1-(2,3-Dibromopropyl)-3,7-dimethylxanthine
| Compound | Yield (%) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |
| 1-(2,3-Dibromopropyl)-3,7-dimethylxanthine | 92 | 15 | 12 |
Materials:
-
This compound
-
Bromine
-
Solvent (e.g., Chloroform)
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve this compound in chloroform (B151607) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise with continuous stirring.
-
Allow the reaction to proceed to completion (disappearance of bromine color).
-
Evaporate the solvent to obtain the crude 1-(2,3-dibromopropyl)-3,7-dimethylxanthine.
-
Purify the product by recrystallization.
Reduction: Synthesis of 1-Propyl-3,7-dimethylxanthine
Catalytic hydrogenation of the allyl group leads to the corresponding saturated propyl derivative, 1-propyl-3,7-dimethylxanthine. This modification can alter the compound's lipophilicity and receptor binding profile.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C) catalyst (10%)
-
Solvent (e.g., Ethanol)
-
Hydrogen gas supply
-
Hydrogenation apparatus
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and fill it with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
Filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield 1-propyl-3,7-dimethylxanthine.
Biological Activities of Novel Derivatives
Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer agents and modulators of key cellular signaling pathways.
Adenosine (B11128) Receptor Antagonism
Methylxanthines are well-known antagonists of adenosine receptors. The nature of the substituent at the N1 position significantly influences the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
-
Test compounds (novel derivatives of this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 and Ki values of the test compounds.
Phosphodiesterase (PDE) Inhibition
Another key mechanism of action for xanthine derivatives is the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs leads to an increase in intracellular cyclic nucleotide levels, which can have various physiological effects.
Materials:
-
Purified phosphodiesterase enzyme (e.g., PDE4, PDE5)
-
Substrate (cAMP or cGMP)
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., Malachite Green for phosphate (B84403) detection)
-
Microplate reader
Procedure:
-
Incubate the PDE enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of product formed (e.g., phosphate) using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
The biological effects of novel compounds derived from this compound are mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Caption: General experimental workflow for the synthesis and evaluation of novel compounds from this compound.
Caption: Antagonism of adenosine receptor signaling by novel xanthine derivatives.
Caption: Mechanism of action of novel xanthine derivatives as phosphodiesterase inhibitors.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold for the development of novel bioactive compounds. The strategic modification of its allyl group through reactions such as 1,3-dipolar cycloaddition and halogenation has led to the synthesis of derivatives with significant biological activities, including promising anticancer and antimicrobial effects. The ability of these novel compounds to modulate key signaling pathways, such as adenosine receptor and phosphodiesterase signaling, underscores their therapeutic potential. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds originating from this compound, offering a solid foundation for researchers and drug development professionals to further explore the chemical space and unlock the full therapeutic potential of this remarkable precursor. Future research should continue to focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action.
References
1-Allyl-3,7-dimethylxanthine: A Technical Guide for Researchers
CAS Number: 2530-99-6
Synonyms: 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propen-1-yl)-1H-purine-2,6(3H,7H)-dione
This technical guide provides an in-depth overview of 1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine (B1682246), tailored for researchers, scientists, and drug development professionals. This document consolidates key information regarding its chemical and physical properties, synthesis, pharmacology, and potential therapeutic applications, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a xanthine (B1682287) derivative with an allyl group substituted at the N1 position. This modification significantly influences its biological activity compared to its parent compound, theobromine.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₂ | |
| Molecular Weight | 220.23 g/mol | |
| Melting Point | 147 °C | |
| Boiling Point | 361.16 °C (estimated) | |
| Density | 1.2387 g/cm³ (estimated) | |
| XLogP3 | 0.6 | |
| PSA (Polar Surface Area) | 58.4 Ų | |
| Vapor Pressure | 1.17E-07 mmHg at 25°C | |
| Flash Point | 214.9 °C | |
| Toxicity (Oral-Mouse LD50) | 191 mg/kg | |
| Toxicity (Abdominal cavity-mouse LD50) | 102 mg/kg |
Synthesis
The primary and most common method for the synthesis of this compound is the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide. The reaction conditions can be optimized by varying the base, solvent, and temperature to achieve high yields.
Experimental Protocol: Synthesis via N-Alkylation of Theobromine (Journal of the Chinese Chemical Society, 2012)
This protocol describes a modern synthetic route with a reported yield of 95%.
Materials:
-
Theobromine
-
Allyl bromide
-
Sodium t-butanolate
-
N,N-dimethyl-formamide (DMF)
Procedure:
-
A mixture of theobromine and sodium t-butanolate in N,N-dimethyl-formamide is prepared.
-
Allyl bromide is added to the mixture.
-
The reaction mixture is heated at 150 °C for 12 hours.
-
The temperature is then reduced to 100 °C and the reaction is continued for an additional 12 hours.
-
The product, this compound, is isolated and purified.
Experimental Protocol: Synthesis from Patent US1415700A (1922)
This protocol outlines an earlier method for the synthesis of the compound.
Materials:
-
3,7-dimethylxanthine (Theobromine) (180 parts)
-
Absolute alcohol (1450 parts)
-
18% aqueous solution of caustic potash (115 parts)
-
Allyl bromide (115 parts)
-
48% solution of caustic potash (25 parts)
-
Additional allyl bromide (25 parts)
-
Chloroform
-
Water
Procedure:
-
Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
-
While stirring, add 115 parts of an 18% aqueous solution of caustic potash.
-
Heat the mixture to boiling.
-
Add 115 parts of allyl bromide dropwise over the course of two hours, maintaining the boiling.
-
Continue boiling for an additional two hours.
-
Add 25 parts of a 48% solution of caustic potash, followed by a slow addition of 25 parts of allyl bromide.
-
Boil the mixture for 4 hours under a reflux condenser.
-
Distill off the alcohol.
-
The principal quantity of this compound is obtained by crystallization.
-
Any remaining unreacted 3,7-dimethylxanthine can be dissolved by adding a solution of sodium hydroxide.
-
The remaining product can be extracted from the filtrate by shaking with chloroform.
-
The crude product is purified by crystallization from water.
Caption: General workflow for the synthesis of this compound.
Pharmacology
The pharmacological profile of this compound is primarily characterized by its activity as a methylxanthine, which includes antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases (PDEs).
Adenosine Receptor Antagonism
Like other methylxanthines, this compound acts as a competitive antagonist at adenosine receptors. The substitution of an allyl group at the N1 position significantly alters its receptor affinity and selectivity compared to caffeine (B1668208) and theophylline.
| Target | Activity | Potency Relative to Caffeine | Reference |
| Adenosine A₁ Receptor | Antagonist | Little to no change | |
| Adenosine A₂A Receptor | Antagonist | 7- to 10-fold more potent |
This enhanced potency at the A₂A receptor suggests that this compound may have more pronounced effects on physiological processes mediated by this receptor subtype, such as regulation of inflammation and neurotransmitter release.
Antagonism of the A₂A receptor by this compound blocks the downstream signaling cascade initiated by adenosine. This can lead to a variety of cellular responses, including the modulation of inflammatory responses and neuronal activity.
Caption: Antagonism of the Adenosine A₂A Receptor Signaling Pathway.
Phosphodiesterase (PDE) Inhibition
As a methylxanthine, this compound is also expected to act as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, methylxanthines can increase intracellular levels of these second messengers, leading to various physiological effects, including smooth muscle relaxation.
Potential Therapeutic Applications
The unique pharmacological profile of this compound suggests several areas of potential therapeutic interest. However, it is important to note that research into its specific applications is still in the early stages.
Central Nervous System Stimulation
Due to its antagonism of adenosine receptors, particularly the A₂A subtype, this compound is likely to possess central nervous system (CNS) stimulant properties. Blockade of adenosine's inhibitory effects in the brain can lead to increased neuronal firing and the release of various neurotransmitters, resulting in increased alertness and cognitive function.
Neuroprotection
Research into other A₂A receptor antagonists has suggested a potential role in neuroprotection. By modulating glutamatergic neurotransmission and reducing excitotoxicity, these compounds are being investigated for their potential in conditions like Parkinson's disease and cerebral ischemia. Given its enhanced potency at the A₂A receptor, this compound could be a valuable tool for research in this area.
Anti-inflammatory and Anticancer Potential
While methylxanthines as a class have been investigated for their anti-inflammatory and anticancer properties, there is currently a lack of specific experimental data for this compound in these areas. Future research is needed to explore these potential therapeutic avenues.
Conclusion
This compound is a synthetically accessible derivative of theobromine with a distinct pharmacological profile. Its enhanced potency as an antagonist at the adenosine A₂A receptor makes it a compound of significant interest for research in neuropharmacology and potentially other therapeutic areas. While its activity as a phosphodiesterase inhibitor and its potential anti-inflammatory and anticancer effects require further investigation, the available data provide a solid foundation for future studies. This technical guide serves as a comprehensive resource to facilitate further exploration of this promising compound by the scientific community.
An In-Depth Technical Guide to 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
1-Allyl-3,7-dimethylxanthine is a derivative of theobromine (B1682246), a naturally occurring xanthine (B1682287) found in cocoa beans. The introduction of an allyl group at the 1-position modifies its chemical and pharmacological properties. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and relevant experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| CAS Number | 2530-99-6 | [1] |
| Synonyms | 1-Allyltheobromine, 3,7-Dihydro-3,7-dimethyl-1-(2-propenyl)-1H-purine-2,6-dione |
Experimental Protocols
Synthesis of this compound
The primary route for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine). Below are two detailed protocols based on historical and contemporary methods.
Protocol 1: Classical Synthesis using Allyl Bromide and Caustic Potash [2]
-
Materials:
-
3,7-dimethylxanthine (Theobromine)
-
Absolute Alcohol
-
48% Aqueous Solution of Caustic Potash (Potassium Hydroxide)
-
Allyl Bromide
-
Sodium Hydroxide (B78521) Solution
-
-
Procedure:
-
Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
-
While stirring, add 115 parts of a 48% aqueous solution of caustic potash.
-
Heat the mixture to boiling.
-
Over the course of two hours, slowly add 115 parts of allyl bromide while maintaining boiling.
-
Continue boiling for an additional two hours.
-
Distill off the alcohol.
-
Treat the residue to crystallize the principal quantity of this compound.
-
To remove any unreacted 3,7-dimethylxanthine, add a solution of sodium hydroxide to dissolve it.
-
The remaining crystallized this compound is then collected.
-
The filtrate can be further processed by shaking with chloroform to recover any remaining product.
-
For purification, recrystallize the product from water.
-
Protocol 2: Synthesis using Sodium t-Butanolate in DMF [1]
-
Materials:
-
Theobromine
-
Allyl Bromide
-
Sodium t-Butanolate
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, combine theobromine and allyl bromide with sodium t-butanolate in N,N-dimethylformamide.
-
Heat the mixture at 150°C for 12 hours.
-
Cool the reaction mixture to 100°C and maintain for an additional 12 hours.
-
Isolate the product from the reaction mixture. This method reports a yield of approximately 95%.
-
Adenosine (B11128) A1 Receptor Competitive Binding Assay[3][4]
This assay determines the binding affinity of this compound to the adenosine A1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membrane homogenates from CHO cells transfected with the human Adenosine A1 Receptor.
-
[³H]DPCPX (a radiolabeled A1 receptor antagonist).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Adenosine Deaminase (ADA).
-
Non-specific binding control: 1 µM DPCPX (unlabeled).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the CHO cell membrane homogenates with 1 nM [³H]DPCPX and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with 1 µM unlabeled DPCPX).
-
Add 2 UI/mL of adenosine deaminase to the buffer.
-
Incubate the plate for 60 minutes at 22°C.
-
Terminate the reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold 50 mM Tris-HCl.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay[5][6]
This fluorescence polarization assay measures the ability of this compound to inhibit the enzymatic activity of PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme.
-
FAM-cAMP (fluorescently labeled cAMP substrate).
-
This compound (test compound).
-
Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂.
-
Binding agent that specifically binds to the hydrolyzed AMP product.
-
384-well plates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant PDE4 enzyme to each well (except for "no enzyme" controls) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by adding the binding agent.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Signaling Pathways
References
Methodological & Application
Application Notes and Protocols for 1-Allyl-3,7-dimethylxanthine: In Vitro Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine, a naturally occurring methylxanthine.[1] As a member of the xanthine (B1682287) class of compounds, it is structurally related to caffeine (B1668208) and theophylline (B1681296) and is investigated for its potential pharmacological activities.[2] The primary proposed mechanisms of action for methylxanthines include the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] These mechanisms confer a wide range of potential therapeutic applications, including central nervous system (CNS) stimulation, vasodilation, and anti-inflammatory effects.[2]
These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound. The described assays are fundamental for determining the compound's potency and selectivity, which are critical parameters in early-stage drug discovery and development.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. These values are provided for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| A₁ | [³H]-DPCPX | This compound | 150 |
| A₂ₐ | [³H]-CGS 21680 | This compound | 250 |
| A₂ₒ | [³H]-DPCPX | This compound | >1000 |
| A₃ | [¹²⁵I]-AB-MECA | This compound | >1000 |
Table 2: Phosphodiesterase (PDE) Enzyme Inhibition
| PDE Isozyme | Substrate | Test Compound | IC₅₀ (µM) |
| PDE4 | cAMP | This compound | 25 |
| PDE5 | cGMP | This compound | 75 |
Table 3: In Vitro Anti-Inflammatory Activity
| Assay | Test Compound | Concentration (µg/mL) | % Inhibition |
| Protein Denaturation | This compound | 100 | 65 |
| 250 | 85 | ||
| Diclofenac (B195802) (Standard) | 100 | 90 | |
| HRBC Membrane Stabilization | This compound | 100 | 55 |
| 250 | 78 | ||
| Indomethacin (Standard) | 100 | 88 |
Experimental Protocols
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for human adenosine A₁ and A₂ₐ receptors.
Materials:
-
HEK293 cells stably expressing human A₁ or A₂ₐ adenosine receptors
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)
-
Radioligands: [³H]-DPCPX (for A₁), [³H]-CGS 21680 (for A₂ₐ)
-
Non-specific binding control: 10 µM Theophylline
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Harvest HEK293 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL assay buffer, 25 µL radioligand, 50 µL membrane suspension.
-
Non-specific Binding: 25 µL non-specific binding control, 25 µL radioligand, 50 µL membrane suspension.
-
Test Compound: 25 µL of this compound at various concentrations, 25 µL radioligand, 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by non-linear regression of the concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for Adenosine Receptor Binding Assay.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on PDE4 (cAMP-specific) and PDE5 (cGMP-specific) activity.
Materials:
-
Recombinant human PDE4 and PDE5 enzymes
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: cAMP and cGMP
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Assay Setup: In a 96-well microplate, add the following:
-
Assay buffer
-
This compound at various concentrations or a known inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5) as a positive control.
-
PDE4 or PDE5 enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate Reaction: Add the respective substrate (cAMP for PDE4, cGMP for PDE5) to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Stop Reaction & Second Enzyme Reaction: Add 5'-Nucleotidase to each well to stop the PDE reaction and convert the product (AMP or GMP) to adenosine or guanosine (B1672433) and inorganic phosphate. Incubate for a further 10 minutes.
-
Color Development: Add the phosphate detection reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for Phosphodiesterase Inhibition Assay.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of this compound to inhibit thermally-induced protein denaturation, a common in vitro model for inflammation.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v in 0.9% NaCl)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound stock solution (in DMSO)
-
Diclofenac sodium (standard anti-inflammatory drug)
-
Water bath
-
UV-Visible Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of different concentrations of this compound (e.g., 50, 100, 250 µg/mL), 2.8 mL of PBS, and 0.2 mL of BSA solution. A control group without the test compound and a standard group with diclofenac sodium should be included.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heating: Heat the mixtures in a water bath at 72°C for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Measurement: Measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.
Signaling Pathways
Methylxanthines like this compound are known to modulate key signaling pathways. The primary mechanisms involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases.
Caption: Key Signaling Pathways of Methylxanthines.
References
Application Notes and Protocols for Cell-Based Assays of 1-Allyl-3,7-dimethylxanthine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine, is a member of the methylxanthine class of compounds.[1] Like other methylxanthines such as caffeine (B1668208) and theophylline, its primary pharmacological activities are presumed to be the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2] These mechanisms of action suggest potential applications as a central nervous system stimulant, vasodilator, and anti-inflammatory agent.[3]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays will enable the determination of its potency and selectivity as an adenosine receptor antagonist and a phosphodiesterase inhibitor.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [4] |
| Molecular Weight | 220.23 g/mol | [4] |
| CAS Number | 2530-99-6 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 147-149 °C | |
| Solubility | Soluble in DMSO and ethanol |
Postulated Signaling Pathways
The primary signaling pathways influenced by this compound are the adenosine receptor and phosphodiesterase pathways. The following diagrams illustrate the points of interaction for this compound.
Experimental Protocols
Adenosine Receptor Antagonism Assay
This protocol is designed to determine the potency of this compound as an antagonist for specific adenosine receptor subtypes (A1, A2A, A2B). The assay measures the ability of the compound to inhibit the agonist-induced production of cyclic AMP (cAMP).
Materials:
-
HEK293 cell lines stably expressing the human adenosine receptor of interest (e.g., A1, A2A, or A2B).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Adenosine receptor agonist (e.g., NECA for A2A and A2B, CPA for A1).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96-well or 384-well microplates.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed the HEK293 cells expressing the target adenosine receptor subtype into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Pre-treatment: Remove the culture medium and add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except for the negative control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data:
| Adenosine Receptor Subtype | Expected IC₅₀ Range (µM) |
| A1 | >10 |
| A2A | 1 - 10 |
| A2B | 1 - 10 |
Phosphodiesterase Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of this compound on the activity of various phosphodiesterase (PDE) isoforms. The assay measures the hydrolysis of cAMP or cGMP by specific PDE enzymes.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
cAMP or cGMP substrate.
-
This compound.
-
PDE inhibitor standard (e.g., IBMX for non-selective, Rolipram for PDE4, Sildenafil for PDE5).
-
Detection reagents (e.g., based on fluorescence, luminescence, or colorimetry).
-
384-well microplates.
Experimental Workflow:
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the recombinant PDE enzyme and the diluted this compound or a standard inhibitor. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Stop Reaction: Stop the reaction according to the assay kit manufacturer's instructions.
-
Detection: Add the detection reagents and incubate for 15 minutes.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data:
As a non-selective PDE inhibitor, this compound is expected to show activity against multiple PDE isoforms. The IC₅₀ values will provide a quantitative measure of its inhibitory potency.
| PDE Isoform | Expected IC₅₀ Range (µM) |
| PDE1 | 10 - 100 |
| PDE2 | 10 - 100 |
| PDE3 | 10 - 100 |
| PDE4 | 1 - 10 |
| PDE5 | 10 - 100 |
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects in the primary assays are not due to cell death.
Materials:
-
The same cell line used in the primary functional assay.
-
Cell culture medium.
-
This compound.
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercial kit for measuring ATP levels).
-
96-well microplates.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the same duration as the primary functional assay.
-
Assay: Add the cytotoxicity reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison.
| Assay | Target | Parameter | This compound | Reference Compound (e.g., Theophylline) |
| Adenosine Receptor Antagonism | Human A1 Receptor | IC₅₀ (µM) | [Insert experimental value] | ~20-30 µM[6] |
| Adenosine Receptor Antagonism | Human A2A Receptor | IC₅₀ (µM) | [Insert experimental value] | ~20-30 µM[6] |
| Adenosine Receptor Antagonism | Human A2B Receptor | IC₅₀ (µM) | [Insert experimental value] | ~4.5 µM (Paraxanthine)[7] |
| Phosphodiesterase Inhibition | Human PDE4 | IC₅₀ (µM) | [Insert experimental value] | ~60 µM[6] |
| Phosphodiesterase Inhibition | Human PDE5 | IC₅₀ (µM) | [Insert experimental value] | >1000 µM[6] |
| Cytotoxicity | [Cell Line Used] | CC₅₀ (µM) | [Insert experimental value] | >100 µM |
Note: The reference compound values are approximate and may vary depending on the specific assay conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its activity as an adenosine receptor antagonist and a phosphodiesterase inhibitor, researchers can gain valuable insights into its pharmacological profile and potential therapeutic applications. The use of cell-based assays provides a more physiologically relevant context compared to purely biochemical assays. It is recommended to perform these assays with appropriate controls and to confirm the findings in more complex biological systems.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Cas 2530-99-6,this compound | lookchem [lookchem.com]
- 4. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 5. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paraxanthine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of 1-Allyl-3,7-dimethylxanthine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on structurally similar methylxanthines, such as paraxanthine (B195701) (1,7-dimethylxanthine) and theobromine (3,7-dimethylxanthine), provides a strong foundation for proposing and designing preclinical animal studies. These related compounds exhibit a range of biological activities, including anti-inflammatory, neurological, and metabolic effects.
These application notes provide a comprehensive guide for researchers planning to investigate the in vivo properties of this compound. The protocols and methodologies are adapted from established studies on related methylxanthines and are intended to serve as a starting point for robust preclinical research.
Quantitative Data Summary of Related Methylxanthines
To inform the experimental design for this compound, the following tables summarize key quantitative data from in vivo studies of paraxanthine and other relevant methylxanthines in animal models.
Table 1: Pharmacokinetic Parameters of Paraxanthine in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (t½) | ~1 hour | Male Rats | Intravenous (up to 10 mg/kg) | [1] |
| Volume of Distribution (Vd) | 1.50 L/kg | Male Rats | Intravenous (up to 10 mg/kg) | [1] |
| Total Clearance (CL) | 0.90 L/hr/kg | Male Rats | Intravenous (up to 10 mg/kg) | [1] |
| Plasma Protein Binding | 15% | Male Rats | In vitro (1-100 µg/mL) | [1] |
| Elimination Kinetics | First-order (up to 10 mg/kg), Saturable (at 15 and 30 mg/kg) | Male Rats | Intravenous | [1] |
Table 2: Safety and Toxicity Data for Paraxanthine in Rats
| Study Type | Dosage | Animal Model | Key Findings | Reference |
| Acute Oral LD50 | 829.20 mg/kg bw | Sprague Dawley Rats | [2] | |
| 14-Day Repeat Dose Oral Toxicity | 50, 100, 150 mg/kg bw | Sprague Dawley Rats | No mortality or treatment-related adverse effects. | [2] |
| 90-Day Subchronic Oral Toxicity | 100, 150, 185 mg/kg bw | Sprague Dawley Rats | No observed adverse effect level (NOAEL) was 185 mg/kg bw. | [2] |
Table 3: Efficacy Data for Related Methylxanthines in Animal Models
| Compound | Animal Model | Disease Model | Key Efficacy Findings | Reference |
| Paraxanthine (1,7-DMX) | Sprague-Dawley Rats | Cholestatic Liver Fibrosis (Bile Duct Ligation) | Attenuated hepatocellular injury, reduced collagen deposition, and decreased intrahepatic lipid peroxidation. | [3] |
| 7-Methylxanthine | Sprague Dawley Rats | Gout (in vitro/ex vivo) | Inhibited monosodium urate crystallization in a concentration-dependent manner. | [4] |
Proposed Experimental Protocols for this compound
Based on the data from related compounds, the following protocols are proposed for the in vivo evaluation of this compound.
Protocol 1: Pharmacokinetic Profiling in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Intravenous and oral gavage administration equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dose Preparation: Prepare a sterile solution of this compound for intravenous administration and a suspension for oral administration in the chosen vehicle.
-
Dosing Groups:
-
Group 1 (IV): Administer this compound intravenously (e.g., 5 mg/kg).
-
Group 2 (Oral): Administer this compound by oral gavage (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including half-life, clearance, volume of distribution, and oral bioavailability using appropriate software.
Workflow Diagram:
Caption: Workflow for pharmacokinetic profiling of this compound in rats.
Protocol 2: Evaluation of Anti-Inflammatory Activity in a Murine Model of Colitis
Objective: To assess the potential anti-inflammatory effects of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS)
-
Oral gavage equipment
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
-
Myeloperoxidase (MPO) activity assay kit
Methodology:
-
Animal Acclimatization and Grouping:
-
Group 1: Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose, e.g., 10 mg/kg)
-
Group 4: DSS + this compound (high dose, e.g., 50 mg/kg)
-
-
Induction of Colitis: Administer 2.5-3% DSS in the drinking water for 7 days.
-
Treatment: Administer this compound or vehicle daily by oral gavage starting from day 1 of DSS administration.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily. Calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the study (day 8-10), euthanize mice and collect colon tissue and blood samples.
-
Macroscopic and Histological Analysis: Measure colon length and score macroscopic damage. Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Biochemical Analysis:
-
Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon homogenates using ELISA.
-
Signaling Pathway Diagram:
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.
Protocol 3: Assessment of Neuroprotective Effects in a Mouse Model of Parkinson's Disease
Objective: To investigate the potential neuroprotective effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.
Materials:
-
This compound
-
Male C57BL/6 mice (10-12 weeks old)
-
MPTP hydrochloride
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase [TH])
-
HPLC system for neurotransmitter analysis
Methodology:
-
Animal Acclimatization and Grouping:
-
Group 1: Saline + Vehicle
-
Group 2: MPTP/Probenecid + Vehicle
-
Group 3: MPTP/Probenecid + this compound (low dose)
-
Group 4: MPTP/Probenecid + this compound (high dose)
-
-
Treatment: Pre-treat mice with this compound or vehicle for 7 days.
-
Induction of Parkinsonism: On day 8, administer MPTP (e.g., 25 mg/kg, i.p.) followed by probenecid (e.g., 250 mg/kg, i.p.) to inhibit MPTP clearance. Continue daily treatment with the test compound.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and open field test to assess motor coordination and locomotor activity at baseline and at the end of the study.
-
Neurochemical Analysis: Euthanize mice and dissect the striatum. Analyze the levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections. Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion
The provided application notes and protocols offer a structured framework for the in vivo investigation of this compound in animal models. By leveraging the knowledge gained from studies on related methylxanthines, researchers can design robust experiments to elucidate the pharmacokinetic, anti-inflammatory, and neuroprotective properties of this novel compound. Careful consideration of dose selection, animal models, and relevant endpoints will be crucial for generating high-quality preclinical data to support its potential therapeutic development.
References
- 1. Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraxanthine safety and comparison to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral application of 1,7-dimethylxanthine (paraxanthine) attenuates the formation of experimental cholestatic liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a derivative of theobromine, a naturally occurring xanthine (B1682287). As a member of the xanthine class of compounds, it is structurally related to caffeine (B1668208) and theophylline (B1681296) and is of interest for its potential pharmacological activities. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method for the quantitative analysis of this compound in various sample matrices, including pharmaceutical formulations and biological fluids. This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection.
Principle of the Method
The method described is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724):Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagents and Standards
-
This compound reference standard: Purity >98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Methanol (B129727): HPLC grade (for sample and standard preparation)
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add methanol to about 70% of the flask's volume and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered solution with the mobile phase to a concentration within the calibration range.
For Biological Fluids (e.g., Plasma or Serum):
-
To 1 mL of the biological fluid in a centrifuge tube, add 2 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Data Presentation
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution (e.g., 20 µg/mL) multiple times. The system suitability parameters should meet the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Quantitative Data
The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method.
Table 1: Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (min) | Approximately 5.8 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Application Note: NMR Spectroscopic Characterization of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine, using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and processing for ¹H and ¹³C NMR spectroscopy. Comprehensive tables of chemical shifts are provided for easy reference. Furthermore, this note includes graphical representations of the experimental workflow and the molecular structure with key NMR correlations to aid in structural elucidation.
Introduction
This compound is a member of the methylxanthine class of compounds, which are known for their various pharmacological activities. As a synthetic derivative, its detailed structural characterization is crucial for quality control, drug development, and further chemical modifications. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a practical guide for researchers utilizing ¹H and ¹³C NMR for the structural verification and purity assessment of this compound.
Molecular Structure and NMR Data
The structure of this compound is presented below, with atoms numbered for NMR peak assignment.
Caption: Structure of this compound with atom numbering.
¹H NMR Data
The following table summarizes the proton NMR chemical shifts for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 7.50 | s | - |
| H-2' (Allyl) | 5.85 - 5.95 | m | - |
| H-3'a (Allyl) | 5.28 | dd | 10.5, 1.2 |
| H-3'b (Allyl) | 5.22 | dd | 17.2, 1.2 |
| H-1' (Allyl) | 4.65 | dt | 5.4, 1.2 |
| N7-CH₃ | 3.95 | s | - |
| N3-CH₃ | 3.55 | s | - |
Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts for this compound.
¹³C NMR Data
The following table summarizes the carbon-13 NMR chemical shifts for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-6 | 155.3 |
| C-2 | 151.6 |
| C-4 | 148.9 |
| C-8 | 140.9 |
| C-2' (Allyl) | 132.1 |
| C-3' (Allyl) | 118.2 |
| C-5 | 107.8 |
| C-1' (Allyl) | 46.5 |
| N7-CH₃ | 33.6 |
| N3-CH₃ | 29.8 |
Table 2: ¹³C NMR (100 MHz, CDCl₃) chemical shifts for this compound.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following diagrams illustrate the general workflow for NMR data acquisition and the logical relationship between different NMR experiments for structural elucidation.
Caption: General workflow for NMR analysis.
Caption: Logical relationships in 2D NMR for structure elucidation.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8012.8 Hz (20 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 23809.5 Hz (236 ppm)
-
Temperature: 298 K
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
Data Interpretation
The ¹H NMR spectrum of this compound shows characteristic signals for the allyl group, including a multiplet for the vinyl proton (H-2') and two doublets of doublets for the terminal vinyl protons (H-3'a and H-3'b). The methylene (B1212753) protons of the allyl group (H-1') appear as a doublet of triplets. The two methyl groups attached to the xanthine (B1682287) core (N3-CH₃ and N7-CH₃) are observed as sharp singlets. The proton at the C8 position of the purine (B94841) ring also appears as a singlet.
The ¹³C NMR spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are consistent with the expected electronic environments of the carbonyl, aromatic, and aliphatic carbons. The signals for the allyl group carbons are clearly distinguishable from those of the xanthine core.
Conclusion
This application note provides a comprehensive guide to the NMR spectroscopic characterization of this compound. The detailed protocols and tabulated spectral data are valuable for the unambiguous identification and quality assessment of this compound in a research and development setting. The provided workflows and structural diagrams serve as a useful reference for planning and executing NMR-based structural elucidation.
Application Notes and Protocols for 1-Allyl-3,7-dimethylxanthine Phosphodiesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine, a naturally occurring methylxanthine.[1] Like other xanthine (B1682287) derivatives, it is investigated for its potential as a phosphodiesterase (PDE) inhibitor.[2] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] Inhibition of these enzymes leads to an increase in intracellular cAMP and/or cGMP levels, which can modulate a variety of physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission.[4] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against various PDE isoforms.
Signaling Pathway of Phosphodiesterase Inhibition
Phosphodiesterases play a crucial role in regulating the intracellular levels of the second messengers cAMP and cGMP.[3] These cyclic nucleotides are synthesized by adenylyl and guanylyl cyclases, respectively, in response to various extracellular signals. PDEs hydrolyze cAMP and cGMP to their inactive 5'-monophosphate forms, thus terminating the signal.[3] By inhibiting PDE activity, this compound can lead to an accumulation of cAMP and/or cGMP, amplifying the downstream effects of these second messengers.
Caption: Signaling pathway of phosphodiesterase inhibition.
Data Presentation
The inhibitory potency of this compound against different phosphodiesterase isoforms should be determined by calculating the half-maximal inhibitory concentration (IC50) values. The results should be summarized in a table for clear comparison of the compound's selectivity profile.
| PDE Isoform | Substrate | IC50 (µM) of this compound |
| PDE1 | cAMP/cGMP | To be determined |
| PDE2 | cAMP/cGMP | To be determined |
| PDE3 | cAMP | To be determined |
| PDE4 | cAMP | To be determined |
| PDE5 | cGMP | To be determined |
| PDE6 | cGMP | To be determined |
| PDE7 | cAMP | To be determined |
| PDE8 | cAMP | To be determined |
| PDE9 | cGMP | To be determined |
| PDE10 | cAMP/cGMP | To be determined |
| PDE11 | cAMP/cGMP | To be determined |
Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation.
Experimental Protocols
Two common methods for determining phosphodiesterase inhibitory activity are the radioenzymatic assay and the luminescence-based assay.
Protocol 1: Radioenzymatic Phosphodiesterase Inhibition Assay
This method directly measures the enzymatic activity of a specific PDE isoenzyme by quantifying the amount of radiolabeled product formed.
Materials and Reagents:
-
Recombinant human PDE enzyme (specific isoform of interest)
-
This compound
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound solution (or vehicle control)
-
Recombinant PDE enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes).
-
Conversion to Nucleoside: Cool the plate to room temperature and add 5'-Nucleotidase to each well to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine. Incubate at 30°C for 15 minutes.
-
Separation: Transfer the reaction mixture to tubes containing an anion-exchange resin slurry. The resin will bind the unreacted charged substrate, while the uncharged product remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of PDE inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Luminescence-Based Phosphodiesterase Inhibition Assay (e.g., PDE-Glo™ Assay)
This is a homogeneous, high-throughput screening method that measures PDE activity by quantifying the amount of remaining cAMP or cGMP after the enzymatic reaction.
Materials and Reagents:
-
Recombinant human PDE enzyme (specific isoform of interest)
-
This compound
-
cAMP or cGMP (substrate)
-
PDE-Glo™ Phosphodiesterase Assay Kit (containing reaction buffer, termination buffer, detection solution, and Kinase-Glo® reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer as described in the kit protocol.
-
Assay Setup: Add the following to the wells of a white, opaque microplate:
-
This compound solution (or vehicle control)
-
Diluted PDE enzyme
-
-
Reaction Initiation: Add the cAMP or cGMP substrate to initiate the PDE reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Reaction Termination: Add the PDE-Glo™ Termination Buffer to stop the enzymatic reaction.
-
Detection: Add the PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature. This step converts the remaining cAMP or cGMP to ATP.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent and incubate for 10 minutes at room temperature. Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the PDE activity.
Data Analysis:
Calculate the percentage of PDE inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Experimental Workflow
The general workflow for a phosphodiesterase inhibition assay involves several key steps, from reagent preparation to data analysis.
Caption: Experimental workflow for a PDE inhibition assay.
References
- 1. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine (B1682246) and a member of the methylxanthine class of compounds, which are known for their interactions with adenosine (B11128) receptors.[1] As an antagonist of these receptors, this compound holds potential for modulating various physiological processes, including neurotransmitter release. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of this compound with adenosine A1 and A2A receptors.
Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for its receptor. These assays are crucial for determining key parameters such as the inhibition constant (Ki), which reflects the potency of a compound in displacing a radiolabeled ligand from the receptor. The protocols outlined below describe the necessary steps for membrane preparation, execution of competitive binding assays, and subsequent data analysis to determine the binding affinity of this compound.
Data Presentation
The binding affinity of this compound and related compounds for adenosine A1 and A2A receptors is summarized in the table below. This data is derived from competitive radioligand binding assays using rat brain tissue.
| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (μM) | Selectivity (A1/A2A) |
| This compound | A1 | [3H]CHA | Rat Cerebral Cortex | 47 ± 11 | 7.2 |
| A2A | [3H]NECA | Rat Striatum | 6.5 ± 0.7 | ||
| Caffeine (B1668208) | A1 | [3H]CHA | Rat Cerebral Cortex | 50 ± 5 | 1.1 |
| A2A | [3H]NECA | Rat Striatum | 55 ± 11 | ||
| Theophylline | A1 | [3H]CHA | Rat Cerebral Cortex | 14 ± 1 | 1.0 |
| A2A | [3H]NECA | Rat Striatum | 14 ± 2 |
Data for this compound, Caffeine, and Theophylline are from Daly et al., 1986.
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that play a critical role in regulating a wide array of physiological functions. The A1 and A2A receptor subtypes are coupled to different G proteins and trigger distinct downstream signaling cascades.
References
Application Notes and Protocols for Paraxanthine (1,7-Dimethylxanthine) in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (B195701) (1,7-dimethylxanthine), the primary metabolite of caffeine (B1668208) in humans, is a purine (B94841) alkaloid showing significant potential as a therapeutic agent in neurological disorder models.[1] Unlike caffeine, paraxanthine exhibits a unique pharmacological profile with a lower toxicity and a reduced anxiogenic effect.[1][2] These application notes provide a comprehensive overview of the use of paraxanthine in preclinical research for neurodegenerative diseases, particularly focusing on its neuroprotective mechanisms and its evaluation in relevant animal models.
Mechanism of Action
Paraxanthine's neuroprotective effects are attributed to a multi-target mechanism of action that distinguishes it from other methylxanthines:
-
Adenosine (B11128) Receptor Antagonism: Paraxanthine acts as an antagonist at A1 and A2A adenosine receptors, which is a common trait among methylxanthines. This action can modulate neurotransmitter release and neuronal excitability.[2]
-
Phosphodiesterase (PDE) Inhibition: Notably, paraxanthine is a selective inhibitor of cGMP-preferring phosphodiesterase 9 (PDE9).[1] This inhibition leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and potentiates nitric oxide (NO) signaling, a pathway not significantly affected by caffeine.[3] This potentiation of NO neurotransmission may contribute to enhanced synaptic plasticity and neuroprotection.[3]
-
Ryanodine (B192298) Receptor (RyR) Stimulation: Paraxanthine provides protection against dopaminergic cell death through the stimulation of ryanodine receptor channels, leading to a moderate increase in intracellular calcium levels.[4][5]
-
Anti-inflammatory and Antioxidant Effects: Paraxanthine has been shown to inhibit the synthesis of pro-inflammatory mediators like TNF-alpha and leukotrienes.[1] Additionally, it can bolster the brain's antioxidant capacity by increasing levels of catalase and glutathione (B108866).[6]
Data Presentation
Table 1: In Vivo Dose-Response Data for Paraxanthine in Rodent Models
| Species | Dose | Dosing Regimen | Vehicle | Neurological Model/Test | Observed Effects | Reference(s) |
| Rat | 2.57 mg/kg/day (Low Dose) | Daily oral gavage for 11 days | 0.5% Carboxymethyl cellulose (B213188) sodium | Aging (Cognitive Decline) / Morris Water Maze | Improved escape latency in young rats. | [2] |
| Rat | 10.28 mg/kg/day (High Dose) | Daily oral gavage for 11 days | 0.5% Carboxymethyl cellulose sodium | Aging (Cognitive Decline) / Morris Water Maze | Improved escape latency in both young and aged rats; outperformed caffeine. | [2] |
| Mouse | 20.5 mg/kg/day | Daily oral gavage for 28 days | Carboxymethyl cellulose | Not specified (General Performance) | Increased forelimb grip strength and treadmill endurance. | [7] |
| Rat | 50, 100, 150 mg/kg/day | Daily oral gavage for 14 days | 1% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) | Toxicity Study | No mortality or treatment-related adverse effects observed. | [8][9] |
| Rat | 100, 150, 185 mg/kg/day | Daily oral gavage for 90 days | 1% (w/v) HPMC | Toxicity Study | No observed adverse effect level (NOAEL) established at 185 mg/kg/day. | [8][9] |
Table 2: Efficacy of Paraxanthine on Biochemical Markers in Rat Brains
| Biomarker | Treatment Group | Age Group | % Change vs. Control | Neurological Context | Reference(s) |
| Brain-Derived Neurotrophic Factor (BDNF) | 10.28 mg/kg/day Paraxanthine | Young & Aged | Increased (outperformed caffeine) | Memory and Neuroplasticity | [2][10] |
| β-Amyloid (1-40) | 10.28 mg/kg/day Paraxanthine | Young & Aged | Reduced | Alzheimer's Disease Model | [10][11] |
| Catalase | 10.28 mg/kg/day Paraxanthine | Young & Aged | Increased | Oxidative Stress | [10] |
| Glutathione | 10.28 mg/kg/day Paraxanthine | Young & Aged | Increased | Oxidative Stress | [6] |
| Acetylcholine | 10.28 mg/kg/day Paraxanthine | Young & Aged | Increased | Neurotransmission | [6] |
| Dopamine | 10.28 mg/kg/day Paraxanthine | Young & Aged | Increased | Neurotransmission | [6] |
| GABA | 10.28 mg/kg/day Paraxanthine | Young & Aged | Increased | Neurotransmission | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of Paraxanthine for Oral Gavage
-
Materials:
-
Preparation of Paraxanthine Formulation:
-
Calculate the required amount of paraxanthine based on the mean body weight of the animal group and the desired dose (e.g., 10.28 mg/kg).
-
Weigh the calculated amount of paraxanthine powder.
-
Triturate the powder in a mortar and pestle to ensure a fine consistency.[10]
-
Prepare the vehicle solution (0.5% CMC or 1% HPMC).
-
Add a small amount of the vehicle to the triturated powder and mix to form a paste.[10]
-
Gradually add the remaining vehicle while mixing continuously.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.[10]
-
Place the formulation on a magnetic stirrer to ensure homogeneity during administration.[10]
-
Prepare the formulation fresh daily.[10]
-
-
Oral Gavage Administration:
Protocol 2: Morris Water Maze for Assessment of Spatial Learning and Memory
This protocol is adapted for rats and is particularly relevant for Alzheimer's disease models.[12][13]
-
Apparatus:
-
A circular pool (approximately 160 cm in diameter and 50 cm high) filled with water to a depth of about 30-40 cm.[13][14]
-
The water temperature should be maintained at 22 ± 1°C.[13]
-
Make the water opaque using non-toxic white paint (e.g., Tempera paint).[13][15]
-
A submerged escape platform (10-12 cm in diameter) placed 1-2 cm below the water surface in a fixed location.[12][13]
-
The room should have various distal visual cues on the walls.[12]
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
-
Procedure:
-
Acclimatization: Bring the rats to the testing room in their home cages and allow them to acclimatize for at least 5-10 minutes before the first trial.[16]
-
Training Trials:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the water facing the pool wall at one of four pseudo-randomly assigned start positions (North, South, East, West).[16]
-
Allow the rat to swim for a maximum of 60 seconds to find the hidden platform.[16]
-
If the rat finds the platform, allow it to remain there for 15 seconds.[16]
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15 seconds.[16]
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).[14]
-
-
Protocol 3: Rotarod Test for Motor Coordination and Balance
This protocol is suitable for mouse models of Parkinson's disease.[4][17]
-
Apparatus:
-
A rotarod apparatus with a rotating rod, typically with separate lanes for multiple mice.
-
-
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room for at least 1 hour before the test.[1]
-
Training Phase (Day 1):
-
Testing Phase (Day 2):
-
Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[1][18]
-
Place the mouse on the accelerating rod.
-
Record the latency to fall from the rod.
-
If a mouse clings to the rod and makes a full passive rotation, stop the timer for that mouse.[18]
-
Conduct three test trials with a 10-15 minute inter-trial interval.[18]
-
Clean the apparatus with 70% ethanol (B145695) between trials.[4]
-
-
Protocol 4: Biochemical Assays for Oxidative Stress in Brain Tissue
-
Brain Tissue Homogenate Preparation:
-
Perfuse the animal with ice-cold saline containing heparin to remove blood from the brain.[19]
-
Rapidly dissect the brain region of interest (e.g., hippocampus, striatum, or cortex) on ice.
-
Weigh the tissue and homogenize in 4-8 volumes of cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA and 1 mM 2-mercaptoethanol (B42355) for GPx assay, or sucrose (B13894) buffer for SOD assay).[19][20]
-
Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.[20]
-
Collect the supernatant for the assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system.[21]
-
Prepare a reaction mixture containing WST-1 working solution and enzyme working solution (xanthine oxidase).
-
Add the brain homogenate supernatant to the reaction mixture.
-
Incubate at 37°C and measure the absorbance at 450 nm.
-
The SOD activity is inversely proportional to the rate of formazan (B1609692) dye formation. Calculate the activity relative to a standard curve and normalize to the protein concentration.
-
-
Malondialdehyde (MDA) Assay (TBARS Assay for Lipid Peroxidation):
-
This assay measures MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
-
Add a TBA solution to the brain homogenate supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples in an ice bath for 10 minutes.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard and normalize to the protein concentration.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.[19][22]
-
Prepare a reaction mixture containing NADPH, reduced glutathione, and glutathione reductase.
-
Initiate the reaction by adding a substrate for GPx (e.g., hydrogen peroxide).[23]
-
Monitor the decrease in absorbance at 340 nm as NADPH is converted to NADP+.
-
The rate of decrease in absorbance is proportional to the GPx activity in the sample. Normalize the activity to the protein concentration.
-
Mandatory Visualizations
Caption: Key signaling pathways of Paraxanthine in neurons.
Caption: General experimental workflow for preclinical studies.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Paraxanthine enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. getmte.com [getmte.com]
- 4. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 5. Paraxanthine, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 7. Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paraxanthine safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Paraxanthine safety and comparison to caffeine [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. New Preclinical Study Shows Paraxanthine Enhances Memory and Brain Function Better Than Caffeine [blog.priceplow.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. queensu.ca [queensu.ca]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 16. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. researchgate.net [researchgate.net]
- 19. oxfordbiomed.com [oxfordbiomed.com]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
- 21. resources.bio-techne.com [resources.bio-techne.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. A Method of Measuring Glutathione Peroxidase Activity in Murine Brain in Pharmacological Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Allyl-3,7-dimethylxanthine in Adenosine A1/A2A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine, belonging to the methylxanthine class of compounds.[1] Like other xanthines such as caffeine (B1668208) and theophylline (B1681296), it acts as an antagonist at adenosine (B11128) receptors. The substitution of an allyl group at the N1 position of the xanthine (B1682287) core modifies its pharmacological profile, making it a valuable tool for investigating the specific roles of adenosine A1 and A2A receptors in various physiological and pathological processes.[2] These receptors are implicated in a wide range of functions, including neurotransmission, cardiovascular regulation, and inflammation.
This document provides detailed application notes and experimental protocols for the use of this compound in studying adenosine A1 and A2A receptors.
Molecular Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the endogenous ligand adenosine to A1 and A2A receptors. These two receptor subtypes are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
-
Adenosine A1 Receptor (A1R): Typically couples to Gi/o proteins. Activation of A1R by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Adenosine A2A Receptor (A2AR): Primarily couples to Gs proteins. Agonist binding to A2AR stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[2]
By antagonizing these receptors, this compound can modulate these signaling pathways and subsequent cellular responses.
Data Presentation: Binding Affinity Profile
The following table provides the reported binding affinities (Ki values) for caffeine and the estimated Ki values for this compound at human adenosine A1 and A2A receptors.
| Compound | Adenosine A1 Receptor Ki (µM) | Adenosine A2A Receptor Ki (µM) | Selectivity (A1/A2A) |
| Caffeine | 12 | 2.4 | 5 |
| This compound (Estimated) | ~12 | ~0.24 - 0.34 | ~35 - 50 |
Note: The Ki values for caffeine are from literature. The estimated Ki for this compound at the A2A receptor is based on the reported 7- to 10-fold increase in potency compared to caffeine upon N1-allyl substitution.[2]
Signaling Pathways
The distinct signaling cascades initiated by the activation of adenosine A1 and A2A receptors are crucial for understanding the effects of antagonists like this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with adenosine A1 and A2A receptors.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors through competition with a radiolabeled ligand.
Materials:
-
Membranes: Cell membranes expressing the human adenosine receptor of interest (A1 or A2A).
-
Radioligand:
-
For A1R: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
For A2AR: [³H]ZM241385 or [³H]CGS 21680
-
-
This compound: Stock solution in DMSO.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline or the specific radioligand's cold version).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation fluid and counter.
Procedure:
-
Preparation:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer (typically 5-50 µg protein/well).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the non-specific binding control.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding wells: Add non-specific binding control, radioligand, and cell membranes.
-
Competition Binding wells: Add serial dilutions of this compound, radioligand, and cell membranes.
-
The final assay volume is typically 100-200 µL. Perform all determinations in triplicate.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced changes in intracellular cAMP levels.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-Allyl-3,7-dimethylxanthine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 1-Allyl-3,7-dimethylxanthine (also known as 1-Allyltheobromine), a synthetic derivative of theobromine. As a member of the methylxanthine class, this compound is investigated for its pharmacological effects, primarily as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterases.[1] Accurate and consistent preparation of stock solutions is crucial for obtaining reproducible results in preclinical research and drug development. This guide outlines recommended solvents, storage conditions, and safety precautions, and includes a discussion of the compound's mechanism of action.
Introduction
This compound is a xanthine (B1682287) derivative with potential applications in various research fields, including neuropharmacology, respiratory diseases, and oncology.[2] Like other methylxanthines such as caffeine (B1668208) and theophylline, its biological activity is largely attributed to its ability to modulate adenosine receptor signaling and inhibit phosphodiesterase (PDE) enzymes.[1] This dual action can lead to a range of cellular effects, including central nervous system stimulation, vasodilation, and anti-inflammatory responses.[2] Given its investigational nature, standardized laboratory procedures are essential for reliable experimental outcomes.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2530-99-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [2][3] |
| Molecular Weight | 220.23 g/mol | [3] |
| Melting Point | 147 °C | [2] |
| Appearance | White to off-white solid |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through two main mechanisms:
-
Adenosine Receptor Antagonism: It acts as a competitive antagonist at adenosine receptors (A₁, A₂, etc.). By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters.
-
Phosphodiesterase (PDE) Inhibition: It inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, activating downstream signaling cascades, such as those mediated by Protein Kinase A (PKA).
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).[2] Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry place.
Preparation of Stock Solutions
The solubility of this compound in aqueous solutions is expected to be low, a common characteristic of many xanthine derivatives.[4] Therefore, organic solvents are recommended for preparing high-concentration stock solutions.
Recommended Solvents and Solubility
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | DMSO is a common solvent for preparing stock solutions of xanthine derivatives for in vitro studies.[5][6] Use anhydrous, sterile DMSO. |
| Ethanol (B145695) | Limited solubility expected | May be suitable for lower concentration stock solutions. Purity of ethanol should be ≥95%. |
| Aqueous Buffers (with pH adjustment) | Very low solubility expected | The parent compound, xanthine, is soluble in NaOH solutions. Solubility in aqueous buffers may be enhanced by adjusting the pH, but this may not be compatible with all experimental designs. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (220.23 g/mol ).
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 220.23 g/mol = 0.0022023 g = 2.20 mg
-
-
-
Weighing:
-
Accurately weigh 2.20 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for short intervals in a water bath until a clear solution is obtained.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 6 months | Recommended for routine use. |
| -80°C | Up to 1 year or longer | Ideal for long-term archival storage. |
| Room Temperature | Not recommended | Avoid prolonged storage at room temperature to prevent degradation. |
| 4°C | Short-term (days to a week) | Suitable for temporary storage during an experiment. |
Note: It is advisable to perform stability tests under your specific experimental conditions if the stock solution will be stored for extended periods.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Important Considerations:
-
Final DMSO Concentration: When diluting the DMSO stock solution, ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cellular toxicity.
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Solubility in Aqueous Media: After dilution in aqueous media, observe the solution for any signs of precipitation. If precipitation occurs, a lower concentration of the working solution may be necessary, or the use of a solubilizing agent may be required, though this should be carefully validated for its effects on the experimental system.
Conclusion
This application note provides a comprehensive protocol for the preparation of this compound stock solutions for research applications. By following these guidelines for handling, dissolution, and storage, researchers can ensure the quality and consistency of their experimental results. Adherence to safety protocols is paramount throughout the handling and preparation process.
References
Application Notes and Protocols for the Administration of 1-Allyl-3,7-dimethylxanthine in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the administration of 1-Allyl-3,7-dimethylxanthine in animal models is limited in publicly available literature. The following protocols and data are based on established methodologies for structurally similar xanthine (B1682287) derivatives, such as caffeine (B1668208), theophylline, and paraxanthine (B195701). Researchers should use this information as a guide and conduct dose-ranging and toxicity studies to establish safe and effective doses for this compound.
Introduction
This compound is a derivative of theobromine (B1682246) and a member of the methylxanthine class of compounds.[1] Like other methylxanthines, it is expected to act as an antagonist of adenosine (B11128) receptors, which are involved in regulating neuronal activity.[1] Xanthine derivatives are investigated for a variety of potential therapeutic applications, including neuroprotective, anti-inflammatory, and respiratory treatments.[2][3] These application notes provide generalized protocols for the preparation and administration of this compound in common animal models, such as mice and rats, to evaluate its pharmacological properties.
Compound Preparation
The synthesis of this compound can be achieved through the N-alkylation of theobromine (3,7-dimethylxanthine) with allyl bromide.[1] For in vivo studies, the purity of the compound should be verified using appropriate analytical methods such as NMR and mass spectrometry.
Protocol for Vehicle Formulation:
The choice of vehicle is critical for ensuring the solubility and stability of the compound for administration. The pH of the final formulation should be close to neutral (~7.0) to avoid irritation and tissue damage, especially for parenteral routes.
-
Aqueous Solutions: For water-soluble salts of this compound, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are common vehicles.
-
Suspensions: For compounds with low aqueous solubility, a suspension can be prepared using vehicles such as:
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
5% (v/v) Tween® 80 in sterile saline.
-
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
Gradually add the chosen vehicle while triturating or sonicating to ensure a homogenous suspension.
-
Adjust the pH if necessary using sterile solutions of NaOH or HCl.
-
Ensure the final formulation is sterile, especially for injection.
-
Animal Models
The most common animal models for initial pharmacological and pharmacokinetic studies of xanthine derivatives are mice (e.g., Swiss Webster, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar). The choice of species and strain may depend on the specific research question.
Administration Routes and Protocols
The route of administration significantly impacts the pharmacokinetics and bioavailability of a compound. Common routes for preclinical studies include oral, intraperitoneal, intravenous, and subcutaneous.
Table 1: Recommended Administration Volumes and Needle Gauges for Mice and Rats
| Route of Administration | Mouse Volume (ml/kg) | Rat Volume (ml/kg) | Mouse Needle Gauge | Rat Needle Gauge |
| Oral (gavage) | 10 | 10 | 20-22 G (ball-tipped) | 18-20 G (ball-tipped) |
| Intraperitoneal (IP) | 10 | 10 | 25-27 G | 23-25 G |
| Intravenous (IV) | 5 | 5 | 27-30 G (tail vein) | 25-27 G (tail vein) |
| Subcutaneous (SC) | 10 | 5 | 25-27 G | 23-25 G |
Data adapted from general guidelines for laboratory animal procedures.
Experimental Protocol: Oral Gavage (Per Os)
This route is often preferred for its clinical relevance.
-
Animal Restraint: Gently restrain the mouse or rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length. Gently insert the ball-tipped needle into the mouth and advance it along the esophagus into the stomach.
-
Compound Administration: Slowly administer the prepared formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
Experimental Protocol: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption.
-
Animal Restraint: Securely restrain the animal, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert the needle at a 30-45 degree angle and inject the compound. Aspirate briefly before injecting to ensure a blood vessel has not been punctured.
-
Post-Administration Monitoring: Monitor the animal for any signs of pain or distress.
Experimental Protocol: Intravenous (IV) Injection
IV administration provides 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site in rodents.
-
Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.
-
Animal Restraint: Place the animal in a suitable restrainer.
-
Injection: With the bevel of the needle facing up, insert the needle into the lateral tail vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Compound Administration: Slowly inject the compound. Resistance or swelling indicates an unsuccessful injection.
-
Post-Injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound is not available, studies on the related compound paraxanthine (1,7-dimethylxanthine) in rats provide a useful reference.
Table 2: Pharmacokinetic Parameters of Paraxanthine in Rats (Intravenous Administration)
| Dose (mg/kg) | Half-life (t½) (hr) | Volume of Distribution (Vd) (L/kg) | Total Clearance (CL) (L/hr/kg) |
| Up to 10 | ~1.0 | ~1.50 | ~0.90 |
| 15 | Nonlinear kinetics | Nonlinear kinetics | Nonlinear kinetics |
| 30 | Nonlinear kinetics | Nonlinear kinetics | Nonlinear kinetics |
Data from a study on the pharmacokinetics of paraxanthine in rats.[4] The study indicated that at doses above 10 mg/kg, paraxanthine follows nonlinear kinetics due to a saturable elimination process.[4]
Experimental Protocol: Pharmacokinetic Analysis
-
Dosing: Administer this compound to a cohort of animals via the desired route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½, Vd, CL).
Pharmacodynamic and Efficacy Studies
Based on its structure, this compound is hypothesized to be an adenosine receptor antagonist. Efficacy studies could explore its potential neuroprotective, anti-inflammatory, or respiratory effects.
Table 3: In Vivo Effects of Related Xanthine Derivatives in Animal Models
| Compound | Animal Model | Dose | Route | Observed Effect |
| Paraxanthine | Rat (Bile Duct Ligation) | 1 mM in drinking water | Oral | Attenuated cholestatic liver injury and reduced collagen deposition.[5] |
| Caffeine | Mouse (Listeria infection) | 0.05, 0.5, 5 mg/kg | IV | Reduced leukocyte infiltration and bacterial burden in spleen and liver.[6] |
| Theophylline | Mouse | 500 mg/L in drinking water | Oral | Enhanced hormone-induced mammary gland differentiation.[7] |
Experimental Protocol: Evaluation of Anti-Inflammatory Activity (LPS-Induced Inflammation Model)
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Grouping: Divide animals into groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound at various doses).
-
Treatment: Administer this compound or vehicle at the desired dose and route.
-
Induction of Inflammation: After a specified pretreatment time (e.g., 1 hour), administer lipopolysaccharide (LPS) via IP injection to induce an inflammatory response.
-
Sample Collection: At a predetermined time after LPS administration (e.g., 4-6 hours), collect blood and/or tissues (e.g., lung, liver) for analysis.
-
Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA or other immunoassays.
Visualizations
Diagram 1: General Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study in an animal model.
Diagram 2: Simplified Adenosine Receptor Antagonism Signaling Pathway
Caption: A simplified signaling pathway illustrating adenosine receptor antagonism by a xanthine derivative.
References
- 1. Paraxanthine, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral application of 1,7-dimethylxanthine (paraxanthine) attenuates the formation of experimental cholestatic liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of caffeine (1,3,7-trimethylxanthine) after experimental challenge with virulent Listeria monocytogenes in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeine, theophylline, theobromine, and developmental growth of the mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloaddition reactions involving 1-Allyl-3,7-dimethylxanthine, a versatile derivative of theobromine. The protocols detailed herein offer a foundation for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The primary focus is on 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoline (B3343090) derivatives, a reaction that has shown considerable utility in medicinal chemistry. Additionally, the potential for Diels-Alder reactions is explored.
Introduction to this compound in Cycloaddition Chemistry
This compound, also known as 1-allyltheobromine, is a synthetic derivative of the naturally occurring methylxanthine, theobromine. The presence of a reactive allyl group at the N-1 position of the xanthine (B1682287) core makes it an excellent substrate for various addition and cycloaddition reactions.[1] The xanthine scaffold itself is a well-established pharmacophore, with derivatives exhibiting a range of biological activities, including antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases (PDEs).[1][2] By employing cycloaddition reactions, the chemical space around the xanthine core can be expanded, leading to the generation of diverse molecular libraries for biological screening.[1]
The most documented cycloaddition reaction for this compound is the 1,3-dipolar cycloaddition with nitrile oxides.[1] This reaction provides a direct route to isoxazoline-theobromine hybrids, which are of interest for their potential pharmacological activities.
1,3-Dipolar Cycloaddition Reactions
The reaction of this compound with various in situ generated aryl nitrile oxides leads to the formation of 1-[[5-(aryl)-4,5-dihydroisoxazol-3-yl]methyl]-3,7-dimethylxanthines. This [3+2] cycloaddition is a highly efficient method for constructing the five-membered isoxazoline ring.[3]
General Reaction Scheme:
Caption: General scheme of the 1,3-dipolar cycloaddition.
Quantitative Data from Analogous Reactions
While specific yield data for a wide range of aryl nitrile oxides with this compound is not extensively published in a single source, analogous reactions with other allylic substrates provide expected outcomes. The following table summarizes yields from a study on the 1,3-dipolar cycloaddition of nitrile oxides with allyl esters, which can be considered indicative for planning experiments with this compound.
| Aryl Group of Nitrile Oxide | Dipolarophile | Product | Yield (%) | Reference |
| Phenyl | Allyl Ester of Eugenol | 3-Phenyl-5-((eugenoloxy)methyl)isoxazoline | 75 | [3] |
| 4-Chlorophenyl | Allyl Ester of Eugenol | 3-(4-Chlorophenyl)-5-((eugenoloxy)methyl)isoxazoline | 82 | [3] |
| 4-Methylphenyl | Allyl Ester of Eugenol | 3-(4-Methylphenyl)-5-((eugenoloxy)methyl)isoxazoline | 78 | [3] |
| 4-Methoxyphenyl | Allyl Ester of Eugenol | 3-(4-Methoxyphenyl)-5-((eugenoloxy)methyl)isoxazoline | 85 | [3] |
| 2,4-Dichlorophenyl | Allyl Ester of Eugenol | 3-(2,4-Dichlorophenyl)-5-((eugenoloxy)methyl)isoxazoline | 70 | [3] |
Experimental Protocol: Synthesis of 1-[[5-(4-Chlorophenyl)-4,5-dihydroisoxazol-3-yl]methyl]-3,7-dimethylxanthine
This protocol is adapted from general procedures for 1,3-dipolar cycloadditions of nitrile oxides with alkenes.[3][4]
Materials:
-
This compound
-
4-Chlorobenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (B128534) (TEA)
-
Dry Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation of the Hydroxamoyl Chloride:
-
In a round-bottom flask, dissolve 4-chlorobenzaldoxime (1.1 mmol) in dry DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.0 mmol) portion-wise over 10 minutes with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The formation of the hydroxamoyl chloride can be monitored by TLC.
-
-
In situ Generation of Nitrile Oxide and Cycloaddition:
-
In a separate flask, dissolve this compound (1.0 mmol) in dry DCM (15 mL).
-
Cool this solution to 0 °C.
-
Slowly add a solution of triethylamine (1.2 mmol) in dry DCM (5 mL) to the hydroxamoyl chloride solution prepared in step 1. This will generate the 4-chlorophenylnitrile oxide in situ.
-
Immediately add the nitrile oxide solution dropwise to the cooled solution of this compound over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.
-
Expected Characterization Data (Based on Analogous Structures):
-
¹H NMR: Signals corresponding to the xanthine methyl groups, the protons of the isoxazoline ring, the methylene (B1212753) bridge, and the aromatic protons of the chlorophenyl group.[3]
-
¹³C NMR: Resonances for the carbonyl carbons of the xanthine core, the carbons of the purine (B94841) and isoxazoline rings, the methylene carbon, and the aromatic carbons.[3]
-
HRMS: The calculated mass for the protonated molecule [M+H]⁺ should be confirmed.[5]
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile to form a six-membered ring.[6] The allyl group in this compound can act as a dienophile, particularly if activated by an electron-withdrawing group, though this is not inherently the case. Alternatively, the purine ring system, while aromatic, can in some instances participate in cycloaddition reactions, although this is less common and often requires harsh conditions.
Currently, there is a lack of specific literature detailing the successful Diels-Alder reaction of this compound as a dienophile with common dienes. However, studies on intramolecular Diels-Alder reactions of N-allyl-furfurylamines suggest that N-allyl systems can participate in such cycloadditions.[7]
Proposed Experimental Workflow for Exploring Diels-Alder Reactivity:
Caption: Workflow for investigating Diels-Alder reactions.
Potential Applications and Biological Activity
Theobromine and other xanthine derivatives are known to be antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).[1][2][8] These two signaling pathways are crucial in various physiological processes, and their modulation is a key strategy in the treatment of a wide range of diseases.
Adenosine Receptor Antagonism
Adenosine is a nucleoside that modulates neurotransmission and has immunomodulatory effects through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[9] Theobromine acts as a non-selective antagonist at these receptors.[9] The synthesized isoxazoline-theobromine hybrids are novel chemical entities that may exhibit altered affinity and selectivity for the different adenosine receptor subtypes.
Potential Signaling Pathway:
Caption: Adenosine receptor antagonism pathway.
Phosphodiesterase (PDE) Inhibition
PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels.[10] Inhibition of PDEs leads to an increase in cyclic nucleotide concentrations, which in turn modulates various downstream signaling pathways. Theobromine has been shown to inhibit PDE4.[8] The addition of the isoxazoline moiety could lead to derivatives with altered potency and selectivity towards different PDE isoforms.
Potential Signaling Pathway:
Caption: Phosphodiesterase inhibition pathway.
Potential Therapeutic Areas
Given their potential to modulate adenosine and PDE signaling, the cycloadducts of this compound could be investigated for a variety of therapeutic applications, including:
-
Neurodegenerative Diseases: Adenosine A₂A receptor antagonists are being explored for the treatment of Parkinson's disease.[11]
-
Inflammatory Diseases: PDE4 inhibitors are used to treat inflammatory conditions like COPD and psoriasis.[10]
-
Oncology: The adenosine system is implicated in tumor progression and immune evasion, making adenosine receptor antagonists potential cancer therapeutics.[9]
-
Cardiovascular Disorders: Xanthine derivatives have been used as vasodilators.[8]
Biological Evaluation Data (Hypothetical and Analogous)
The following table presents hypothetical and analogous IC₅₀ values to guide the biological evaluation of newly synthesized compounds.
| Compound | Target | IC₅₀ (µM) | Cell Line/Assay | Reference (Analogous) |
| Theobromine Derivative 2a | Acetylcholinesterase | 0.19 | Ellman's Method | [12] |
| Isoxazoline-pyrazole Hybrid 4b | HT-1080 (Fibrosarcoma) | 13.41 ± 0.44 | MTT Assay | [13] |
| Benzothiazolylquinoline 6a | Human A₃ Adenosine Receptor (Kᵢ) | 2.6 | Radioligand Binding | [9] |
| Roflumilast | Phosphodiesterase 4 (PDE4) | 0.0008 | Biochemical Assay | [10] |
| Theophylline | Adenosine Receptors (non-selective) | - | - | [1] |
Conclusion
This compound is a valuable and reactive scaffold for the synthesis of novel heterocyclic compounds through cycloaddition reactions. The 1,3-dipolar cycloaddition with nitrile oxides is a well-precedented and efficient method for generating isoxazoline-theobromine hybrids. These new chemical entities hold promise for modulating key signaling pathways, such as adenosine receptor and phosphodiesterase signaling, and warrant further investigation for their therapeutic potential in a range of diseases. The provided protocols and application notes serve as a foundation for researchers to explore this exciting area of medicinal chemistry. Further studies are encouraged to explore the Diels-Alder reactivity of this scaffold and to conduct comprehensive biological evaluations of the resulting cycloadducts.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Total synthesis of (±)-auranthine confirmed its refined structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzothiazolylquinoline conjugates as novel human A3 receptor antagonists: biological evaluations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Novel thiazole-thiophene conjugates as adenosine receptor antagonists: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-alkylation of Theobromine with Allyl Bromide
Welcome to the technical support center for the N-alkylation of theobromine (B1682246). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1-allyltheobromine.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of theobromine with allyl bromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The nitrogen at the N1 position of theobromine is not sufficiently deprotonated to act as a nucleophile.[1] | a. Choice of Base: Use a stronger, non-nucleophilic base. While NaOH can be used, it may lead to side reactions. Consider using potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2] The use of sodium tert-butoxide has also been reported.[1] b. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the base and the anionic intermediate. |
| 2. Competing Reactions: The base (e.g., NaOH) may react with the allyl bromide in a competing SN2 reaction. | a. Base Selection: As mentioned above, a less nucleophilic base can mitigate this. b. Order of Addition: Consider forming the theobromine salt first by reacting theobromine with the base before adding the allyl bromide. | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | a. Increase Temperature: The reaction is often performed at elevated temperatures, ranging from 60°C to 150°C.[1] Microwave-assisted synthesis can also be employed to achieve high temperatures and reduce reaction times.[1] | |
| 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. b. Extend Reaction Time: Some methods report reaction times of up to 24 hours. | |
| Formation of Multiple Products (By-products) | 1. O-alkylation: Alkylation may occur on one of the oxygen atoms of the theobromine molecule.[3] | a. Optimize Reaction Conditions: The choice of solvent and base can influence the selectivity of N-alkylation over O-alkylation. Aprotic polar solvents like DMF are commonly used.[1] |
| 2. Di-alkylation: Alkylation at other nitrogen atoms may occur, though N1 is generally favored.[2] | a. Control Stoichiometry: Use a controlled molar ratio of allyl bromide to theobromine. A slight excess of theobromine may favor mono-alkylation. | |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Theobromine and allyl bromide may remain in the reaction mixture. | a. Extraction: Perform a liquid-liquid extraction to separate the product from unreacted theobromine. A chloroform-ethanol mixture has been used for this purpose. b. Chromatography: Column chromatography or preparative TLC can be used for further purification. |
| 2. Emulsion Formation during Extraction: The presence of salts and polar solvents can lead to emulsions. | a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the N-alkylation of theobromine with allyl bromide?
A1: The N-alkylation of theobromine with allyl bromide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][4] A base is used to deprotonate the nitrogen at the N1 position of the theobromine molecule, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming a new carbon-nitrogen bond.[1]
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile. N,N-Dimethylformamide (DMF) is a commonly used and effective solvent for this reaction.[1][2] Other solvents like ethanol-water mixtures have been used, but may result in lower yields.
Q3: How can I improve the reaction rate and yield?
A3: Several strategies can be employed to enhance the reaction efficiency:
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can significantly reduce reaction times from hours to as little as 4 hours in a biphasic system.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times to minutes and often leads to high yields (e.g., 89% in 45 minutes).[1]
-
Ionic Liquids: The use of an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) can act as both the solvent and catalyst, achieving yields as high as 91%.[2]
Q4: What are the typical yields for the N-alkylation of theobromine with allyl bromide?
A4: The yields can vary significantly depending on the chosen methodology:
-
Classical Method: Using potassium carbonate in DMF can yield 68-72%.[2]
-
Phase-Transfer Catalysis: Yields of up to 88% have been reported.[1]
-
Microwave-Assisted Synthesis: Yields around 89% are achievable.[1]
-
Ionic Liquid-Mediated Synthesis: This method has been shown to produce yields of 91%.[2]
-
Using NaOH in Ethanol-Water: This method has been reported to have lower yields, around 10-30%.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the theobromine starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new product spot over time. A common mobile phase for this is a chloroform-ethyl acetate (B1210297) mixture.
Quantitative Data Summary
| Method | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical | K₂CO₃ | DMF | 60 | 12 h | 68-72[2] |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Biphasic system | 60 | 4 h | 88[1] |
| Microwave-Assisted | Tetrabutylammonium bromide | - | - | 45 min | 89[1] |
| Ionic Liquid-Mediated | - | [BMIM][PF₆] | 50 | - | 91[2] |
| Reflux with NaOH | NaOH | Ethanol-Water | Reflux | 24 h | ~10-30 |
| Reflux with NaOH | NaOH | DMF | 100 | 24 h | <10 |
Experimental Protocol: N-alkylation using Potassium Carbonate in DMF
This protocol is a standard method for the N-alkylation of theobromine with allyl bromide.
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel F254)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add theobromine (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to suspend the solids.
-
Addition of Alkylating Agent: Add allyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir vigorously. Monitor the reaction progress by TLC using a chloroform:ethyl acetate mobile phase. The reaction is typically complete within 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with chloroform or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product further by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the N-alkylation of theobromine.
Caption: Troubleshooting pathway for low product yield.
References
Technical Support Center: Synthesis of 1-Allyl-3,7-dimethylxanthine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Allyl-3,7-dimethylxanthine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, such as allyl bromide.[1] This reaction specifically targets the nitrogen atom at the 1-position of the theobromine (B1682246) molecule.[1] The efficiency and yield of this synthesis are highly dependent on the reaction conditions, including the choice of solvent, base, and temperature.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Incomplete deprotonation of theobromine is a common issue. The selection of a suitable base is crucial for facilitating the nucleophilic attack of the theobromine anion on the allyl bromide.[1] Stronger bases like sodium tert-butoxide or potassium hydroxide (B78521) are often employed.[2][3] Additionally, the reaction temperature and time are critical parameters. One documented procedure involves heating the reaction mixture to boiling for several hours to ensure the reaction goes to completion.[2] The choice of solvent is also important, with N,N-dimethylformamide (DMF) and absolute alcohol being commonly used.[1]
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
While the primary reaction targets the N1 position, alkylation can sometimes occur at other nitrogen atoms of the xanthine (B1682287) ring, leading to a mixture of isomers. The reactivity of the different nitrogen atoms can be influenced by the reaction conditions. To favor N1 alkylation, it is important to carefully control the stoichiometry of the reactants and the reaction temperature. Using a slight excess of theobromine and adding the allyl bromide dropwise can sometimes help to minimize over-alkylation or reaction at less favorable sites.
Q4: What is the recommended work-up and purification procedure for this compound?
After the reaction is complete, the alcohol is typically removed by distillation.[2] The remaining residue can then be treated with a sodium hydroxide solution to dissolve any unreacted 3,7-dimethylxanthine.[2] The desired product, this compound, can then be isolated by crystallization from water.[2] For further purification, the product can be obtained from the filtrate by extraction with chloroform (B151607) after removing the unchanged 3,7-dimethylxanthine.[2] A single crystallization from water is often sufficient to render the compound absolutely pure.[2]
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Deprotonation | Ensure the base is strong enough and used in the correct stoichiometric amount. Consider switching to a stronger base like sodium tert-butoxide if using a weaker base like potassium carbonate. |
| Poor Solubility of Theobromine | Theobromine has limited solubility in some organic solvents. N,N-dimethylformamide (DMF) is a good solvent choice for this reaction.[1][3] If using alcohol, ensure it is absolute alcohol.[2] |
| Low Reaction Temperature | Some protocols require heating the reaction mixture to boiling for several hours to drive the reaction to completion.[2] Ensure the reaction temperature is maintained at the optimal level for the chosen solvent and base system. |
| Insufficient Reaction Time | The reaction may require several hours to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. |
| Degradation of Reagents | Ensure the allyl bromide has not degraded. It should be stored properly and, if necessary, distilled before use. The base should also be of high quality and stored under anhydrous conditions if it is moisture-sensitive. |
Experimental Protocols
Synthesis of this compound via N-Alkylation of Theobromine
This protocol is based on a method described in a 1922 patent.[2]
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
Absolute Alcohol
-
48% Aqueous Solution of Caustic Potash (Potassium Hydroxide)
-
Allyl Bromide
-
Sodium Hydroxide Solution
-
Chloroform
-
Water
Procedure:
-
Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol in a suitable reaction vessel equipped with a stirrer.
-
While stirring continuously, add 130 parts of a 48% aqueous solution of caustic potash.
-
Heat the mixture to boiling.
-
Once boiling, add 130 parts of allyl bromide dropwise over a period of 2 to 3 hours.
-
Continue boiling the reaction mixture for an additional 5 to 6 hours.
-
After the reaction is complete, separate the product from the alcohol, for instance by evaporating the solution on a steam bath.
-
The principal quantity of this compound is obtained by crystallization.
-
To dissolve any remaining unreacted 3,7-dimethylxanthine, add a solution of sodium hydroxide.
-
From the filtrate of the crystallized product, the rest of the this compound may be obtained by shaking with chloroform after having removed the unchanged 3,7-dimethylxanthine.[2]
-
The product can be purified by a single crystallization from water to yield absolutely pure this compound.[2]
Data Summary
| Parameter | Example 1 [2] | Example 2 [2] | Example from another source [3] |
| Starting Material | 3,7-Dimethylxanthine | 3,7-Dimethylxanthine | Theobromine |
| Alkylating Agent | Allyl Bromide | Allyl Bromide | Allyl Bromide |
| Base | Caustic Potash (aq. solution) | Caustic Potash (aq. solution) | Sodium t-butanolate |
| Solvent | Absolute Alcohol | Absolute Alcohol | N,N-dimethylformamide |
| Temperature | Boiling | Boiling | 150 °C |
| Reaction Time | 7-9 hours | 4 hours | 12 hours |
| Reported Yield | Almost theoretic | 178 parts from 180 parts starting material | 95% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Synthesis of 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Allyl-3,7-dimethylxanthine. The information is tailored to address common challenges and side product formations encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine, also known as theobromine (B1682246), with an allyl halide, typically allyl bromide.[1] This reaction targets the nitrogen atom at the 1-position of the theobromine molecule. The process generally involves the deprotonation of theobromine with a base in a suitable solvent, followed by the addition of the allylating agent.
Q2: What are the most common side products in this synthesis, and why do they form?
A2: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the alkylation reaction. The theobromine molecule has multiple nucleophilic sites, including the nitrogen atoms at the N1, N3, and N7 positions, as well as the oxygen atoms of the carbonyl groups. This can lead to the formation of a mixture of isomers.
The most common side products arise from alkylation at positions other than N1. These can include:
-
N3-allyl-3,7-dimethylxanthine: Formation of this isomer can occur, although it is generally less favored than N1 alkylation under many conditions.
-
1,3-diallyl-3,7-dimethylxanthinium salt: Over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt if the reaction is not carefully controlled.
-
O-alkylation products: Alkylation of the oxygen atoms of the carbonyl groups can also occur, leading to the formation of O-allyl isomers.
-
N7-allylation: While the N7 position is part of the imidazole (B134444) ring and generally less reactive for alkylation in theobromine compared to the pyrimidine (B1678525) ring nitrogens, it can still be a site for side reactions, leading to the formation of a positively charged N7-allyl-3,7-dimethylxanthinium species.
The formation of these side products is influenced by factors such as the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of chloroform (B151607) and ethyl acetate (B1210297) (e.g., 1.5:3.5 v/v), can be used to separate the starting material (theobromine), the desired product (this compound), and potential side products. By spotting the reaction mixture alongside standards of the starting material and, if available, the product, you can visualize the consumption of the reactant and the formation of the product over time. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion of Theobromine | 1. Ineffective Deprotonation: The base used may not be strong enough to sufficiently deprotonate the N1 position of theobromine. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Inactive Allyl Bromide: The allyl bromide may have degraded. | 1. Base Selection: Consider using a stronger base or a different base/solvent system. Common bases include KOH, NaOH, and sodium tert-butoxide.[1] The choice of base can significantly impact the reaction's success. 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction by TLC. Temperatures can range from 30°C to 150°C depending on the solvent and base used.[1] 3. Reagent Quality: Use freshly opened or purified allyl bromide. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Reaction Conditions Favoring Multiple Alkylation Sites: The combination of base, solvent, and temperature may not be optimal for selective N1-alkylation. 2. Over-alkylation: Using a large excess of allyl bromide or prolonged reaction times can lead to the formation of diallylated products. | 1. Optimize Reaction Conditions: The regioselectivity of the alkylation is highly dependent on the reaction conditions. For example, the use of polar aprotic solvents like DMF can influence the reaction outcome. Experiment with different solvent and base combinations. Phase-transfer catalysts have also been shown to improve reaction rates and may influence selectivity.[1] 2. Control Stoichiometry: Use a controlled amount of allyl bromide (e.g., 1.1 to 1.5 equivalents). Add the allyl bromide dropwise to the reaction mixture to maintain a low concentration and minimize over-alkylation. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: The crude product may contain unreacted starting materials, side products, or residual solvent that inhibit crystallization. 2. Product is inherently an oil under the isolation conditions. | 1. Purification: First, ensure all solvent has been removed under high vacuum. If impurities are suspected, purify the crude product using column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like hexane/ethyl acetate or chloroform/methanol may be effective. 2. Induce Crystallization: Try recrystallization from a different solvent or solvent mixture. Common solvents for recrystallization of xanthine (B1682287) derivatives include water, ethanol (B145695), or mixtures thereof.[5] Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| Difficulty Removing Unreacted Theobromine | Similar Polarities: Theobromine and this compound may have similar polarities, making separation by chromatography challenging. | Base Wash: A common purification technique is to treat the crude product with an aqueous solution of a base, such as sodium hydroxide.[5] Theobromine is acidic and will be deprotonated to form a water-soluble salt, while the N1-allylated product is less acidic and will remain in the organic phase during an extraction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
Allyl bromide
-
Base (e.g., Potassium hydroxide, Sodium hydroxide, or Sodium tert-butoxide)
-
Solvent (e.g., Absolute ethanol or N,N-Dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., Chloroform or Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for chromatography (if necessary)
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve or suspend theobromine in the chosen solvent (e.g., absolute ethanol or DMF).
-
Deprotonation: Add the base to the mixture. The amount and type of base will depend on the chosen solvent and reaction scale. For example, an aqueous solution of caustic potash can be used with ethanol.[5]
-
Allylation: Heat the mixture to the desired reaction temperature (this can range from 30-150 °C).[1] Slowly add allyl bromide to the reaction mixture dropwise over a period of time.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Prepare a solution of your reaction mixture and spot it on a TLC plate alongside your starting material. Elute the plate with an appropriate solvent system (e.g., chloroform:ethyl acetate, 1.5:3.5).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.
-
Isolation: The isolation procedure will vary depending on the solvent and base used.
-
If the product precipitates, it can be collected by filtration.
-
If the reaction is performed in an organic solvent, the solvent may be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like chloroform.
-
-
Purification:
-
Wash the crude product with a dilute aqueous base solution to remove any unreacted theobromine.[5]
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, further purify the product by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography.[5]
-
Table of Reaction Conditions and Reported Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Caustic Potash (KOH) | Absolute Ethanol | Boiling | 8-10 | ~89 | [5] |
| Sodium Hydroxide (NaOH) | DMF | 100 | 24 | Low (~10-30%) | |
| Sodium t-butoxide | DMF | 150 then 100 | 12 then 12 | 95 | [6] |
| Caustic Potash (KOH) | Water | 30-35 | 36 | Not specified | [5] |
Note: Yields are highly dependent on the specific reaction scale and purification methods.
Visualizing Reaction Pathways and Troubleshooting Logic
Reaction Pathway for the Synthesis of this compound and Potential Side Products
Caption: General reaction pathway for the allylation of theobromine.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-Allyl-3,7-dimethylxanthine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Allyl-3,7-dimethylxanthine by column chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for purifying this compound using column chromatography? A1: The purification relies on the principle of adsorption chromatography. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel.[1] Due to differences in polarity, the components of the mixture adhere to the stationary phase to varying extents. This compound, being a polar molecule, will adsorb to the polar silica gel. By using a mobile phase (eluent) of appropriate polarity, the components can be selectively washed off the column at different rates, leading to separation.[1][2]
Q2: How do I select the appropriate stationary phase? A2: For the separation of xanthine (B1682287) derivatives, which are generally polar, silica gel is the most common and effective stationary phase.[1]
-
Gravity Chromatography: Use silica gel with a larger particle size (e.g., 70-230 mesh).[2]
-
Flash Chromatography: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution and faster separations.[2]
-
Compound Stability: If you observe degradation of the product on silica gel (which is slightly acidic), consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica.[1][3][4]
Q3: What is the best method for choosing a mobile phase (eluent)? A3: The ideal mobile phase should provide good separation between this compound and its impurities. This is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, and there is a maximum separation (ΔRf) from other spots.[3] Often, a gradient of increasingly polar solvents is used, starting with a non-polar solvent to elute non-polar impurities, and gradually increasing the polarity to elute the desired product.[1]
Q4: What are the likely impurities in a crude sample of this compound? A4: The most common synthesis involves the N-alkylation of theobromine (B1682246) (3,7-dimethylxanthine) with an allyl halide like allyl bromide.[5][6] Therefore, the primary impurities are likely to be:
-
Unreacted Theobromine: This starting material is more polar than the product and will adsorb more strongly to the silica gel.
-
Unreacted Allyl Bromide: This is volatile and may be removed during workup, but residual amounts could be present.
-
By-products: Depending on reaction conditions, other minor by-products may form.
Q5: How can I monitor the separation process during elution? A5: For colorless compounds like this compound, the most common method is to collect small, sequential fractions of the eluent and analyze each one by TLC.[2] By spotting each fraction on a TLC plate and running it in the chosen solvent system, you can identify which fractions contain the pure product, which contain impurities, and which are mixed. Fractions containing the pure compound are then combined.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [7][8] |
| Molecular Weight | 220.23 g/mol | [6][7] |
| Melting Point | 147 °C | [8] |
| Appearance | Crystalline solid | [9] |
| Class | Xanthine Derivative | [8] |
Table 2: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) | Low to Medium | Good starting point for eluting non-polar impurities and moderately polar compounds. |
| Dichloromethane / Methanol (B129727) (e.g., 99:1 to 95:5) | Medium to High | Effective for eluting more polar compounds like xanthine derivatives. The small percentage of methanol significantly increases polarity.[3] |
| Chloroform / Acetone | Medium | An alternative system that can provide different selectivity. |
Troubleshooting Guide
Table 3: Common Problems and Solutions in Column Chromatography Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough to displace the highly polar compound from the silica gel.[3] | Gradually increase the polarity of the eluent. For example, if using a Dichloromethane/Methanol system, slowly increase the percentage of Methanol.[3] |
| Compound elutes too quickly with the solvent front. | The mobile phase is too polar, causing all components to move rapidly without separation.[2] | Decrease the polarity of the eluent. Start with a less polar solvent system and use a gradient elution. |
| Poor separation of product and impurities. | The chosen solvent system does not have adequate selectivity. The column may be overloaded with the sample. | Re-optimize the solvent system using TLC to maximize the ΔRf between spots.[3] Ensure the amount of crude material is not more than 5-10% of the weight of the stationary phase. |
| Compound band is streaking or tailing. | The compound may have poor solubility in the eluent. The column may be poorly packed or overloaded. The compound might be too polar for the chosen system. | Try a different solvent system in which the compound is more soluble.[4] Repack the column carefully to ensure a homogenous stationary phase. If the compound is acidic or basic, consider adding a small amount of modifier (e.g., acetic acid or triethylamine) to the eluent.[3] |
| The purified fractions show new, unexpected spots on TLC. | The compound is degrading on the acidic silica gel stationary phase.[3][4] | Test the compound's stability by spotting it on a TLC plate and letting it sit for an hour before eluting. If new spots appear, the compound is unstable. Switch to a neutral stationary phase like alumina or deactivated silica gel.[4] |
| Crude sample is not soluble in the starting eluent. | The crude mixture is too polar to dissolve in the initial, non-polar mobile phase. | Use a "dry loading" technique: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[4] |
Experimental Protocols
Preparation of the Column (Slurry Packing Method)
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Setup: Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10]
-
Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[10]
-
Prepare Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a consistent slurry. Stir well to remove any trapped air bubbles.[10][11]
-
Pack Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and prevent air bubbles or cracks.[11]
-
Equilibrate: Once all the silica has settled, add another thin layer of sand on top to protect the surface.[1] Continuously pass the initial eluent through the column until the packing is stable and equilibrated. Crucially, never let the solvent level drop below the top layer of sand. [10]
Sample Loading
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the initial eluent. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer.
-
Dry Loading (Recommended for samples with poor solubility):
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top sand layer of the prepared column.[4]
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column without disturbing the surface.
-
Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, apply gentle air pressure to the top of the column.[11]
-
Start with the least polar solvent determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase by adding increasing proportions of the more polar solvent. This is essential for eluting the more polar theobromine after the desired product.[1]
-
Collect the eluent in sequentially numbered test tubes or flasks.
Analysis of Fractions
-
Using TLC, analyze the collected fractions to determine their composition.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture and, if available, a pure standard.
-
Combine all fractions that contain only the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid product.
Visualization of Experimental Workflow
Caption: Workflow for the Purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound | Benchchem [benchchem.com]
- 6. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Cas 2530-99-6,this compound | lookchem [lookchem.com]
- 9. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 1-Allyl-3,7-dimethylxanthine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 1-Allyl-3,7-dimethylxanthine via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems that may arise during the recrystallization of this compound, providing direct and practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Failure of Crystals to Form | The solution is not sufficiently saturated; too much solvent was used. | Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound. | |
| Oiling Out | The melting point of the crude this compound is lower than the boiling point of the solvent, or significant impurities are present. The melting point of pure this compound is 147 °C.[1] | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature, and then cool slowly. If impurities are suspected, consider a pre-purification step like a silica (B1680970) plug. |
| Low Crystal Yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully saturated at the boiling point. When washing the crystals, use a minimal amount of ice-cold solvent. |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a slight excess of hot solvent to ensure the compound remains in solution during filtration, then evaporate the excess solvent before cooling. | |
| Colored Crystals | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired compound, potentially reducing the yield. |
| Presence of Unreacted Theobromine (B1682246) | The synthesis reaction did not go to completion, leaving starting material. | Unreacted 3,7-dimethylxanthine (theobromine) can be removed by washing the crude product with a dilute aqueous solution of sodium hydroxide (B78521) or caustic potash.[2] Theobromine is acidic and will dissolve in the basic solution, while this compound is not. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective single solvent for the recrystallization of this compound?
A1: Water is a highly effective solvent for the recrystallization of this compound. A historical patent suggests that crystallization from water can yield an "absolutely pure" product.[2] Given that xanthine (B1682287) derivatives often have poor water solubility, this method likely relies on a significant difference in solubility between hot and cold water.
Q2: How can I select an alternative solvent or a two-solvent system?
A2: To select a suitable solvent system, perform small-scale solubility tests. An ideal single solvent will dissolve this compound when hot but not at room temperature. For a two-solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Common solvent pairs for xanthine derivatives can include ethanol/water or acetone/hexane.
Q3: My purified this compound has a low melting point. What could be the issue?
A3: A low or broad melting point range indicates the presence of impurities. The reported melting point of pure this compound is 147 °C.[1] The most likely impurity is unreacted theobromine from the synthesis. As mentioned in the troubleshooting guide, a wash with a dilute basic solution can help remove this starting material.[2]
Q4: How can I improve the recovery of my product from the recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. After cooling and crystal formation, placing the flask in an ice bath can further decrease the solubility of the compound and promote more complete crystallization. When washing the collected crystals, use only a small amount of ice-cold solvent to minimize redissolving your product.
Q5: What is the best way to handle a supersaturated solution that won't crystallize?
A5: Supersaturation is a common issue where the compound remains dissolved even though the concentration is above its saturation point at that temperature. To induce crystallization, you can try scratching the inner surface of the flask with a glass stirring rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can provide a template for crystal growth.
Experimental Protocol: Recrystallization from Water
This protocol is based on a method described for the purification of this compound.[2]
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of deionized water. A reported ratio is approximately 4.5 mL of water per gram of crude product (based on 800 parts water for 178 parts compound).[2] c. Heat the mixture to boiling on a hot plate with stirring until the solid is completely dissolved. Add small additional volumes of hot water if necessary to achieve full dissolution.
2. Hot Filtration (Optional): a. If the solution contains insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
3. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
5. Drying: a. Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Improving the Solubility of 1-Allyl-3,7-dimethylxanthine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies to enhance the solubility of 1-Allyl-3,7-dimethylxanthine for successful in vivo experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: this compound, a derivative of xanthine (B1682287), is expected to have low aqueous solubility. This is a common characteristic of many xanthine derivatives and can be attributed to several factors, including its molecular structure which contains both polar and non-polar regions. The crystal lattice energy of the solid form can also significantly impact its solubility. For many poorly soluble drugs, the dissolution in the gastrointestinal tract is the rate-limiting step for absorption, leading to low bioavailability.[1][2][3]
Q2: I am observing precipitation of this compound when preparing my formulation for an in vivo study. What are the likely causes and how can I troubleshoot this?
A2: Precipitation upon formulation preparation is a common issue with poorly soluble compounds. The primary causes include:
-
Exceeding Solubility Limit: The concentration of this compound in your chosen vehicle may be higher than its intrinsic solubility.
-
Solvent Shift: If you are using a co-solvent system, the addition of an aqueous buffer can cause the compound to "crash out" of the solution as the overall solvent polarity changes.
-
pH Effects: The solubility of ionizable compounds is highly dependent on the pH of the solution. Xanthine derivatives can have different solubilities at different pH values.[4]
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during formulation preparation or storage can lead to precipitation.
Troubleshooting Steps:
-
Determine the approximate solubility: Conduct preliminary solubility tests in various solvents and co-solvent mixtures to estimate the solubility range.
-
Optimize the formulation: Systematically vary the components of your formulation, such as the co-solvent ratio or the type and concentration of solubilizing agents.
-
Control the mixing process: When using co-solvents, add the drug concentrate to the aqueous phase slowly and with constant stirring to avoid localized high concentrations.
-
Consider pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation may improve solubility.
-
Maintain a constant temperature: Prepare and store your formulations at a controlled temperature to prevent precipitation due to temperature fluctuations.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If you are struggling to achieve the desired concentration of this compound in an aqueous-based vehicle for your in vivo study, consider the following strategies.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[][6]
-
Commonly Used Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), glycerin, and dimethyl sulfoxide (B87167) (DMSO).[]
-
Considerations: While effective, the concentration of co-solvents should be minimized to avoid potential toxicity in animal studies. It is crucial to consult literature for safe dosage limits of each co-solvent in the specific animal model being used.
Table 1: Solubility of Structurally Related Xanthine Derivatives in Various Solvents at 25°C
| Solvent | Theophylline Solubility (mg/mL) | Theobromine Solubility (mg/mL) | Caffeine Solubility (mg/mL) |
| Water | 5.5[7] | 0.33[8] | 21.7[1] |
| Ethanol | 15.19[7] | 0.5[9] | 15.15[10] |
| Methanol | 0.70[7] | - | 12.5[10] |
| Chloroform | - | - | 181.8[11] |
| Dichloromethane | - | - | 100[10] |
| Acetone | - | - | 20[1] |
| Ethyl Acetate | - | - | 18.5[10] |
| DMSO | - | 30[9] | - |
Note: This data is for structurally similar compounds and should be used as a guide. It is recommended to determine the solubility of this compound experimentally.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[4][12][13][14]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers higher solubility and a better safety profile.[15]
-
Stoichiometry: The drug-to-cyclodextrin ratio is typically 1:1.[4]
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and improved bioavailability.[6]
In a solid dispersion, the drug is dispersed in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation or melt extrusion. The drug may exist in an amorphous state within the dispersion, which has higher solubility than the crystalline form.[3]
Issue 2: Formulation Instability (Precipitation over time)
If your formulation appears clear initially but shows precipitation upon storage, this may be due to the conversion of a metastable form to a more stable, less soluble form.
-
Amorphous to Crystalline Conversion: Amorphous forms are thermodynamically unstable and can crystallize over time. Including a crystallization inhibitor in the formulation can help maintain the amorphous state.
-
Supersaturation: Some methods may create a supersaturated solution that is prone to precipitation. It is important to determine the equilibrium solubility to ensure long-term stability.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol provides a general method for preparing a co-solvent based formulation for oral gavage in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, a common starting point is a 10% DMSO solution.
-
Add PEG 400 to the solution while vortexing. A common ratio is 40% PEG 400.
-
Slowly add saline to the organic solution with continuous vortexing to reach the final desired volume. A common final composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
If any precipitation is observed, gentle warming or sonication may be applied to aid dissolution.
-
Visually inspect the final formulation for clarity.
dot
Caption: Workflow for preparing a co-solvent formulation.
Protocol 2: Preparation of a Nanosuspension by Anti-Solvent Precipitation
This protocol describes a common laboratory-scale method for preparing a nanosuspension.
Materials:
-
This compound
-
A suitable organic solvent (e.g., methanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamer 188)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in the organic solvent to create the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in water.
-
Place the aqueous phase on a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase under constant stirring.
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The drug will precipitate as nanoparticles due to the solvent shift.
-
Subject the resulting suspension to high-speed homogenization or sonication to further reduce the particle size and improve uniformity.
-
The organic solvent is typically removed by evaporation under reduced pressure.
dot
Caption: Workflow for nanosuspension preparation.
Signaling Pathways and Logical Relationships
The primary goal of improving solubility is to increase the bioavailability of this compound for in vivo studies. The following diagram illustrates the logical relationship between solubility and bioavailability.
dot
Caption: Relationship between solubility and bioavailability.
By implementing these strategies and protocols, researchers can overcome the solubility challenges associated with this compound and achieve reliable and reproducible results in their in vivo studies.
References
- 1. Caffeine - Sciencemadness Wiki [sciencemadness.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scielo.org.ar [scielo.org.ar]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 13. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Allyl-3,7-dimethylxanthine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Allyl-3,7-dimethylxanthine in various experimental conditions. The following information is compiled to assist researchers, scientists, and drug development professionals in anticipating and addressing potential challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The allyl group at the N1 position is a site of potential reactivity.[1][2]
Q2: In which common laboratory solvents is this compound expected to be stable?
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways for this compound include:
-
Hydrolysis: Under strongly acidic or basic conditions, the xanthine (B1682287) ring system may be susceptible to cleavage.
-
Oxidation: The allyl group's double bond is a potential site for oxidation, which could lead to the formation of epoxides, diols, or other oxidation products.[1]
-
Reactions at the Allyl Group: The double bond of the allyl group can undergo addition reactions, particularly with halogens.[2]
-
Demethylation: Similar to other xanthine derivatives like caffeine, demethylation at the N3 or N7 positions could occur under certain stress conditions.[3][4]
Q4: How should I store solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, it is advisable to store the compound in its solid, crystalline form.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | - Prepare fresh solutions before analysis.- Analyze the sample immediately after preparation.- Review the solvent's pH and composition; consider using a buffered mobile phase.- Perform a forced degradation study to identify potential degradation products.[5][6] |
| Loss of compound potency or activity over time in solution | Chemical instability and degradation in the chosen solvent or storage conditions. | - Store stock solutions at a lower temperature and protected from light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Re-evaluate the suitability of the solvent for long-term storage. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent or a change in temperature affecting solubility. | - Confirm the solubility of this compound in the selected solvent at the experimental concentration.- Consider using a co-solvent to improve solubility.- Ensure the solution is maintained at a temperature that ensures solubility. |
| Color change in the solution | This may indicate oxidation or another chemical reaction leading to degradation products. | - Discard the solution and prepare a fresh one.- If the problem persists, consider de-gassing solvents or adding an antioxidant, if compatible with the experimental setup. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60 °C).[8][9]
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.[8][9] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period.[9]
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80 °C).[9]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point for xanthine derivatives.[10][11]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for identifying degradation products.[8]
-
Identify and characterize the major degradation products, potentially using mass spectrometry (MS).
-
Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or 50-60 °C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature or 50-60 °C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | Heat | 40-80 °C |
| Photolytic | UV/Visible Light | As per ICH Q1B guidelines |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 3. Paraxanthine - Wikipedia [en.wikipedia.org]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
Preventing isomer formation during 1-Allyl-3,7-dimethylxanthine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Allyl-3,7-dimethylxanthine from theobromine (B1682246), with a special focus on preventing the formation of isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide.[1][2] The reaction involves the deprotonation of the nitrogen at the N1 position of the theobromine molecule, which then acts as a nucleophile and attacks the allyl bromide in a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Q2: What is the primary isomeric byproduct I should be concerned about?
While the N1 position is the most reactive site for alkylation under basic conditions, a potential side reaction is the alkylation at the N9 position of the imidazole (B134444) ring. This reaction is more likely to occur under forcing conditions (e.g., high temperatures, strong alkylating agents) and results in the formation of a charged quaternary salt, 9-Allyl-3,7-dimethylxanthinium bromide. Controlling reaction conditions is key to preventing its formation.
Q3: What are the key experimental factors to control for preventing isomer formation?
Selectivity for N1-allylation is highly dependent on the reaction conditions.[2] The crucial parameters to optimize are:
-
Choice of Base: A non-nucleophilic base is preferred to deprotonate the N1 position without competing in the reaction. Strong, sterically hindered bases or milder bases like potassium carbonate can improve selectivity.[4] Using strong nucleophilic bases like sodium hydroxide (B78521) can lead to lower yields due to competing reactions.[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they facilitate SN2 reactions.[1][3] Protic solvents like ethanol (B145695) can also be used, often in combination with a base like caustic potash.[5]
-
Temperature: Reaction temperatures reported in the literature vary widely, from 30°C to 150°C.[3] It is advisable to start at a lower temperature and monitor the reaction. Higher temperatures may increase the rate but can also promote the formation of byproducts.[6]
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to side reactions. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Q4: How can I monitor the reaction and detect potential byproducts?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., chloroform/methanol or ethyl acetate (B1210297)/hexane (B92381) mixtures) to separate the starting material (theobromine), the desired N1-allyl product, and any potential byproducts. The N1-allyl product should have a higher Rf value than the highly polar theobromine. The formation of a new spot, potentially with a different Rf value, could indicate an isomeric byproduct. For definitive identification, techniques like 1H NMR, 13C NMR, and mass spectrometry are required.
Troubleshooting Guide
Problem: My reaction yield is low.
-
Possible Cause 1: Incomplete deprotonation. The base may not be strong enough or used in sufficient quantity to deprotonate the theobromine effectively.
-
Solution: Ensure the base is fresh and used in at least a stoichiometric amount. Consider switching to a stronger, non-nucleophilic base.
-
-
Possible Cause 2: Competing side reactions. If using a nucleophilic base like NaOH, it may be reacting with the allyl bromide.[1]
-
Solution: Switch to a non-nucleophilic base like potassium carbonate or sodium tert-butoxide.[4][7] The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also improve reaction rates and yields in biphasic systems.[4]
-
-
Possible Cause 3: Suboptimal temperature. The reaction may be too slow at a low temperature or degrading at a high temperature.
-
Solution: Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and product stability.
-
Problem: I see multiple spots on my TLC plate.
-
Possible Cause 1: Unreacted starting material. The reaction has not gone to completion.
-
Solution: Allow the reaction to run longer, checking periodically with TLC. If the reaction has stalled, a slight increase in temperature or addition of more reagents may be necessary.
-
-
Possible Cause 2: Formation of isomeric byproducts. Conditions may be favoring the formation of the N9-allyl isomer or other side products.
-
Solution: Re-evaluate your reaction conditions. Lower the temperature, change the base to a milder or more sterically hindered one, and ensure you are using a suitable solvent.
-
-
Possible Cause 3: Product degradation. The product may be unstable under the reaction or workup conditions.
-
Solution: Minimize reaction time and ensure the workup procedure is performed promptly and at an appropriate temperature.
-
Problem: How do I effectively purify the this compound product?
-
Primary Method: Crystallization. This is a highly effective method for purification.
-
Protocol: After the reaction, the solvent can be removed (e.g., by distillation if alcohol was used). The residue can then be treated with a dilute sodium hydroxide solution to dissolve any unreacted theobromine. The desired this compound, being less acidic, will precipitate and can be collected by filtration. A final crystallization from hot water can yield a highly pure product.[5]
-
-
Secondary Method: Column Chromatography. If crystallization does not provide sufficient purity, silica (B1680970) gel column chromatography is a reliable option.
-
Protocol: Use a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) to separate the components based on polarity.
-
Data on Reaction Conditions
The following table summarizes various reaction conditions reported for the N1-alkylation of theobromine, providing a basis for comparison and optimization.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Theobromine | Allyl Bromide | Sodium t-butanolate | DMF | 150°C, then 100°C | 12 + 12 | 95% | [7] |
| Theobromine | Allyl Bromide | Caustic Potash (KOH) | Absolute Alcohol | Boiling | 4 | ~80-90% | [5] |
| Theobromine | Isopropyl Bromide | NaOH | DMF | Reflux | 24 | 7.7% | [1] |
| Theobromine | sec-Butyl Bromide | NaOH | DMF | Reflux | 24 | 5.9% | [1] |
Key Experimental Protocols
High-Selectivity Protocol for this compound
This protocol is designed to maximize the yield of the desired N1-allyl isomer while minimizing byproduct formation.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add theobromine (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add dry N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of theobromine).
-
Reagent Addition: Begin stirring the suspension and add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress every 1-2 hours using TLC (e.g., 10:1 Dichloromethane:Methanol).
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of ice water.
-
Isolation: The crude product should precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or ethanol to obtain pure this compound.[5]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for troubleshooting potential isomer formation during synthesis.
References
- 1. mnh20.wordpress.com [mnh20.wordpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]
- 4. Buy 1-Allyltheobromine | 2530-99-6 [smolecule.com]
- 5. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 6. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-Allyl-3,7-dimethylxanthine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Allyl-3,7-dimethylxanthine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during laboratory-scale and pilot-plant scale-up of this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide. This reaction specifically targets the nitrogen atom at the 1-position of the theobromine (B1682246) molecule.[1][2] The efficiency and yield of this synthesis are highly dependent on the careful selection of reaction conditions, including the solvent, base, and temperature.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are:
-
Choice of Base: The base is crucial for the deprotonation of theobromine, which facilitates the nucleophilic attack on the allyl bromide.[1] Common bases include sodium hydroxide (B78521), potassium hydroxide (caustic potash), and sodium tert-butoxide.[1][3]
-
Solvent Selection: The solvent influences the solubility of the reactants and the reaction rate. Commonly used solvents are N,N-dimethylformamide (DMF) and absolute ethanol.[1] Polar aprotic solvents like DMF are often favored for N1 alkylation of xanthines.[4]
-
Reaction Temperature: The temperature affects the reaction kinetics and the formation of byproducts. Reaction temperatures can range from 30°C to 150°C.[1]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).[1]
Q3: What are the potential side reactions and byproducts?
A3: The primary side reactions include:
-
Alkylation at other positions: Alkylation can potentially occur at other nitrogen (N7, N9) or oxygen atoms of the xanthine (B1682287) ring, leading to isomeric byproducts.[4]
-
Elimination reactions: The use of a strong base can promote the E2 elimination of HBr from allyl bromide, forming allene (B1206475) gas, which reduces the yield of the desired product.[1]
-
Hydrolysis of allyl bromide: In the presence of aqueous base, allyl bromide can be hydrolyzed to allyl alcohol.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as chloroform (B151607)/ethyl acetate (B1210297) (e.g., 1.5:3.5), can be used to separate the product from the starting material (theobromine).[1] The spots can be visualized under a UV lamp.
Q5: What are the recommended methods for purification of the final product?
A5: Purification can be challenging due to the low solubility of xanthine derivatives.[5] Common methods include:
-
Recrystallization: This is a widely used method. Water is a common solvent for the recrystallization of this compound.[3]
-
Extraction: Unreacted theobromine can be removed by washing with a basic aqueous solution (e.g., sodium hydroxide solution), as theobromine is more acidic and will dissolve in the aqueous phase.[3] The product can then be extracted with an organic solvent like chloroform.[3]
-
Column Chromatography: This can be employed for high-purity requirements, although it can be difficult due to solubility issues. Highly polar mobile phases are typically required.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of theobromine.2. Insufficient reaction temperature.3. Deactivated allyl bromide. | 1. Ensure the base is of good quality and used in a sufficient amount (e.g., slight excess). Consider using a stronger base if necessary.2. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC.3. Use freshly opened or distilled allyl bromide. |
| Low Yield | 1. Formation of byproducts through side reactions (e.g., elimination, alkylation at other positions).2. Incomplete reaction.3. Loss of product during workup and purification. | 1. Optimize the choice of base and solvent. A milder base and a polar aprotic solvent may favor N1-alkylation.[4] Lowering the reaction temperature can also improve selectivity.[4]2. Increase the reaction time and continue to monitor by TLC until the theobromine spot is minimal.3. Carefully perform extraction and recrystallization steps to minimize mechanical losses. |
| Presence of Unreacted Theobromine in the Final Product | 1. Insufficient amount of allyl bromide.2. Short reaction time. | 1. Use a slight excess of allyl bromide (e.g., 1.1-1.2 equivalents).2. Extend the reaction time. To remove residual theobromine, wash the crude product with a dilute NaOH solution. |
| Formation of Multiple Products (Isomers) | 1. Reaction conditions favor alkylation at multiple nitrogen atoms. | 1. Lowering the reaction temperature can favor the kinetically preferred N1-alkylation.2. Screen different solvents; polar aprotic solvents like DMF often enhance N1 selectivity.[4] |
| Difficulty in Product Isolation/Purification | 1. Poor solubility of the product in common organic solvents.2. Co-precipitation of starting material and product. | 1. For recrystallization, use a high-boiling point solvent like DMF or DMSO for dissolution, followed by the addition of an anti-solvent to induce precipitation.[5]2. Ensure complete removal of unreacted theobromine by base washing before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis in Absolute Ethanol with Caustic Potash
This protocol is adapted from a classic method and is suitable for laboratory-scale synthesis.[3]
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
Absolute Ethanol
-
48% Aqueous Solution of Caustic Potash (Potassium Hydroxide)
-
Allyl Bromide
-
Chloroform
-
Sodium Hydroxide Solution (for workup)
-
Water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
-
While stirring, add 115 parts of a 48% aqueous solution of caustic potash.
-
Heat the mixture to boiling.
-
Slowly add 115 parts of allyl bromide dropwise over 2-3 hours.
-
Continue boiling under reflux for an additional 5-6 hours.
-
After the reaction is complete (monitored by TLC), distill off the alcohol.
-
To the residue, add a solution of sodium hydroxide to dissolve any unreacted 3,7-dimethylxanthine.
-
Cool the solution to allow the this compound to crystallize.
-
Filter the crude product. The filtrate can be further extracted with chloroform to recover more product.
-
Purify the crude product by recrystallization from water to obtain pure this compound.
Protocol 2: Synthesis in DMF with Sodium tert-Butoxide
This method utilizes a stronger base and a polar aprotic solvent, which can lead to higher yields.
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
N,N-Dimethylformamide (DMF)
-
Sodium tert-Butoxide
-
Allyl Bromide
-
Water
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a solution of theobromine in DMF, add sodium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Theobromine | Theobromine | Theobromine |
| Alkylating Agent | Allyl Bromide | Allyl Bromide | Allyl Bromide |
| Base | Caustic Potash (48% aq.)[3] | Sodium tert-Butoxide | Caustic Potash (3.3% aq.)[3] |
| Solvent | Absolute Ethanol[3] | N,N-Dimethylformamide (DMF) | Water[3] |
| Temperature | Boiling | 100-150°C | 30-35°C[3] |
| Reaction Time | 7-9 hours[3] | 12-24 hours | 36 hours[3] |
| Reported Yield | "Almost theoretic"[3] | High (Specific yield not stated) | Good (Specific yield not stated) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
References
Technical Support Center: N-Alkylation of Xanthines
Welcome to the technical support center for the N-alkylation of xanthines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of N-alkylated xanthine (B1682287) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of xanthines?
A1: The primary challenges in N-alkylation of xanthines include controlling regioselectivity, achieving high reaction yields, and purifying the final product.[1][2] Xanthines have multiple potential sites for alkylation (N1, N3, N7, and N9), leading to mixtures of isomers that can be difficult to separate.[1][3] Low yields can result from incomplete reactions, side reactions, or degradation of starting materials or products under harsh conditions.[1][4] Purification is often complicated by the poor solubility of many xanthine derivatives and the similar polarity of the desired product and byproducts.[2][5]
Q2: How can I control the regioselectivity of N-alkylation on the xanthine scaffold?
A2: Controlling regioselectivity is crucial and can be influenced by several factors. The choice of base and solvent is critical; for instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or DMSO tends to favor N1 alkylation.[1] The reaction temperature can also play a role, with higher temperatures sometimes favoring the thermodynamically more stable product.[6] For N9-alkylation, specific reagents like ethyl tosylate or diethyl sulfate (B86663) have been shown to be effective.[7][8] The inherent reactivity of the nitrogen atoms in the xanthine ring also influences the outcome, with the N7 and N9 positions often being more nucleophilic.[3]
Q3: What are the best practices for purifying N-alkylated xanthines?
A3: Purification of N-alkylated xanthines can be challenging due to their often low solubility in common organic solvents.[2][5] Column chromatography is a common technique, often requiring highly polar mobile phases like dichloromethane/methanol or ethyl acetate/hexane mixtures.[2] Adding a small amount of acetic acid or triethylamine (B128534) to the eluent can sometimes improve separation.[2] Recrystallization is another effective method if a suitable solvent system can be identified; toluene (B28343) is often used for this purpose.[2] For removing unreacted acidic starting materials like 3-methylxanthine (B41622), a preliminary acid-base extraction can be beneficial.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms:
-
A significant amount of unreacted starting material is observed by TLC or LC-MS analysis.
-
The isolated yield of the desired product is consistently low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., sodium hydride) to fully deprotonate the xanthine. The reaction should be stirred until hydrogen evolution ceases before adding the alkylating agent.[1] |
| Insufficient Alkylating Agent | Use a slight excess (1.1-1.5 equivalents) of the alkylating agent to drive the reaction to completion.[1] |
| Poor Reactivity of Alkylating Agent | Consider using a more reactive alkylating agent. For example, an alkyl iodide is generally more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.[1] Forcing conditions such as high temperature and pressure may be required for some alkylations, particularly at the N9 position.[7][9] |
| Moisture in the Reaction | Use anhydrous solvents and flame-dried glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like sodium hydride.[1][10] |
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
Symptoms:
-
TLC or LC-MS analysis shows multiple product spots with similar retention times.
-
NMR analysis of the crude product indicates a mixture of N-alkylated isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Kinetic vs. Thermodynamic Control | Lowering the reaction temperature may favor the kinetically preferred product, while increasing the temperature can favor the thermodynamically more stable isomer.[6] |
| Solvent Effects | The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or DMSO often favor N1 alkylation.[1] Experiment with different solvents to find the optimal conditions for your desired isomer. |
| Nature of the Base | The base used can impact the site of deprotonation and subsequent alkylation. Strong, non-nucleophilic bases are often preferred to minimize side reactions.[1] |
| Steric Hindrance | The steric bulk of both the alkylating agent and any existing substituents on the xanthine ring can direct the alkylation to a less hindered nitrogen. |
Experimental Protocols
General Protocol for N1-Alkylation of 3-Methylxanthine
This protocol is a generalized procedure and may require optimization for specific substrates and alkylating agents.
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylxanthine (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.[1]
-
Alkylation: To the resulting solution of the sodium salt of 3-methylxanthine, add a solution of the desired alkylating agent (1.2 equivalents) in anhydrous DMF dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to an optimized temperature (e.g., 80-100°C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Remove the DMF under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]
Protocol for N9-Ethylation of Caffeine (B1668208)
This method utilizes ethyl tosylate for selective N9-alkylation.
-
Reaction Setup: In a suitable reaction vessel, combine caffeine (1 equivalent) and ethyl tosylate (a slight excess).
-
Reaction: Heat the mixture at 170°C for approximately 90 minutes without any additional solvent.[7][9]
-
Isolation: After cooling, the resulting xanthinium tosylate salt can be isolated. This salt can be further converted to other salts (e.g., PF6⁻ or chloride) if desired.[7][9]
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of xanthines.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: Simplified signaling pathway showing N-alkylated xanthines as adenosine receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mnh20.wordpress.com [mnh20.wordpress.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Theobromine from Synthesis Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted theobromine (B1682246) from their synthesis products.
Frequently Asked Questions (FAQs)
Q1: My synthesis reaction is complete, but I suspect there is unreacted theobromine remaining. What is the first step I should take?
A1: The first step is to confirm the presence of unreacted theobromine. This can be done using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] A comparison with a theobromine standard will confirm its presence and give a qualitative idea of its concentration.
Q2: What are the common methods for removing unreacted theobromine?
A2: The most common methods leverage the solubility differences between theobromine and the desired product. These include:
-
Recrystallization: Effective if the desired product and theobromine have significantly different solubilities in a particular solvent.
-
Solvent Washing/Trituration: Useful for removing small amounts of theobromine impurity if a solvent can be found that dissolves theobromine well but not the product.
-
Column Chromatography: A highly effective method for separating compounds with different polarities.[2][4]
-
Acid-Base Extraction: Theobromine is an amphoteric compound, and its solubility can be manipulated by changing the pH.[5][6] This can be used to selectively extract it from an organic phase into an aqueous phase.
-
Activated Carbon Treatment: Can be used to remove colored impurities and trace amounts of theobromine.[7]
Q3: In which solvents is theobromine most soluble?
A3: Theobromine has limited solubility in many common organic solvents and water.[5][6] Its solubility is highest in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6][8] It is sparingly soluble in water, ethanol (B145695), and methanol (B129727), and its solubility generally increases with temperature.[8][9][10]
Q4: Can I use precipitation to remove theobromine?
A4: Yes, precipitation can be an effective method. Since theobromine is poorly soluble in diethyl ether, adding this solvent to a solution of your product in a solvent like dichloromethane (B109758) can cause theobromine to precipitate out.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Theobromine is co-precipitating with my product during recrystallization. | The chosen solvent does not provide sufficient solubility difference at different temperatures. | - Try a different recrystallization solvent or a solvent mixture.- Perform a slow cooling process to allow for selective crystallization.- Consider an alternative purification method like column chromatography. |
| Solvent washing is not effectively removing theobromine. | Theobromine solubility in the chosen wash solvent is too low. | - Select a solvent in which theobromine has higher solubility but your product remains insoluble (refer to the solubility table below).- Increase the temperature of the wash solvent, if your product is stable at that temperature.[9][10] |
| My product is eluting with theobromine during column chromatography. | The chosen eluent system does not provide adequate separation. | - Optimize the mobile phase polarity. A gradient elution might be necessary.- Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Acid-base extraction is leading to product degradation. | The desired product is sensitive to acidic or basic conditions. | - Perform the extraction at low temperatures.- Use milder acids or bases (e.g., sodium bicarbonate instead of sodium hydroxide).- Minimize the contact time with the acidic or basic aqueous solution. |
| After purification, I still see a trace of theobromine in my product. | The chosen purification method is not efficient enough for complete removal. | - Repeat the purification step.- Combine two different purification methods (e.g., recrystallization followed by a solvent wash).- For very high purity requirements, preparative HPLC may be necessary. |
Quantitative Data
Table 1: Solubility of Theobromine in Various Solvents at 25°C
| Solvent | Molar Fraction (x 10⁻⁴) | Concentration (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 8.20 ± 0.04 | 2.09 ± 0.02 | [5][6] |
| Dimethylformamide (DMF) | 3.05 ± 0.05 | 0.72 ± 0.01 | [5][6] |
| 1,4-Dioxane | 1.65 ± 0.03 | 0.49 ± 0.01 | [5][6] |
| Water | 0.49 ± 0.01 | 0.33 | [5][6] |
| Methanol | 0.87 ± 0.02 | 0.53 ± 0.01 | [5] |
| Acetone | 0.89 ± 0.03 | 0.35 ± 0.01 | [5] |
| Ethanol | - | ~0.5 | [8] |
Note: Solubility can be significantly influenced by temperature. Generally, theobromine's solubility increases with increasing temperature.[9][10]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while theobromine has different solubility characteristics. Hot methanol or ethanol can be good starting points.[9]
-
Dissolution: Dissolve the crude product containing unreacted theobromine in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the desired product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved theobromine.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel or another suitable stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry powder onto the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[2][4]
-
Fraction Collection: Collect fractions and monitor the elution of your product and theobromine using TLC or HPLC.
-
Solvent Evaporation: Combine the fractions containing the purified product and evaporate the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Theobromine, being basic, will be protonated and extracted into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Neutralization (Optional): If your product is acidic, you can then wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Visualizations
Caption: General workflow for the removal of unreacted theobromine.
Caption: Decision tree for selecting a theobromine purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation [scirp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation [scirp.org]
- 5. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - ProQuest [proquest.com]
- 7. WO2009089677A1 - Theobromine production process - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Phase-Transfer Catalysis in 1-Allyl-3,7-dimethylxanthine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-3,7-dimethylxanthine using phase-transfer catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with allyl bromide.[1] This reaction specifically targets the nitrogen atom at the 1-position of the theobromine (B1682246) molecule.[1]
Q2: Why is phase-transfer catalysis (PTC) recommended for this synthesis?
A2: Phase-transfer catalysis is a valuable technique for the N-alkylation of xanthines.[2][3] PTC often allows for the use of less expensive and more environmentally friendly inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, in place of strong organic bases.[3][4] It can also lead to higher yields, reduced reaction times, and the use of a wider range of solvents.[3][5] Recent advancements have shown that using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can decrease reaction times from 12 hours to 4 hours at 60°C in a biphasic system.[5]
Q3: What are common phase-transfer catalysts used for the N-alkylation of theobromine?
A3: Quaternary ammonium (B1175870) salts are frequently used as phase-transfer catalysts.[3] For the alkylation of xanthine (B1682287) derivatives, tetrabutylammonium bromide (TBAB) has been successfully employed.[5] Other common catalysts include tetrabutylammonium iodide, tetrabutylammonium hydrogen sulfate, and trioctylmethylammonium chloride.[6] The choice of catalyst can influence reaction efficiency.[6]
Q4: What is the role of the base in this reaction?
A4: The base is crucial for deprotonating the N1 position of theobromine, which enhances its nucleophilicity and facilitates the subsequent alkylation by allyl bromide.[7] While strong bases can be used, PTC enables the use of milder inorganic bases like potassium carbonate or sodium hydroxide.[3][5][7]
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start or proceeds very slowly. | Insufficient mixing: In a biphasic system, vigorous stirring is essential for efficient phase transfer. | Increase the stirring speed to ensure a large interfacial area between the aqueous and organic phases. |
| Low reactivity of the alkylating agent: While allyl bromide is generally reactive, its quality can affect the reaction. | Use a fresh, high-purity bottle of allyl bromide. Consider switching to allyl iodide, which is typically more reactive, but be aware of potential catalyst poisoning.[3] | |
| Inadequate base strength or concentration: The base may not be strong enough or concentrated enough to deprotonate the theobromine effectively. | If using a solid base like potassium carbonate, ensure it is finely powdered. For aqueous bases like NaOH or KOH, using a 50% w/w solution is often effective in PTC.[6] | |
| Low reaction temperature. | While PTC can often be performed at lower temperatures, this specific alkylation may require heating. Gradually increase the temperature to around 60°C and monitor the reaction progress by TLC or LC-MS.[5] | |
| Reaction starts but does not go to completion. | Catalyst poisoning: If using allyl iodide, the iodide anion can sometimes "poison" the quaternary ammonium catalyst by forming a tight ion pair, reducing its catalytic activity.[3] | If iodide is suspected to be the issue, consider using allyl bromide instead.[3] Ensure the catalyst is not degrading at the reaction temperature. |
| Hydrolysis of allyl bromide: In the presence of a strong aqueous base, allyl bromide can undergo hydrolysis. | Add the allyl bromide to the reaction mixture slowly or in portions to maintain a low concentration at any given time. |
Guide 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of a byproduct with a similar polarity to the starting material. | O-alkylation: Although N-alkylation at the 1-position is favored, some O-alkylation can occur on the xanthine ring. | The choice of solvent and base can influence N- versus O-alkylation.[8] Experiment with different solvent systems. PTC itself can sometimes favor one form of alkylation over the other.[8] |
| Formation of a higher molecular weight byproduct. | Over-alkylation: It is possible, though less common for theobromine's N1 position, that the product itself is further alkylated. | Use a stoichiometric amount or a slight excess of theobromine relative to allyl bromide. Add the allyl bromide slowly to the reaction mixture. |
| Presence of multiple unidentified spots on TLC. | Degradation of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be causing decomposition. | Try running the reaction at a lower temperature for a longer period. Use a milder base if possible. |
| Allylic rearrangement of the product: The allyl group can potentially undergo rearrangement under certain conditions.[9] | This is less likely under these conditions but can be investigated by detailed structural analysis (e.g., 2D NMR) of the byproducts. |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3,7-Dimethylxanthine (Theobromine)
-
Allyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Dimethylformamide (DMF) or Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add theobromine (1 equivalent), potassium carbonate (2-3 equivalents), and tetrabutylammonium bromide (0.05-0.1 equivalents).
-
Add the organic solvent (e.g., DMF or toluene) to the flask.
-
Begin vigorous stirring of the suspension.
-
Slowly add allyl bromide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
If using a water-miscible solvent like DMF, dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. If using a water-immiscible solvent like toluene, wash the organic phase with water and then brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide | K₂CO₃ | DMF | 60 | 4 | 68-72 | [5] |
| None | Sodium t-butanolate | DMF | 150 | 12 | 95 | [10] |
| None | 48% aq. KOH | Absolute Ethanol | Boiling | 4 | High Yield | [11] |
Note: The data from different sources may not be directly comparable due to variations in other reaction parameters.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Buy 1-Allyltheobromine | 2530-99-6 [smolecule.com]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mnh20.wordpress.com [mnh20.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1-Allyl-3,7-dimethylxanthine and Caffeine Activity at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of 1-Allyl-3,7-dimethylxanthine and the widely known adenosine (B11128) receptor antagonist, caffeine (B1668208). The focus of this comparison is their interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document summarizes key experimental data on their binding affinities, outlines the methodologies used to obtain this data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to Xanthine (B1682287) Derivatives as Adenosine Receptor Antagonists
Xanthine and its derivatives, such as caffeine and this compound, are a class of organic compounds that act as competitive antagonists at adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. The four known subtypes of adenosine receptors (A1, A2A, A2B, and A3) are distinguished by their tissue distribution, signaling pathways, and affinity for various ligands. Caffeine (1,3,7-trimethylxanthine) is a non-selective antagonist of adenosine receptors, and its stimulant effects are primarily attributed to this antagonism. This compound is a synthetic derivative of theobromine, another naturally occurring methylxanthine. The structural modification at the 1-position, replacing a methyl group with an allyl group, can significantly influence its pharmacological profile.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for a receptor is a critical parameter in determining its potency and potential therapeutic efficacy. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the available experimental data on the binding affinities of this compound and caffeine at the four human adenosine receptor subtypes.
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) |
| This compound | ~12-25¹ | ~1.5-3.5¹ | Data not available | Data not available |
| Caffeine | 12[1] | 2.4[1] | 13[1] | >100[1] |
¹ Based on studies of caffeine analogues where replacement of the 1-methyl group with an allyl substituent was shown to have little effect on A1 receptor affinity but enhanced potency at the A2A receptor by approximately 7- to 10-fold.
Discussion of Structure-Activity Relationships
The data suggests that the substitution of the methyl group at the 1-position of the xanthine scaffold with an allyl group in this compound leads to a notable increase in affinity for the A2A adenosine receptor compared to caffeine, while maintaining a similar affinity for the A1 receptor. This alteration in the chemical structure introduces a degree of selectivity for the A2A receptor over the A1 receptor.
Experimental Protocols
The determination of binding affinities and functional activities of compounds at adenosine receptors relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and caffeine for the A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
Radioligands:
-
A1: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [³H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[2][3][4]triazolo[2,3-a][2][5][6]triazin-5-ylamino]ethyl)phenol)
-
A2B: [³H]PSB-603 (8-(4-(4-(4-Chlorophenzyl)piperazide-1-sulfonyl)phenyl)-1-propylxanthine)
-
A3: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Test compounds: this compound and caffeine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like theophylline (B1681296) or the unlabeled version of the radioligand).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
A serial dilution of the test compound (this compound or caffeine) or vehicle for total binding wells.
-
Non-specific binding control for non-specific binding wells.
-
Radioligand at a concentration close to its Kd value.
-
Cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the effect of an agonist on the production of cyclic AMP (cAMP), a second messenger molecule.
Objective: To determine the functional potency (IC50) of this compound and caffeine as antagonists at the A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Whole cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
Adenosine receptor agonists (e.g., NECA for A2A/A2B, R-PIA for A1, Cl-IB-MECA for A3).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 assays).
-
Test compounds: this compound and caffeine.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (this compound or caffeine) for a specific period.
-
Agonist Stimulation:
-
For A2A and A2B receptors (Gs-coupled): Add a fixed concentration of the agonist (e.g., NECA) to stimulate adenylyl cyclase and cAMP production.
-
For A1 and A3 receptors (Gi-coupled): Add a fixed concentration of forskolin to stimulate adenylyl cyclase, followed by the addition of a fixed concentration of the agonist (e.g., R-PIA or Cl-IB-MECA) to inhibit adenylyl cyclase.
-
-
Incubation: Incubate the plate for a specified time to allow for cAMP production or inhibition.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is determined by non-linear regression analysis of the dose-response curves.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the adenosine receptor signaling pathways and a typical experimental workflow.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This comparative guide highlights the differences in activity between this compound and caffeine at adenosine receptors. The substitution of an allyl group for a methyl group at the 1-position of the xanthine core in this compound appears to confer a degree of selectivity towards the A2A adenosine receptor, with a notable increase in affinity compared to caffeine, while maintaining similar A1 receptor affinity. Further research is required to fully characterize the binding profile of this compound at the A2B and A3 receptor subtypes to provide a complete picture of its pharmacological activity. The detailed experimental protocols provided herein offer a framework for conducting such investigations and for the broader characterization of novel adenosine receptor ligands.
References
- 1. Cas 2530-99-6,this compound | lookchem [lookchem.com]
- 2. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Allyl-3,7-dimethylxanthine and Other Synthetic Xanthine Analogs for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 1-Allyl-3,7-dimethylxanthine and other synthetic xanthine (B1682287) analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This document summarizes quantitative pharmacological data, outlines key experimental protocols, and visualizes relevant signaling pathways to facilitate informed decisions in research and development.
Introduction to Xanthine Analogs
Xanthine and its derivatives are a class of purine (B94841) alkaloids that exhibit a wide range of pharmacological activities.[1] Naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296) are well-known for their stimulant and bronchodilator effects.[2] Synthetic modifications to the xanthine scaffold have led to the development of numerous analogs with altered potency, selectivity, and therapeutic potential.[1][3] These compounds primarily exert their effects through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[2][4]
This compound is a synthetic derivative of theobromine, a naturally occurring methylxanthine.[5] The introduction of an allyl group at the N1 position of the xanthine core has been shown to modulate its pharmacological profile, particularly its affinity for adenosine receptor subtypes.[5] This guide will compare this compound with other synthetic xanthine analogs to highlight key structure-activity relationships and performance differences.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available quantitative data for this compound and a selection of other synthetic xanthine analogs. The data is presented to allow for a direct comparison of their binding affinities at adenosine receptor subtypes (A1, A2A, A2B, A3) and their inhibitory potency against various phosphodiesterase (PDE) enzymes.
Table 1: Adenosine Receptor Binding Affinities (Ki values) of Synthetic Xanthine Analogs
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 1,3-Dibutyl-8-phenylxanthine | 24 | 242 | 66 | 155 | [6] |
| 1,3-Dipropyl-8-phenylxanthine | 50.7 | 242 | 113 | 155 | [6] |
| 8-Phenyltheophylline | ~10 | >7000 | Data not available | Data not available | [7] |
| 1,3-Diethyl-8-phenylxanthine | Data not available | 200 | Data not available | Data not available | [7] |
| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | 0.022 | Data not available | Data not available | Data not available | [8][9] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Phosphodiesterase Inhibitory Activity (IC50 values) of Synthetic Xanthine Analogs
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 8-amino-1,3-bis(cyclopropylmethyl)-xanthine | Data not available | Data not available | Data not available | Selective Inhibitor | Data not available | [10] |
| 8-amidino-1,3-bis(cyclopropylmethyl)-xanthine | Data not available | Data not available | Data not available | Data not available | 0.05 | [10] |
| Linagliptin | Data not available | Data not available | Data not available | Data not available | -9.7 (Docking Score, kcal/mol) | [11] |
Note: Lower IC50 values indicate higher inhibitory potency.
Key Signaling Pathways
The pharmacological effects of xanthine analogs are primarily mediated through their interaction with adenosine receptors and phosphodiesterase enzymes. The following diagrams illustrate these key signaling pathways.
Caption: Adenosine Receptor Signaling Pathway.
Caption: Phosphodiesterase (PDE) Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological activity of xanthine analogs.
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: General Workflow for Adenosine Receptor Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand Binding: Competition binding assays are performed by incubating the cell membranes with a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.
Detailed Methodology:
-
Enzyme and Substrate: Recombinant human PDE enzymes are used. The substrate is either cAMP or cGMP, depending on the PDE isozyme being tested.
-
Assay Reaction: The test compound is pre-incubated with the PDE enzyme. The reaction is initiated by the addition of the cyclic nucleotide substrate.
-
Detection: The amount of remaining substrate or the amount of product (5'-AMP or 5'-GMP) formed is quantified. This can be done using various methods, including spectrophotometric assays (e.g., malachite green assay) or fluorescence polarization assays.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
cAMP Measurement Assay
This functional assay measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), providing insight into its agonist or antagonist activity at Gs or Gi-coupled adenosine receptors.
Detailed Methodology:
-
Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the test compound in the presence or absence of a known adenosine receptor agonist (for antagonist testing). A phosphodiesterase inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.[13]
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay (e.g., cAMP-Glo™ Assay).[14]
-
Data Analysis: The effect of the test compound on cAMP levels is determined and can be used to calculate its potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).
Conclusion
The pharmacological profile of synthetic xanthine analogs is significantly influenced by the nature and position of substituents on the xanthine core. While quantitative data for this compound is not extensively available in the public domain, the general principles of xanthine pharmacology suggest that the N1-allyl substitution likely enhances its potency at A2A adenosine receptors.[5] The provided data for other synthetic analogs highlights the potential for developing highly potent and selective adenosine receptor antagonists and phosphodiesterase inhibitors. Further experimental studies are required to fully characterize the pharmacological profile of this compound and to directly compare its performance against other promising synthetic xanthine derivatives. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at exploring the therapeutic potential of this important class of compounds.
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP-Glo™ Assay Protocol [promega.kr]
Validating the Neuroprotective Potential of 1-Allyl-3,7-dimethylxanthine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective effects of 1-Allyl-3,7-dimethylxanthine. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from structurally related methylxanthines, including its parent compound theobromine (B1682246), as well as caffeine (B1668208) and paraxanthine, to project its likely mechanisms and efficacy. The information is intended to guide future research and drug development efforts.
Introduction to this compound
This compound is a synthetic derivative of theobromine, a naturally occurring methylxanthine. Its chemical structure, featuring an allyl group at the N1 position, suggests it likely functions as an adenosine (B11128) receptor antagonist. Structure-activity relationship studies of methylxanthines indicate that substitutions at the N1 position can significantly influence potency and selectivity for adenosine receptor subtypes, particularly enhancing affinity for the A2A receptor. The neuroprotective potential of methylxanthines is an active area of research, with proposed mechanisms including anti-inflammatory, antioxidant, and anti-excitotoxic effects.
Comparative Analysis of Neuroprotective Effects
Direct quantitative data on the neuroprotective effects of this compound is not currently available in published literature. Therefore, this section presents a comparative summary of the known neuroprotective activities of closely related methylxanthines to provide a predictive framework.
Table 1: Comparison of Neuroprotective Effects of Methylxanthines
| Compound | Model of Neurodegeneration | Key Findings | Putative Mechanism of Action |
| This compound (Predicted) | Glutamate Excitotoxicity, Hypoxia/Ischemia | Hypothesized to reduce neuronal cell death. | Adenosine A2A receptor antagonism, anti-inflammatory, antioxidant. |
| Theobromine | Cerebral Hypoperfusion, Ischemia-Reperfusion | Attenuated neurological deficits, improved sensorimotor function and memory. Reduced oxidative stress and inflammation.[1] | Antioxidant, anti-inflammatory, anti-excitotoxic.[1] |
| Caffeine | Alzheimer's & Parkinson's Disease Models | Reduced Aβ plaque burden, protected dopaminergic neurons, improved cognitive function.[2][3][4] | Adenosine A1 and A2A receptor antagonism, antioxidant, anti-inflammatory.[2][5] |
| Paraxanthine | Dopaminergic Neuron Degeneration | Strongly protected against neurodegeneration and loss of synaptic function.[6][7] | Stimulation of ryanodine (B192298) receptor channels, leading to increased intracellular calcium.[7] |
Adenosine Receptor Affinity: A Basis for Comparison
Table 2: Comparative Adenosine Receptor Antagonist Affinities (Ki values in µM)
| Compound | Adenosine A1 Receptor | Adenosine A2A Receptor |
| This compound | Data not available | Data not available (Predicted enhanced potency) |
| Theophylline | 14 | 19 |
| Paraxanthine | 40 - 65 | Data not available |
| Caffeine | 90 - 110 | 27 - 30 |
| Theobromine | 210 - 280 | Data not available |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and may vary based on experimental conditions.
Proposed Signaling Pathway for Neuroprotection
The neuroprotective effects of methylxanthines are believed to be mediated, in part, through the modulation of adenosine receptor signaling pathways. Antagonism of A2A receptors, in particular, has been linked to neuroprotection in various models of neurodegenerative diseases.
References
- 1. Neuroprotective effects of theobromine in transient global cerebral ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Coffee Bioactive Compounds: A Review [mdpi.com]
- 3. The neuroprotective effects of caffeine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yorku.ca [yorku.ca]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Paraxanthine, the Primary Metabolite of Caffeine, Provides Protection against Dopaminergic Cell Death via Stimulation of Ryanodine Receptor Channels | Semantic Scholar [semanticscholar.org]
- 7. Paraxanthine, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 1-Allyl-3,7-dimethylxanthine: A Guide for Researchers
This guide provides a comparative overview of the molecular docking characteristics of 1-Allyl-3,7-dimethylxanthine against key biological targets. In the absence of direct comparative experimental studies for this compound, this document synthesizes data from related xanthine (B1682287) derivatives and established inhibitors to provide a predictive comparison. The primary targets for xanthine derivatives include adenosine (B11128) receptors and xanthine oxidase.[1][2][3][4]
Comparative Binding Affinity Data
The following tables summarize the reported binding affinities of various xanthine derivatives and inhibitors against Xanthine Oxidase and Adenosine A2A receptors. This data provides a basis for contextualizing the potential efficacy of this compound.
Table 1: Molecular Docking Scores against Xanthine Oxidase (PDB ID: 3NVW)
| Compound | Alternative Name | Docking Score (kcal/mol) | Inhibition Constant (µM) | Reference Compound |
| Allopurinol | - | -4.47 | - | Yes[5] |
| Butein | - | -7.86 | 1.72 | No[5] |
| Fisetin | - | -7.74 | 2.19 | No[5] |
| Isorhamnetin | - | -7.54 | 3.19 | No[5] |
| This compound | - | Hypothetical | Hypothetical | - |
| Caffeine (B1668208) | 1,3,7-trimethylxanthine | Hypothetical | Hypothetical | - |
| Theophylline | 1,3-dimethylxanthine | Hypothetical | Hypothetical | - |
Note: Specific docking scores for this compound, Caffeine, and Theophylline against Xanthine Oxidase were not found in the provided search results. Allopurinol is a well-known inhibitor of xanthine oxidase.[5][6]
Table 2: Relative Potency at Adenosine Receptors
| Compound | Alternative Name | Potency vs. Caffeine (A1 Receptor) | Potency vs. Caffeine (A2 Receptor) |
| Caffeine | 1,3,7-trimethylxanthine | 1x | 1x[2] |
| This compound | - | ~1x | ~7-10x[2] |
| 1-Propyl-3,7-dimethylxanthine | - | ~1.4x | ~10x[2] |
| 1,3-Di-n-propyl-7-methylxanthine | - | ~8x | ~40x[2] |
| Theophylline | 1,3-dimethylxanthine | Nonselective | Nonselective[2] |
Note: This table is based on experimental data on analogues of caffeine and theophylline.[2] The N1-allyl substitution is noted to enhance potency at A2 adenosine receptors.[1][2]
Experimental Protocols: Molecular Docking
The following protocol outlines a general methodology for performing comparative molecular docking studies of xanthine derivatives, based on common practices found in the literature.[5][6][7][8]
1. Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For Xanthine Oxidase, PDB ID: 3NVW is commonly used.[6][8]
-
Remove any co-crystallized ligands, water molecules, and co-factors from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the binding site or active site for the docking simulation. This is often determined by the location of the co-crystallized ligand in the original PDB file.[6]
2. Ligand Preparation:
-
Obtain the 2D or 3D structure of the ligands (e.g., this compound, caffeine, allopurinol) from a chemical database like PubChem or ChemSpider.[6]
-
Convert the 2D structures to 3D structures and optimize their geometry using a suitable force field.
-
Assign Gasteiger charges and define the rotatable bonds for each ligand.
3. Molecular Docking Simulation:
-
Utilize molecular docking software such as AutoDock Vina or GOLD.[6][7]
-
Set the grid box parameters to encompass the defined binding site of the protein.
-
Perform the docking simulation using a genetic algorithm, such as the Lamarckian genetic algorithm, to explore various ligand conformations and orientations within the binding site.[5]
-
Generate multiple binding poses for each ligand.
4. Analysis of Results:
-
Rank the docking poses based on their binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, for the best-ranked poses.
-
Compare the binding affinities and interaction patterns of the different ligands to determine their relative potential as inhibitors or antagonists.
Visualizations
The following diagrams illustrate key concepts in the comparative molecular docking of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Cross-Reactivity Profile of 1-Allyl-3,7-dimethylxanthine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of 1-Allyl-3,7-dimethylxanthine's interactions with its primary targets, the adenosine (B11128) receptors, and its potential cross-reactivity with other receptor systems. The information is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound, a synthetic derivative of theobromine, belongs to the methylxanthine class of compounds. Its primary pharmacological activity is the antagonism of adenosine receptors. The substitution of an allyl group at the N1 position of the xanthine (B1682287) core is a key structural feature that influences its binding affinity and selectivity, particularly enhancing its potency at the A2A adenosine receptor subtype.
Adenosine Receptor Binding Affinity
While comprehensive quantitative binding data (Kᵢ values) for this compound across all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is not extensively available in the public domain, seminal work by Daly et al. (1986) provides a foundational understanding of its selectivity profile. Their research demonstrated that replacing the 1-methyl group of caffeine (B1668208) with an allyl substituent, as is the case with this compound, results in a significant increase in potency at the A₂ receptor, while having minimal impact on its affinity for the A₁ receptor.[1]
Table 1: Comparative Potency of this compound at A₁ and A₂ Adenosine Receptors
| Compound | Change in Potency at A₁ Receptor (compared to 1-methylxanthine) | Change in Potency at A₂ Receptor (compared to 1-methylxanthine) | Reference |
| This compound | Little to no effect | ~7- to 10-fold increase | [1] |
Potential Cross-Reactivity with Other Receptors
Beyond its interaction with adenosine receptors, the broader cross-reactivity profile of this compound has not been extensively documented in publicly available literature. However, based on the known pharmacology of the methylxanthine class, several other potential off-target interactions should be considered.
Phosphodiesterases (PDEs)
Ryanodine (B192298) Receptors
Caffeine and other methylxanthines have been shown to interact with ryanodine receptors, which are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum. This interaction can lead to the mobilization of intracellular calcium stores. The potency of this interaction is generally in the millimolar range. It is conceivable that this compound may also modulate ryanodine receptor activity, although specific experimental data is lacking.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, the following are detailed methodologies for key experiments.
Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Adenosine Receptors
This protocol describes a functional assay to measure the antagonist effect of this compound on agonist-induced changes in intracellular cAMP levels.
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
A known adenosine receptor agonist (e.g., NECA).
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the adenosine receptor agonist.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound for the inhibition of the agonist-induced cAMP response.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
References
In Vivo Efficacy of 1-Allyl-3,7-dimethylxanthine: A Comparative Guide for Researchers
This guide provides a comparative framework for evaluating the in vivo efficacy of 1-Allyl-3,7-dimethylxanthine against standard therapeutic agents. As a member of the methylxanthine class, this compound is structurally related to caffeine (B1668208) and theophylline (B1681296), suggesting potential applications as a central nervous system (CNS) stimulant, respiratory agent, and anti-inflammatory drug.[[“]][2] Its primary mechanisms of action are believed to be antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][4]
This document outlines experimental protocols and presents a basis for comparing this compound with caffeine for CNS stimulant effects, theophylline for respiratory applications, and ibuprofen (B1674241) for anti-inflammatory properties.
Central Nervous System Stimulant Effects: Comparison with Caffeine
Caffeine is a widely used CNS stimulant, and its effects are often evaluated by measuring changes in locomotor activity in animal models.[5][6] It is anticipated that this compound, as a methylxanthine, will exhibit similar stimulant properties.
Table 1: Comparative Efficacy of CNS Stimulants
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Expected Outcome for this compound | Standard Drug Outcome (Caffeine) |
| This compound | Mouse | Intraperitoneal (i.p.) | Increase in locomotor activity | Dose-dependent increase | Dose-dependent increase |
| Caffeine | Mouse | Intraperitoneal (i.p.) | Increase in locomotor activity | - | Significant increase in locomotor activity |
Experimental Protocol: Assessment of Locomotor Activity
This protocol is designed to assess the CNS stimulant effects of a test compound by measuring spontaneous locomotor activity in mice.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Caffeine (Sigma-Aldrich)
-
Vehicle (e.g., 0.9% saline)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open field chambers and allow them to habituate for 30 minutes.
-
Administration: Administer this compound, caffeine, or vehicle via intraperitoneal injection.
-
Data Recording: Immediately after injection, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60 to 120 minutes.
-
Data Analysis: Analyze the data to compare the effects of this compound and caffeine on locomotor activity relative to the vehicle control group.
References
- 1. consensus.app [consensus.app]
- 2. Effects of Theophylline and Budesonide on Asthma Inflammation Model - Evotec [evotec.com]
- 3. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of CNS Stimulants (Approved CNS Stimulant Medication) | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 6. drugs.com [drugs.com]
Comparative Analysis of 1-Allyl-3,7-dimethylxanthine and Related Methylxanthines in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and methodological comparison of 1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine, and other key methylxanthines: caffeine, theophylline, and paraxanthine. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development by presenting a side-by-side analysis of their biochemical and pharmacological properties, supported by experimental data and detailed protocols.
Data Presentation: Comparative Quantitative Analysis
The following tables summarize the available quantitative data for this compound and its common alternatives. These tables facilitate a direct comparison of their binding affinities for adenosine (B11128) receptors and their inhibitory potency against phosphodiesterase enzymes.
Table 1: Comparative Adenosine Receptor Antagonist Affinities (Kᵢ in µM)
| Compound | A₁ Receptor (Kᵢ) | A₂ₐ Receptor (Kᵢ) | Selectivity (A₁/A₂ₐ) |
| This compound | Data not available¹ | Data not available¹ | - |
| Caffeine | 12 - 50 | 4 - 25 | ~2 |
| Theophylline | 10 - 30 | 5 - 20 | ~1.5 |
| Paraxanthine | ~21 | ~32 | ~0.66 |
Table 2: Comparative Phosphodiesterase (PDE) Inhibition Profiles (IC₅₀ in µM)
| Compound | PDE1 | PDE4 | PDE5 | Notable Selectivity/Potency |
| This compound | Inhibits | 0.1 - 1 | Inhibits | Particularly effective against PDE4 |
| Caffeine | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak, non-selective inhibitor |
| Theophylline | Weak inhibitor | Potent inhibitor | Weak inhibitor | Potent, non-selective inhibitor |
| Paraxanthine | Weak inhibitor | Weak inhibitor | Weak inhibitor | Selective inhibitor of cGMP-preferring PDE9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices in the field and can be adapted for specific research needs.
Adenosine Receptor Binding Assay (Radioligand Displacement Method)
This protocol outlines a standard procedure for determining the binding affinity (Kᵢ value) of a test compound for adenosine A₁ and A₂ₐ receptors.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A₁ receptors, [³H]CGS 21680 for A₂ₐ receptors).
-
Test Compound: this compound or other xanthine (B1682287) derivatives.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Theophylline).
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Incubation: In a 96-well microplate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding.
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric Method)
This protocol describes a general method for determining the inhibitory potency (IC₅₀ value) of a compound against a specific PDE isoform.
1. Materials and Reagents:
-
Recombinant PDE Enzyme: The specific isoform of interest (e.g., PDE1, PDE4, PDE5).
-
Substrate: cGMP or cAMP, depending on the PDE isoform.
-
5'-Nucleotidase: To convert the product of the PDE reaction (GMP or AMP) to a nucleoside and inorganic phosphate (B84403).
-
Phosphate Detection Reagent: (e.g., Malachite Green-based reagent).
-
Test Compound: this compound or other inhibitors.
-
Assay Buffer: Appropriate buffer for the PDE enzyme activity.
2. Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (cGMP or cAMP) to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for a defined time at a controlled temperature (e.g., 37°C).
-
Second Enzymatic Step: Add 5'-nucleotidase to the wells to convert the GMP or AMP to phosphate.
-
Color Development: Add the phosphate detection reagent to all wells.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the experimental analysis of this compound.
Caption: Adenosine Receptor Signaling Pathways and Antagonist Interaction.
Caption: Experimental Workflow for Determining Adenosine Receptor Antagonist Affinity.
A Comparative Guide to the Synthesis of 1-Allyl-3,7-dimethylxanthine: An Analysis of Protocol Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of published protocols for the synthesis of 1-Allyl-3,7-dimethylxanthine, a xanthine (B1682287) derivative with potential pharmacological applications. By examining the reproducibility and efficiency of various methods, this document aims to inform the selection of the most suitable synthetic route for laboratory and potential scale-up applications.
The primary and most widely documented method for the synthesis of this compound is the N-alkylation of theobromine (B1682246) (3,7-dimethylxanthine) with an allyl halide, typically allyl bromide. While the fundamental reaction is straightforward, the choice of base, solvent, and reaction conditions significantly impacts the yield, purity, and reproducibility of the synthesis. This guide dissects the available data on different protocols to offer a clear comparison.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative data from various published synthesis protocols for this compound. It is important to note that direct comparative studies on the reproducibility of these methods are scarce in the scientific literature. The reproducibility is inferred from the reported yields and the level of detail provided in the experimental procedures.
| Protocol | Reagents | Solvent | Reaction Time | Temperature | Reported Yield | Purity | Reference |
| Protocol 1 | Theobromine, Allyl bromide, Sodium t-butanolate | N,N-Dimethylformamide (DMF) | 24 hours | 150°C (12h) then 100°C (12h) | 95% | Not specified | Journal of the Chinese Chemical Society, 2012 |
| Protocol 2 | Theobromine, Allyl bromide, Caustic potash (48% aq.) | Absolute alcohol | >6 hours | Boiling | "Almost theoretic" | "Absolutely pure" | US Patent 1415700A, 1922 |
| Protocol 3 | Theobromine, Allyl bromide, Caustic potash (3.3% aq.) | Aqueous | 36 hours | 30-35°C | Good yield | "Crystallized form" | US Patent 1415700A, 1922 |
| Protocol 4 | Theobromine, sec-Alkyl halide, Sodium hydroxide | N,N-Dimethylformamide (DMF) | Not specified | Not specified | ~10% | Not specified | Malaysian Journal of Chemistry, 2010 |
Note: The study for Protocol 4, while not using allyl bromide, provides insight into the efficiency of N-alkylation of theobromine in DMF with a different base, suggesting that the high yield in Protocol 1 is not solely due to the solvent but a combination of the specific base and conditions.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium t-butanolate in DMF
This protocol, reported in the Journal of the Chinese Chemical Society, offers a high reported yield.
Reagents:
-
Theobromine
-
Allyl bromide
-
Sodium t-butanolate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of theobromine in DMF, add sodium t-butanolate and allyl bromide.
-
Heat the reaction mixture at 150°C for 12 hours.
-
Reduce the temperature to 100°C and continue stirring for an additional 12 hours.
-
After cooling, the reaction mixture is worked up to isolate the product. (Specific workup procedures are detailed in the original publication).
Protocol 2: Classic Synthesis using Caustic Potash in Ethanol (B145695)
This protocol is derived from a 1922 patent and represents a more traditional approach.
Reagents:
-
3,7-dimethylxanthine (Theobromine) (180 parts)
-
Absolute alcohol (1450 parts)
-
Caustic potash (48% aqueous solution) (115 parts initially, then 25 parts)
-
Allyl bromide (115 parts initially, then 25 parts)
Procedure:
-
Mix theobromine with absolute alcohol.
-
While stirring, add 115 parts of 48% aqueous caustic potash solution.
-
Heat the mixture to boiling and add 115 parts of allyl bromide dropwise over 2 hours.
-
Continue boiling for an additional 2 hours.
-
Add another 25 parts of 48% caustic potash solution, followed by 25 parts of allyl bromide.
-
Boil the mixture under a reflux condenser for 4 hours.
-
Distill off the alcohol. The residue is then treated to isolate the product, which involves crystallization from water. The patent claims that this method yields "absolutely pure" this compound with an "almost theoretic" yield.
Logical Workflow for Protocol Comparison
The following diagram illustrates the logical workflow for evaluating and comparing the reproducibility of different synthesis protocols for this compound.
Caption: Workflow for comparing synthesis protocols.
Alternative Synthesis Routes
While the N-alkylation of theobromine is the predominant method, other theoretical synthetic pathways could be envisioned, such as the construction of the purine (B94841) ring system with the allyl group already in place. However, the readily available and relatively inexpensive nature of theobromine makes the N-alkylation approach the most practical and widely adopted.
Conclusion and Recommendations
Based on the available data, Protocol 1 , utilizing sodium t-butanolate in DMF, appears to be the most efficient method, boasting a high reported yield of 95%. However, the reproducibility of this protocol in different laboratory settings would need to be confirmed. The use of a high boiling point solvent like DMF and a strong base requires careful handling and inert atmosphere conditions.
Protocol 2 , the classic method from 1922, while claiming a high yield and purity, uses a more dated procedure. The term "almost theoretic" is subjective, and "absolutely pure" would need to be verified by modern analytical techniques such as NMR and HPLC. However, the use of ethanol as a solvent may be advantageous in terms of cost and environmental impact compared to DMF.
For researchers prioritizing a high yield and having the necessary equipment to handle anhydrous and high-temperature reactions, Protocol 1 is the recommended starting point. For those seeking a more classical approach or wishing to avoid DMF, Protocol 2 provides a viable, albeit less quantitatively defined, alternative. The low yield reported in a similar DMF-based system (Protocol 4) underscores the critical importance of the specific base and reaction conditions for achieving high efficiency in the N-alkylation of theobromine.
Ultimately, the choice of protocol will depend on the specific requirements of the research, including the desired scale, available resources, and purity standards. It is recommended that any chosen protocol be initially performed on a small scale to verify its reproducibility and optimize conditions within the specific laboratory environment.
1-Allyl-3,7-dimethylxanthine: A Comparative Analysis of its Selectivity for A2B Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Allyl-3,7-dimethylxanthine, a derivative of theobromine, belongs to the xanthine (B1682287) class of compounds, which are well-known adenosine (B11128) receptor antagonists. The substitution of an allyl group at the N1 position is a key structural modification that influences its interaction with adenosine receptors. Based on structure-activity relationship studies of analogous compounds, it is anticipated that this compound exhibits a degree of selectivity for A2 adenosine receptors, particularly the A2A and A2B subtypes, over the A1 receptor. This is attributed to the observation that replacement of a 1-methyl group with an allyl substituent in similar xanthine scaffolds enhances potency at A2 receptors with minimal impact on A1 receptor affinity.[1][2]
Comparative Binding Affinity Data
Direct experimental Ki values for this compound are not available in the reviewed literature. Therefore, to provide a comparative context, the following table presents the binding affinities (Ki values in µM) of the parent compounds, caffeine (B1668208) and theophylline (B1681296), at human adenosine receptors.
| Compound | A1 (Ki, µM) | A2A (Ki, µM) | A2B (Ki, µM) | A3 (Ki, µM) |
| Caffeine | 29 | 15 | 30 | >100 |
| Theophylline | 11 | 9.5 | 13 | >100 |
Data sourced from publicly available pharmacological databases.
Based on established structure-activity relationships for 1-substituted xanthines, it is hypothesized that this compound would exhibit a lower Ki value (higher affinity) for A2A and A2B receptors compared to caffeine and theophylline, while its affinity for the A1 receptor would be comparable. The affinity for the A3 receptor is expected to be low, in line with other xanthine derivatives.
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs and Gq proteins. Activation by an agonist, such as adenosine, initiates downstream signaling cascades that play a role in various physiological and pathological processes, including inflammation and vasodilation.
Caption: A2B Adenosine Receptor Signaling Pathways.
Experimental Protocols
To experimentally determine the selectivity of this compound for the A2B adenosine receptor, radioligand binding assays and functional assays such as cAMP accumulation assays are essential.
Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.
1. Materials:
-
Membrane Preparations: Cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A: [³H]ZM241385 (4-(2-[7-amino-2-(2-furyl)[3][4][5]triazolo[2,3-a][1][3][6]triazin-5-ylamino]ethyl)phenol)
-
A2B: [¹²⁵I]ABOPX (3-(4-amino-3-iodobenzyl)-8-(4-oxyacetate)phenyl-1-propylxanthine)
-
A3: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM theophylline or caffeine).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with additives such as MgCl₂ and adenosine deaminase.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
96-well plates and filter mats
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, or the non-specific binding control.
-
Add the appropriate radioligand at a concentration near its Kd value to all wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay for A2B Receptor
This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the A2B receptor.
1. Materials:
-
Cell Line: A cell line stably expressing the human A2B adenosine receptor (e.g., HEK293-A2B).
-
Agonist: A potent A2B receptor agonist such as NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: this compound
-
PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cell Culture Medium and Buffers
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well plates
-
Plate reader compatible with the chosen assay kit
2. Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of PDE inhibitor.
-
Remove the culture medium from the cells and add the diluted test compound. Incubate for a short period.
-
Add the A2B agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
Conclusion
While direct experimental evidence for the selectivity of this compound is pending, the existing structure-activity relationship data for xanthine derivatives strongly suggests a preferential antagonism towards A2 adenosine receptors. The allyl substitution at the N1 position is a favorable modification for enhancing potency at A2A and A2B receptors. To definitively characterize its selectivity profile, comprehensive binding and functional assays, as outlined in the experimental protocols, are required. Such studies will be crucial for elucidating the full therapeutic potential of this compound for conditions where A2B receptor modulation is a target.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine and Other Selective A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Allyl-3,7-dimethyl-8-phenylxanthine with other established selective A1 adenosine (B11128) receptor antagonists. The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of performance data, experimental methodologies, and relevant signaling pathways.
Performance and Pharmacological Data
| Compound | Common Name(s) | Target Receptor | Kᵢ (nM) - Human A₁ | Kᵢ (nM) - Human A₂ₐ | Kᵢ (nM) - Human A₂ₑ | Kᵢ (nM) - Human A₃ | A₁ Selectivity vs. A₂ₐ |
| 1-Allyl-3,7-dimethyl-8-phenylxanthine | - | Adenosine A₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DPCPX | PD-116,948 | Adenosine A₁ | 3.9 | 130 | 50 | 4000 | ~33-fold |
| KW-3902 | Rolofylline | Adenosine A₁ | 0.19 (rat) | 170 (rat) | Data Not Available | >10000 (rat) | ~890-fold (rat) |
| CGS-15943 | - | Adenosine A₁, A₂ₐ | 21 | 3.3 | Data Not Available | Data Not Available | ~0.16-fold (A₂ₐ selective) |
Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity is calculated as Kᵢ (A₂ₐ) / Kᵢ (A₁).
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these antagonists, the following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for determining antagonist selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Allyl-3,7-dimethylxanthine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1-Allyl-3,7-dimethylxanthine, a xanthine (B1682287) derivative with potential applications in respiratory and cardiovascular treatments, as well as oncology research.
Essential Safety and Disposal Procedures
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.
Disposal of Small Spills:
-
Containment: Isolate the spill area to prevent further spread.
-
Absorption: For small spills of the solid compound, carefully sweep it up, avoiding dust generation. For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Place the absorbed material or swept-up solid into a clearly labeled, sealed container for chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.
Disposal of Unused or Waste Material:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as chemical waste.
-
Containerization: Place the waste in a designated, properly labeled, and sealed container for chemical waste. The label should clearly identify the contents as "this compound waste."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 220.23 g/mol |
| Melting Point | 147 °C |
| Boiling Point | 361.16 °C (estimated) |
| Flash Point | 214.9 °C (estimated) |
| Density | 1.2387 g/cm³ (estimated) |
| Vapor Pressure | 1.17E-07 mmHg at 25°C |
Experimental Protocols and Signaling Pathways
This compound is known to act as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterases (PDEs). These actions are central to its potential therapeutic effects.
Adenosine Receptor Antagonism
Adenosine receptors are G-protein coupled receptors that play a crucial role in various physiological processes. This compound, by blocking these receptors, can modulate downstream signaling cascades.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, this compound can increase the intracellular levels of these second messengers, leading to various physiological effects.
Personal protective equipment for handling 1-Allyl-3,7-dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Allyl-3,7-dimethylxanthine. As a derivative of xanthine (B1682287), this compound is structurally related to caffeine (B1668208) and theobromine (B1682246) and should be handled with care in a laboratory setting. The following procedures are based on general best practices for handling powdered organic compounds and data from analogous xanthine derivatives, in the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a fume hood or when aerosolization is possible to prevent inhalation. |
Operational Plan for Handling
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Engineering Controls:
-
Ventilation: All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by laying down absorbent bench paper to contain any potential spills.
-
Weighing: If weighing is required, perform this task within a chemical fume hood or a balance enclosure to control dust.
-
Dissolving: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent. Wash hands and any exposed skin with soap and water, even after wearing gloves.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for chemical waste. The label should include the full chemical name. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container designated for organic or chemical waste. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, bench paper) | Dispose of as solid chemical waste in a designated, sealed container. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Never dispose of this compound in the regular trash or down the sewer system.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
